molecular formula C18H12N2O5S B402652 FGFR1 inhibitor-14

FGFR1 inhibitor-14

Cat. No.: B402652
M. Wt: 368.4 g/mol
InChI Key: TYNXIZLQXIBWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FGFR1 inhibitor-14 is a useful research compound. Its molecular formula is C18H12N2O5S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H12N2O5S/c21-17-12-6-3-5-11-15(9-8-14(19-17)16(11)12)26(24,25)20-13-7-2-1-4-10(13)18(22)23/h1-9,20H,(H,19,21)(H,22,23)

InChI Key

TYNXIZLQXIBWGQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATP-Competitive FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1] The binding of a fibroblast growth factor (FGF) ligand, in concert with heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][3] This activation initiates a cascade of downstream signaling events crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[4][5]

Key downstream pathways activated by FGFR1 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Activated FGFR1 recruits and phosphorylates FGFR Substrate 2 (FRS2), which then serves as a docking site for Growth factor receptor-bound protein 2 (GRB2). This complex recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor, leading to the activation of RAS and the subsequent MAPK cascade, which promotes cell proliferation.[3]

  • Phosphoinositide 3-kinase (PI3K)-AKT Pathway: The FRS2-GRB2 complex can also recruit GAB1, which in turn activates PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of AKT, a key regulator of cell survival and apoptosis inhibition.[4]

  • Phospholipase Cγ (PLCγ) Pathway: Activated FGFR1 can directly bind and phosphorylate PLCγ.[5] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing a variety of cellular responses.[5]

Aberrant activation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[6][7] This has made FGFR1 a compelling target for the development of targeted cancer therapies.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm FGF FGF Ligand FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer binds HSPG HSPG HSPG->FGFR1_dimer co-factor P1 P P2 P FRS2 FRS2 P1->FRS2 phosphorylates PLCg PLCγ P1->PLCg phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse

Figure 1: Simplified FGFR1 Signaling Pathway.

Core Mechanism of Action: ATP-Competitive FGFR1 Inhibition

As "FGFR1 inhibitor-14" is a non-specific designation, this guide will focus on the mechanism of well-characterized, potent, and selective ATP-competitive small molecule inhibitors of FGFR1, such as PD173074 , AZD4547 , and Infigratinib (BGJ398) .

The primary mechanism of action for these inhibitors is the competitive blockade of the ATP-binding pocket within the intracellular kinase domain of FGFR1.[2][8][9] By occupying this site, the inhibitor prevents the binding of endogenous ATP, which is essential for the phosphotransferase activity of the kinase. This blockade directly prevents the autophosphorylation of the FGFR1 receptor, thereby inhibiting the initiation of all downstream signaling cascades.[2] The ultimate cellular consequences are the inhibition of proliferation, induction of apoptosis, and suppression of migration in cancer cells that are dependent on aberrant FGFR1 signaling for their growth and survival.[10][11]

Inhibitor_MoA cluster_kinase FGFR1 Kinase Domain Kinase FGFR1 Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation catalyzes ATP_pocket ATP Binding Pocket ATP_pocket->Phosphorylation prevents ATP ATP ATP->ATP_pocket binds Inhibitor FGFR1 Inhibitor (e.g., PD173074) Inhibitor->ATP_pocket competitively binds Substrate Substrate Protein (e.g., FRS2) Substrate->Kinase No_Signal Downstream Signaling Blocked Phosphorylation->No_Signal

Figure 2: Mechanism of ATP-Competitive FGFR1 Inhibition.

Quantitative Data Presentation

The potency and selectivity of representative FGFR1 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical or cellular assay.

InhibitorTargetIC50 (nM)Assay TypeReference
PD173074 FGFR1~25Cell-free[2][5]
FGFR35 - 21.5Cell-free[3]
VEGFR2100 - 200Cell-free[2][12]
PDGFR>25,000Cell-free[3]
c-Src>25,000Cell-free[3]
AZD4547 FGFR10.2Cell-free[1]
FGFR22.5Cell-free[1]
FGFR31.8Cell-free[1]
FGFR4165Cell-free
VEGFR2 (KDR)24Cell-free
IGFR>580Cell-free
Infigratinib (BGJ398) FGFR10.9Cell-free[13]
FGFR21.4Cell-free[13]
FGFR31.0Cell-free[13]
FGFR460Cell-free
VEGFR2180Cell-free[13]
c-Kit750Cell-free[13]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to the FGFR1 kinase.[1]

Materials:

  • Recombinant FGFR1 kinase (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serial dilutions in DMSO)

  • 384-well assay plates (low volume, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test inhibitor in 100% DMSO. Subsequently, perform an intermediate dilution of this series into 1X Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer A (e.g., 15 nM FGFR1, 6 nM Eu-anti-Tag Antibody).

    • Prepare a 3X Tracer solution in 1X Kinase Buffer A (concentration determined by prior tracer titration, typically in the low nM range).

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of 3X serially diluted test inhibitor.

    • 5 µL of 3X Kinase/Antibody solution.

    • 5 µL of 3X Tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular FGFR1 Autophosphorylation Assay

This protocol measures the ability of an inhibitor to block ligand-induced FGFR1 phosphorylation in a cellular context.

Materials:

  • Cancer cell line with FGFR1 expression (e.g., KMS-11, KG-1).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • FGF2 ligand (recombinant human).

  • Test inhibitor.

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Phospho-FGFR (Tyr653/654) and total FGFR1 antibodies.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace culture medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with FGF2 (e.g., 100 ng/mL) for 10-15 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, wash once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.

  • Protein Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Analyze equal amounts of protein (20-30 µg) by SDS-PAGE and western blot using primary antibodies against phospho-FGFR1 and total FGFR1. An appropriate loading control (e.g., β-actin or GAPDH) should also be probed.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

Materials:

  • Cancer cell line of interest.

  • 96-well cell culture plates.

  • Complete culture medium.

  • Test inhibitor.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of inhibitor concentration to determine the IC50 value.

Colony Formation Assay (Soft Agar)

This anchorage-independent growth assay is a stringent method to assess the anti-tumorigenic potential of an inhibitor by measuring the ability of single cells to form colonies in a semi-solid medium.[4]

Materials:

  • 6-well plates.

  • Noble Agar or Agarose.

  • 2X complete cell culture medium.

  • 1X complete cell culture medium.

  • Test inhibitor.

  • Single-cell suspension of the cancer cell line.

  • Crystal Violet staining solution (0.005%).

Procedure:

  • Base Agar Layer:

    • Prepare a 0.6-0.8% agar solution by mixing equal volumes of molten 1.2-1.6% agar (cooled to ~40°C) and 2X complete medium.

    • Dispense 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Top Agar Layer with Cells:

    • Prepare a single-cell suspension of the cancer cells.

    • Prepare a 0.3-0.4% agar/cell mixture by combining the cell suspension (at 2X the final desired plating density) with an equal volume of molten 0.6-0.8% agar. The test inhibitor at 2X concentration can be included in this step.

    • Carefully overlay 1.5 mL of the cell/agar mixture onto the solidified base layer.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-28 days.

    • Feed the cells twice weekly by adding 200-300 µL of complete medium (containing the appropriate concentration of the inhibitor) on top of the agar.

  • Staining and Counting:

    • After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for at least 1 hour.

    • Count the number of colonies (typically defined as >50 cells) in each well using a dissecting microscope or an automated colony counter.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture Cancer Cell Line (FGFR1-driven) PhosphoAssay Cellular Autophosphorylation Assay (Western Blot) CellCulture->PhosphoAssay ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay ColonyAssay Colony Formation Assay (Soft Agar) CellCulture->ColonyAssay InhibitPhospho Inhibition of FGFR1 Phosphorylation PhosphoAssay->InhibitPhospho IC50_Cell Determine Cellular IC50 ViabilityAssay->IC50_Cell InhibitColonies Inhibition of Anchorage-Independent Growth ColonyAssay->InhibitColonies Inhibitor Test Inhibitor Inhibitor->KinaseAssay Inhibitor->CellCulture

Figure 3: General Experimental Workflow for FGFR1 Inhibitor Evaluation.

References

Probing the Interaction of Inhibitors with FGFR1: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] The development of small molecule inhibitors that target the ATP-binding site of FGFR1 is a key strategy in precision oncology.[2][3][5] A thorough understanding of the binding affinity and kinetic properties of these inhibitors is paramount for optimizing their efficacy and selectivity. This guide provides an in-depth overview of the binding characteristics of representative FGFR1 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways and experimental workflows.

Quantitative Analysis of FGFR1 Inhibitor Binding

The interaction between an inhibitor and its target kinase can be quantified by several key parameters. Binding affinity is a measure of the strength of the interaction, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Binding kinetics describes the rates of association (kon) and dissociation (koff) of the inhibitor to and from the target. These parameters provide a more dynamic view of the interaction and can be critical for predicting in vivo efficacy.

Below is a summary of binding affinity and kinetic data for several well-characterized FGFR1 inhibitors.

InhibitorBinding Affinity (IC50/Kd/Ki)Kinetic ParametersAssay MethodReference
Ponatinib IC50: 2.2 nMNot specified in provided abstractsCell-free assay[6]
PD173074 IC50: ~25 nMNot specified in provided abstractsCell-free assay[6]
SU5402 IC50: 30 nMNot specified in provided abstractsNot specified[6]
FIIN-1 Kd: 2.8 nM; IC50: 9.2 nMIrreversible covalent inhibitorKinomeScan; Z'-lyte assay[5]
Bevantolol Analogue (ANLG-2) Binding Constant: 7.4 ± 0.27 nMkon/koff determined via LiGaMDMolecular modeling and simulation[7]
Compound 34 (PRN1371) Ki: 1.6 ± 1.1 nMkinact: 0.0019 ± 0.0015 s⁻¹; kinact/Ki: 1.2 ± 0.1 µM⁻¹s⁻¹Biochemical off-rate assay (TR-FRET)[8]

Experimental Protocols for Characterizing Inhibitor Binding

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental methodologies. The following sections detail common protocols used in the characterization of FGFR1 inhibitors.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.[9][10][11][12]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (FGFR1 kinase).

Generalized Protocol:

  • Immobilization of FGFR1:

    • The FGFR1 kinase is immobilized on a sensor chip (e.g., a CM5 chip). Covalent coupling via amine groups is a common method.[12]

    • It is crucial to optimize immobilization conditions to ensure the kinase remains active.[11]

  • Binding Analysis:

    • A series of inhibitor concentrations are flowed over the sensor chip surface.

    • The association rate (kon) is determined by monitoring the binding during the injection of the inhibitor.

    • The dissociation rate (koff) is measured during the subsequent flow of buffer, where the inhibitor dissociates from the immobilized kinase.

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][14][15][16][17][18]

Principle: ITC measures the heat released or absorbed during the titration of an inhibitor into a solution containing the FGFR1 protein.

Generalized Protocol:

  • Sample Preparation:

    • The FGFR1 protein solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both solutions must be in identical, degassed buffer to minimize heats of dilution.[19]

  • Titration:

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of inhibitor to protein.

    • The resulting isotherm is fitted to a binding model to determine Kd, ΔH, and n. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[14]

Kinase Activity Assays for IC50 Determination

Enzymatic assays are commonly used to determine the potency of an inhibitor by measuring its effect on the catalytic activity of the kinase. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Principle: These assays typically measure the phosphorylation of a substrate by FGFR1 in the presence of varying concentrations of the inhibitor.

Generalized Protocol (e.g., LanthaScreen™ Eu Kinase Binding Assay): [20]

  • Assay Setup:

    • A reaction mixture is prepared containing FGFR1 kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and a europium-labeled anti-tag antibody that binds to the kinase.[20]

    • In the absence of an inhibitor, binding of the tracer and antibody to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET).[20]

  • Inhibitor Addition:

    • The test inhibitor is added in a serial dilution.

    • The inhibitor competes with the tracer for binding to the ATP site of FGFR1.

  • Signal Detection:

    • Binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.[20]

    • The signal is read on a suitable plate reader.

  • Data Analysis:

    • The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.

FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 initiates a cascade of downstream signaling events that regulate cellular processes.[21][22][23][24]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1_inactive FGFR1 (inactive) FGF->FGFR1_inactive Binds HSPG HSPG HSPG->FGFR1_inactive Co-receptor FGFR1_active FGFR1 Dimer (Active) FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation PLCg PLCγ FGFR1_active->PLCg GRB2_SOS GRB2/SOS FGFR1_active->GRB2_SOS PI3K PI3K FGFR1_active->PI3K Cell_Response Cellular Responses (Proliferation, Survival) PLCg->Cell_Response RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Canonical FGFR1 signaling pathways activated upon ligand binding.

Experimental Workflow for SPR Analysis

The following diagram illustrates a typical workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.

SPR_Workflow Start Start Immobilize Immobilize FGFR1 on Sensor Chip Start->Immobilize Inject_Inhibitor Inject Inhibitor (Association Phase) Immobilize->Inject_Inhibitor Inject_Buffer Inject Buffer (Dissociation Phase) Inject_Inhibitor->Inject_Buffer Regenerate Regenerate Chip Surface Inject_Buffer->Regenerate Analyze Data Analysis (Fit to Kinetic Model) Inject_Buffer->Analyze Regenerate->Inject_Inhibitor Repeat for multiple inhibitor concentrations End Determine kon, koff, Kd Analyze->End

References

In-Depth Technical Guide: Target Selectivity Profile of FGFR1 Inhibitor-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the target selectivity profile of a specific class of FGFR1 inhibitors, the naphthostyril-1-sulfonamides, with a focus on the compound series leading to "FGFR1 inhibitor-14".

Recent research has led to the identification of a novel class of FGFR1 inhibitors based on a naphthostyril heterocycle. Within this series, a number of N-phenylnaphthostyril-1-sulfonamides have been synthesized and evaluated for their inhibitory activity against FGFR1.[2] This document will summarize the available quantitative data on their target selectivity, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and its potential for off-target toxicities. The following tables summarize the available inhibitory activity and selectivity data for the lead compounds from the N-phenylnaphthostyril-1-sulfonamide series.

Table 1: Inhibitory Activity of N-phenylnaphthostyril-1-sulfonamide Derivatives against FGFR1
Compound IDStructure/SubstitutionIC50 (µM) for FGFR1
12 N-phenyl> 50
13 N-(2-chlorophenyl)> 50
14 N-(3-chlorophenyl)> 50
15 N-(4-chlorophenyl)12.5
16 N-(2-fluorophenyl)> 50
17 N-(3-fluorophenyl)> 50
18 N-(4-fluorophenyl)25
19 N-(4-bromophenyl)12.5
20 N-(4-hydroxyphenyl)2.0
21 N-(3-hydroxyphenyl)12.5
22 N-(4-methoxyphenyl)5.0
23 N-(3-methoxyphenyl)> 50
24 N-(4-methylphenyl)25
25 N-(3-methylphenyl)> 50
26 N-(4-nitrophenyl)12.5
27 N-(3-nitrophenyl)25
28 N-(3,4-dichlorophenyl)6.0

Data sourced from Gryshchenko et al., 2015.[2]

Table 2: Kinase Selectivity Profile of Lead Compounds
Kinase TargetCompound 20 (% Inhibition at 10 µM)Compound 22 (% Inhibition at 10 µM)
FGFR1 9580
Tie-2 1510
c-MET 2018
CDK2/CycA 57
GSK3b 1215
PKA 810

Data sourced from Gryshchenko et al., 2015. The results indicate a good selectivity profile for the studied N-phenylnaphthostyril-1-sulfonamides within this limited kinase panel.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the N-phenylnaphthostyril-1-sulfonamide series of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (P32 Radioassay)

This protocol describes the method used to determine the IC50 values of the inhibitors against FGFR1.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • Poly(Glu, Tyr) 4:1 as a generic substrate.

  • [γ-32P]ATP.

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100.

  • Test compounds (inhibitors) dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 10 µM ATP, and 0.1 µCi of [γ-32P]ATP.

  • Add 10 µL of the reaction mixture to each well of a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the wells. For control wells, add 1 µL of DMSO.

  • To initiate the kinase reaction, add 10 µL of the enzyme/substrate mixture (containing FGFR1 kinase and poly(Glu, Tyr) substrate in assay buffer) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction, add 20 µL of 0.75% phosphoric acid to each well.

  • Transfer the reaction mixtures to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Representative Protocol)

While the original study used a limited panel, a comprehensive selectivity profile is typically generated using a broader panel of kinases. The following is a representative protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • A panel of recombinant protein kinases.

  • Specific substrates for each kinase.

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP.

  • Test compound.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare the kinase reaction by adding the kinase, substrate, ATP, and test compound at the desired concentration to the wells of the assay plate.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the control wells (with no inhibitor).

Mandatory Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer Binding HSPG HSPG HSPG->FGFR1_dimer Co-receptor FRS2 FRS2 FGFR1_dimer->FRS2 Phosphorylation PLCg PLCγ FGFR1_dimer->PLCg Phosphorylation PI3K PI3K FGFR1_dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation, Migration) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Cell_Response Ca2+ release PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR1 signaling pathway leading to cellular responses.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and ATP Solution C Add Kinase Mix, Substrate, ATP, and Inhibitor to Plate A->C B Serially Dilute This compound B->C D Incubate at 30°C C->D E Stop Reaction and Remove Excess ATP D->E F Add Detection Reagent (Luminescent Signal) E->F G Read Plate on Luminometer F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for an in vitro kinase inhibition assay.

References

The In-Depth Guide to the Effects of a Selective FGFR1 Inhibitor on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific therapeutic agent or research compound designated "FGFR1 inhibitor-14" has been identified in publicly available scientific literature. This technical guide, therefore, synthesizes data and protocols pertaining to well-characterized, selective small-molecule inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) to serve as a representative model for researchers, scientists, and drug development professionals. The information presented herein is intended to be illustrative of the effects of a archetypal selective FGFR1 inhibitor.

Introduction: The Role of FGFR1 in Cellular Signaling and Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family, which comprises four distinct receptors (FGFR1-4).[1][2] These receptors are integral to a multitude of physiological processes, including embryonic development, tissue repair, cell proliferation, migration, and survival.[3][4] The signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[5][6]

Aberrant FGFR1 signaling, often resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and gastric cancers.[2][6][7] This dysregulation leads to the constitutive activation of downstream signaling pathways, promoting uncontrolled tumor growth, survival, and angiogenesis.[7][8] Consequently, the development of selective FGFR1 inhibitors is a promising therapeutic strategy for cancers harboring these specific genetic alterations.[2][9]

This guide provides a comprehensive overview of the effects of a representative selective FGFR1 inhibitor, hereafter referred to as "this compound," on the key downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action of a Selective FGFR1 Inhibitor

Small-molecule FGFR inhibitors are typically ATP-competitive, binding to the ATP-binding pocket within the cytoplasmic kinase domain of the receptor.[5][10] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4][5] By blocking this initial activation step, the inhibitor effectively abrogates the entire downstream signaling cascade that is dependent on FGFR1 activity.[3][11] The selectivity of these inhibitors for FGFR1 over other FGFR isoforms and other protein kinases is a critical aspect of their therapeutic potential, aiming to maximize on-target efficacy while minimizing off-target side effects.[3]

Core Downstream Signaling Pathways Modulated by FGFR1 Inhibition

Upon activation, FGFR1 recruits and phosphorylates various docking proteins, most notably FGFR substrate 2 (FRS2).[3] This initiates a cascade of signaling events through several major pathways that are crucial for cell fate decisions. Inhibition of FGFR1 by agents such as "this compound" leads to the downregulation of these pathways.

The RAS-MAPK-ERK Pathway

The phosphorylation of FRS2 creates docking sites for the GRB2/SOS complex, which in turn activates RAS. This triggers the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential phosphorylation and activation of RAF, MEK, and finally ERK1/2.[1][6][12] Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[12] Inhibition of FGFR1 significantly reduces the phosphorylation of key components of this pathway, such as ERK1/2.[4][11]

MAPK_Pathway cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor This compound Inhibitor->FGFR1

FGFR1-MAPK/ERK Signaling Pathway.

The PI3K-AKT-mTOR Pathway

The activated FRS2/GRB2 complex can also recruit GAB1, which in turn activates Phosphoinositide 3-kinase (PI3K).[6][12] PI3K catalyzes the conversion of PIP2 to PIP3, leading to the recruitment and activation of AKT (also known as Protein Kinase B).[10] Activated AKT is a central node in signaling, promoting cell survival, growth, and proliferation, partly through the activation of the mTOR pathway.[4][10][11] FGFR1 inhibition leads to a marked decrease in AKT phosphorylation.[4]

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm FGFR1 FGFR1 FRS2_GRB2_GAB1 FRS2/GRB2/GAB1 FGFR1->FRS2_GRB2_GAB1 PI3K PI3K FRS2_GRB2_GAB1->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Growth, and Proliferation AKT->CellSurvival mTOR->CellSurvival Inhibitor This compound Inhibitor->FGFR1

FGFR1-PI3K/AKT Signaling Pathway.

Other Influential Pathways
  • JAK-STAT Pathway: FGFR1 activation can also lead to the phosphorylation and activation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors. This pathway is also attenuated by FGFR1 inhibition.[11]

  • PLCγ Pathway: FGFR1 can directly bind and activate Phospholipase C gamma (PLCγ).[3] PLCγ cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which influences various cellular processes.[4][5]

Quantitative Data Presentation

The efficacy of a selective FGFR1 inhibitor is quantified through various in vitro assays. The following tables present representative data for "this compound," based on published values for known selective FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Target KinaseRepresentative IC50 (nM)
FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
VEGFR2>1000

Data are synthesized from known selective FGFR inhibitors such as Erdafitinib.[3] A higher IC50 value against FGFR4 and especially non-FGFR kinases like VEGFR2 indicates selectivity.

Table 2: Cellular Proliferation/Viability (EC50)

This table shows the half-maximal effective concentration (EC50), representing the concentration of the inhibitor that causes a 50% reduction in cell viability in cancer cell lines with known FGFR1 aberrations.

Cell LineCancer TypeFGFR1 StatusRepresentative EC50 (nM)
DMS114Small Cell Lung CancerAmplification15
NCI-H1581Lung Squamous CarcinomaAmplification45
HCC95Lung Squamous CarcinomaNo Amplification>5000

Data are representative of the expected activity in FGFR1-dependent versus non-dependent cell lines.[13][14]

Experimental Protocols and Workflow

The characterization of an FGFR1 inhibitor involves a series of well-defined experiments to assess its biochemical potency, its effect on cellular signaling, and its impact on cancer cell viability.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow KinaseAssay Step 1: In Vitro Kinase Assay WesternBlot Step 2: Western Blot Analysis KinaseAssay->WesternBlot Data1 Determine IC50 values (Biochemical Potency) KinaseAssay->Data1 ViabilityAssay Step 3: Cell Viability Assay WesternBlot->ViabilityAssay Data2 Assess inhibition of p-FGFR1, p-ERK, p-AKT WesternBlot->Data2 Data3 Determine EC50 values (Cellular Efficacy) ViabilityAssay->Data3

General Experimental Workflow.

In Vitro Kinase Assay Protocol (ADP-Glo™ Based)

This protocol determines the direct inhibitory effect of "this compound" on the kinase activity of recombinant FGFR1.[15][16]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]

    • Prepare a stock solution of "this compound" in 100% DMSO and create a serial dilution series in Kinase Buffer.

    • Dilute recombinant FGFR1 enzyme and the appropriate substrate (e.g., Poly(E,Y)4:1) in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration near the Km for FGFR1.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).[16]

    • Add 2 µL of the diluted FGFR1 enzyme.[16]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[16]

    • Incubate the plate at room temperature for 60-120 minutes.[16]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[15]

    • Incubate for 30 minutes at room temperature.[15]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Protocol for Phospho-Protein Analysis

This protocol is used to confirm that "this compound" blocks the phosphorylation of FGFR1 and its downstream effectors in a cellular context.[17][18][19]

  • Cell Culture and Treatment:

    • Seed an FGFR1-amplified cell line (e.g., DMS114) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of "this compound" (and a DMSO vehicle control) for 2-6 hours.[20]

    • Stimulate the cells with an FGF ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes to induce FGFR1 signaling (if basal phosphorylation is low).[20]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cell debris.[17]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGFR1, total FGFR1, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the reduction in phosphorylation relative to the total protein and loading control.

Cell Viability Assay Protocol (MTT-Based)

This protocol assesses the functional consequence of FGFR1 inhibition on the proliferation and viability of cancer cells.[21][22][23]

  • Cell Seeding:

    • Trypsinize and count cells from an appropriate cancer cell line.

    • Seed 3,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[21]

    • Incubate overnight to allow for cell attachment.[21]

  • Inhibitor Treatment:

    • Prepare serial dilutions of "this compound" in complete culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the different inhibitor concentrations (include a DMSO vehicle control and a no-treatment control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[22]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[22]

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[21]

Conclusion

A selective FGFR1 inhibitor, represented here as "this compound," serves as a potent and specific tool for disrupting the oncogenic signaling driven by aberrant FGFR1 activity. By directly inhibiting the receptor's kinase function, it effectively suppresses the downstream MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. The quantitative assessment of its inhibitory activity through biochemical and cellular assays, as detailed in the provided protocols, is essential for its preclinical and clinical development. The continued investigation of such targeted therapies holds significant promise for patients with FGFR1-driven malignancies.

References

In Vitro Characterization of FGFR1 Inhibitor-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of FGFR1 inhibitor-14, a potent and selective inhibitor of the FGFR family. The information presented herein is intended to assist researchers in understanding the biochemical and cellular activity of this compound and to provide detailed methodologies for its evaluation. This compound is also known as FGFR-IN-14 and is referred to as compound 10h in its primary publication.[1] This inhibitor belongs to a series of pyrazolo[3,4-d]pyridazinone derivatives designed as covalent inhibitors of FGFRs.[2]

Biochemical Activity

This compound demonstrates potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays.

TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F (mutant)62
Table 1: Biochemical activity of this compound against FGFR family kinases.[1][3]

Cellular Activity

The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines with known FGFR alterations. The IC50 values highlight the inhibitor's potent activity in cells dependent on FGFR signaling.

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[2]

Kinase Selectivity Profile

The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity. The kinase selectivity profile of this compound was assessed against a panel of kinases, demonstrating a high degree of selectivity for the FGFR family. While the complete selectivity panel data is detailed in the primary publication, the available information indicates weak inhibition of other kinases such as Erk1, Erk2, JAK1, JAK2, JAK3, CDK1, CDK2, and CDK3.[2]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay or a similar kinase assay format is typically used.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • This compound (serially diluted)

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add a solution containing the respective FGFR enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a suitable plate reader, measuring the TR-FRET signal.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.

Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is used to measure the effect of the inhibitor on cell growth.

Materials:

  • NCI-H520, SNU-16, and KATO III cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 values.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.

Methodology: Western blotting is used to detect the levels of phosphorylated and total proteins in cell lysates after inhibitor treatment.

Materials:

  • Cancer cell lines (e.g., SNU-16)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay IC50_Biochem Determine IC50 vs FGFR1, 2, 3, mutants Kinase_Assay->IC50_Biochem Kinase_Selectivity Kinase Selectivity Profiling Kinase_Assay->Kinase_Selectivity Selectivity_Data Assess Off-Target Effects Kinase_Selectivity->Selectivity_Data Cell_Culture Culture FGFR-dependent Cancer Cell Lines Prolif_Assay Cell Proliferation Assay Cell_Culture->Prolif_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Prolif_Assay->IC50_Cell Signaling_Inhibition Assess Inhibition of Downstream Signaling Western_Blot->Signaling_Inhibition Start Start Characterization Start->Kinase_Assay Start->Cell_Culture

Caption: A generalized workflow for the in vitro characterization of this compound.

References

A Technical Guide to the Discovery and Synthesis of Novel FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1). Given the critical role of aberrant FGFR1 signaling in various cancers, the development of potent and selective inhibitors is a key focus in oncology drug discovery. This document details the underlying biology, discovery strategies, quantitative data for representative compounds, and the experimental protocols essential for their characterization.

Introduction: FGFR1 as a Therapeutic Target

Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.[1][2] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or translocations, is a significant oncogenic driver in numerous malignancies.[1][3][4] FGFR1 amplification is notably prevalent in non-small cell lung carcinoma (NSCLC), breast cancer, and bladder cancer, making it an attractive therapeutic target.[3][4][5][6] The development of small-molecule inhibitors that can block the ATP-binding site of the FGFR1 kinase domain is a promising strategy to counteract its oncogenic effects.[4][7]

The FGFR1 Signaling Pathway

Upon binding of its ligand, the Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][8] This activation initiates a cascade of downstream signaling pathways that are crucial for cellular function and, when dysregulated, for tumor progression. The primary signaling cascades include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation and differentiation.[8][9]

  • PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival and inhibiting apoptosis.[8][9]

  • PLCγ-PKC Pathway: Activation of this pathway influences cell motility and metastasis.[1][8]

  • JAK-STAT Pathway: This pathway is involved in promoting tumor invasion and immune evasion.[1][8][9]

The interconnected nature of these pathways underscores the pleiotropic effects of FGFR1 activation in cancer.[8]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Dimerization & Autophosphorylation FGF->FGFR1 Binding FRS2 FRS2 FGFR1->FRS2 PLCg PLCγ FGFR1->PLCg JAK JAK FGFR1->JAK GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC STAT STAT JAK->STAT RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival Metastasis Cell Motility, Metastasis PKC->Metastasis Invasion Invasion, Immune Evasion STAT->Invasion

Figure 1: Simplified FGFR1 Signaling Pathways.

Discovery and Structure-Activity Relationship of Novel Inhibitors

The discovery of novel FGFR1 inhibitors employs a range of strategies, from high-throughput screening to structure-based design. A significant focus has been on developing compounds with high selectivity for FGFRs over other kinases, such as VEGFR, to minimize off-target toxicities.[10]

Representative Novel FGFR1 Inhibitors:

Several classes of chemical scaffolds have been explored, including pyrimidines, quinazolines, and covalent inhibitors that form an irreversible bond with a cysteine residue in the ATP-binding pocket.[11][12][13]

Compound/ClassTarget(s)TypeIC50 / Kd (FGFR1)Key Features & Cell-based ActivityReference
FIIN-1 FGFR1-4Irreversible CovalentIC50: 9.2 nM, Kd: 2.8 nMForms a covalent bond with Cys486. Potently inhibits Tel-FGFR1 transformed Ba/F3 cells (EC50 = 14 nM).[12][14]
Compound 7n FGFR1, 2, 4CovalentIC50: 8 nMImidazo[1',2':1,6]pyrido[2,3-d]pyrimidine scaffold. Shows significant in vivo antitumor efficacy in liver cancer xenograft models.[11]
Compound 6 FGFR1 (WT & V561M)ReversibleIC50: ~0.24 nM (WT), ~1.24 nM (V561M)Identified via hybrid virtual screening. Suppresses migration and invasion in triple-negative breast cancer (TNBC) cell lines.[15]
Ponatinib Pan-FGFR, othersReversibleKd*: 7.5 nMInduces an inactive (DFG-out, αC-out) conformation of FGFR1.[16]
Erdafitinib Pan-FGFRReversible-FDA-approved pan-FGFR inhibitor. Binds to an inactive (αC-out) open (DFG-in) conformation.[9][16]
Compound 8b FGFR1, VEGFR2Dual Reversible101.0% inhibition at 10 µM4,6-disubstituted pyrimidine derivative designed to overcome VEGFR2 inhibitor resistance.[17]
Compound 40 FGFR1ReversibleIC50: 1.9 µMOptimized thienopyrimidinone derivative identified through structure-based virtual screening.[2][18]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC50: Half-maximal effective concentration.

Synthesis of Novel FGFR1 Inhibitors: A Representative Scheme

The synthesis of FGFR1 inhibitors often involves multi-step organic chemistry protocols. Pyrimidine derivatives are a common and effective scaffold for kinase inhibitors.[17][19][20] The synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one core, as seen in the development of the covalent inhibitor PRN1371, provides a representative example of the synthetic logic.

The general workflow involves the construction of the core heterocyclic system followed by the strategic introduction of substituents to optimize potency, selectivity, and pharmacokinetic properties. A key final step for covalent inhibitors is the addition of a reactive "warhead," such as an acrylamide group, which can form a bond with a specific cysteine residue in the target kinase.[11][21]

Synthesis_Workflow A Starting Materials (e.g., Pyrimidine Precursors) B Core Scaffold Synthesis (e.g., Pyrido[2,3-d]pyrimidine) A->B Cyclization C Functionalization (Introduction of Side Chains) B->C Coupling Rxns D Warhead Installation (e.g., Acryloyl Group) C->D Amination/ Amidation E Final Inhibitor D->E

Figure 2: General Synthetic Workflow for Covalent FGFR1 Inhibitors.

A detailed synthetic scheme for a pyrido[2,3-d]pyrimidin-7(8H)-one involves condensation of a pyrimidine with an aldehyde, hydrolysis, introduction of a linker at the N-8 position, oxidation of a thioether to a sulfone, and subsequent displacement with an amine to furnish the penultimate intermediate before the final warhead is attached.[21]

Experimental Protocols for Inhibitor Characterization

Rigorous experimental evaluation is essential to characterize the potency, selectivity, and mechanism of action of novel FGFR1 inhibitors.

A. In Vitro FGFR1 Kinase Activity Assay

  • Objective: To determine the direct inhibitory effect of a compound on FGFR1 enzymatic activity (IC50 value).

  • Methodology (Caliper Mobility Shift Assay): [22]

    • Reaction Setup: Prepare a reaction mixture containing recombinant FGFR1 kinase domain, a fluorescently labeled peptide substrate, ATP (at its Km concentration), and varying concentrations of the test inhibitor (typically from 5 nM to 100 µM).[22] A no-inhibitor control (DMSO vehicle) is included.

    • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to allow the kinase to phosphorylate the substrate.

    • Separation: Load the reaction products onto a microfluidic chip in a Caliper EZ Reader. An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their difference in charge and size.

    • Detection: The fluorescent signals of the substrate and product peaks are detected. The percent conversion is calculated as: [Product Peak Height / (Product Peak Height + Substrate Peak Height)].

    • Data Analysis: Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Proliferation and Signaling Assays

  • Objective: To assess the inhibitor's ability to block FGFR1 signaling in a cellular context and inhibit the growth of FGFR1-dependent cancer cells.

  • Methodology (Western Blot for p-ERK): [21][22]

    • Cell Culture: Culture an FGFR1-dependent cell line (e.g., SNU-16 gastric cancer cells with FGFR2 amplification or H460 NSCLC cells) to ~80% confluency.[21][22]

    • Serum Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat the cells with various concentrations of the FGFR1 inhibitor or vehicle (DMSO) for 2-4 hours.

    • Stimulation: Stimulate the cells with a ligand like basic fibroblast growth factor (bFGF) for a short period (e.g., 10-15 minutes) to activate the FGFR1 pathway.

    • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Blotting & Probing: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the reduction in p-ERK levels relative to total ERK.

  • Methodology (Cell Proliferation Assay): [14][21]

    • Cell Seeding: Seed FGFR1-dependent cancer cells in 96-well plates at a predetermined density.

    • Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor.

    • Incubation: Incubate the plates for 72 hours.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the EC50 or GI50 value.

C. In Vivo Antitumor Efficacy Studies

  • Objective: To evaluate the antitumor activity of the inhibitor in a living organism.

  • Methodology (Xenograft Model): [11][22]

    • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Implantation: Subcutaneously inoculate FGFR1-amplified cancer cells (e.g., H460) into the flank of each mouse.[22]

    • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

    • Dosing: Administer the FGFR1 inhibitor (formulated for oral or intraperitoneal delivery) and the vehicle control to the respective groups according to a predetermined schedule (e.g., once daily).[22]

    • Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly throughout the study.

    • Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and perform pharmacodynamic analysis (e.g., immunohistochemistry for p-ERK) on the tumor tissue.[22] Compare tumor growth inhibition between the treated and control groups.

Conclusion and Future Perspectives

The discovery of novel FGFR1 inhibitors remains a highly active area of cancer research. Current efforts are focused on improving selectivity to reduce off-target effects, overcoming acquired resistance mechanisms (such as gatekeeper mutations), and developing combination therapies to block compensatory signaling pathways.[9][17] The integration of structure-based drug design, innovative screening methods, and robust preclinical evaluation will continue to drive the development of the next generation of FGFR1-targeted therapies, offering new hope for patients with FGFR1-driven malignancies.[6][15]

References

An In-Depth Technical Guide on FGFR1 Inhibition in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide is designed to provide a comprehensive overview of the role of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors in the context of non-small cell lung cancer (NSCLC) research. While the initial request specified "FGFR1 inhibitor-14," a thorough investigation has revealed that this compound, also known as N-(2-carboxyphenyl)naphthostyril-1-sulfonamide or HY-158098, is a structurally identified molecule but lacks substantial published research, particularly within the field of NSCLC. Data regarding its specific activity, experimental protocols, and effects on signaling pathways in lung cancer models are not available in the public domain.

Therefore, to deliver a guide of significant value, we will focus on the broader principles of FGFR1 inhibition in NSCLC, utilizing data from well-characterized and clinically relevant FGFR inhibitors as illustrative examples. This guide will adhere to the core requirements of data presentation, detailed experimental methodologies, and visualization of key biological and experimental processes.

The Role of FGFR1 Signaling in Non-Small Cell Lung Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] In the context of cancer, aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, can act as an oncogenic driver.[2][3] In NSCLC, particularly in the squamous cell carcinoma subtype, amplification of the FGFR1 gene is a notable genomic alteration, occurring in approximately 13-22% of cases. This amplification can lead to overexpression and ligand-independent activation of the FGFR1 receptor tyrosine kinase, subsequently activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote tumor growth and survival.[1][2]

FGFR1 Signaling Pathway

The canonical FGFR1 signaling pathway is initiated by the binding of an FGF ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates a cascade of downstream signaling molecules.

FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P_FGFR1 pFGFR1 FGFR1->P_FGFR1 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 PI3K PI3K P_FGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR1_Inhibitor FGFR1 Inhibitor FGFR1_Inhibitor->P_FGFR1 Inhibits

Caption: Canonical FGFR1 signaling cascade and the point of intervention for FGFR1 inhibitors.

Quantitative Data on Preclinical Efficacy of FGFR1 Inhibitors in NSCLC

Numerous small molecule inhibitors targeting the ATP-binding pocket of the FGFR1 kinase domain have been developed and evaluated in preclinical NSCLC models. Below is a summary of in vitro efficacy data for several prominent FGFR inhibitors.

InhibitorNSCLC Cell LineFGFR1 StatusIC50 (nM)Reference
AZD4547 NCI-H1581Amplification1.5
NCI-H520Amplification>10,000
Infigratinib (BGJ398) NCI-H1581Amplification9.6
DMS114-1,800
PD173074 NCI-H1581Amplification10-20
NCI-H2170Wild-Type>1,000
Ponatinib HCC95Amplification20
NCI-H1581Amplification10
Erdafitinib -Fusions/Mutations-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the preclinical evaluation of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FGFR1 kinase.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (e.g., FGFR1 inhibitor), and a detection system (e.g., Lance Ultra ULight™-Streptavidin and Europium-labeled anti-phosphotyrosine antibody).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR1 enzyme, and the biotinylated substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and ULight™-Streptavidin) and incubate in the dark.

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of an FGFR1 inhibitor on the growth and viability of NSCLC cell lines.

Methodology:

  • Cell Culture: Culture NSCLC cell lines with known FGFR1 status (e.g., NCI-H1581 with FGFR1 amplification and NCI-H2170 as a wild-type control) in appropriate media and conditions.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the FGFR1 inhibitor or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a tetrazolium-based assay (e.g., MTT or WST-1).

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the FGFR1 inhibitor is blocking the intended signaling pathway within the cancer cells.

Methodology:

  • Cell Treatment and Lysis:

    • Plate NSCLC cells and allow them to adhere.

    • Serum-starve the cells if necessary, then treat with the FGFR1 inhibitor for a specific duration (e.g., 2-4 hours).

    • Stimulate with an FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce pathway activation.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow and Logical Relationships

The preclinical evaluation of a novel FGFR1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (FGFR1 IC50) A->B C Kinase Selectivity Profiling A->C D Cell Viability Assays (NSCLC Cell Lines) B->D C->D E Western Blotting (Pathway Modulation) D->E F In Vivo Xenograft Studies (Tumor Growth Inhibition) D->F E->F H Lead Optimization or Clinical Candidate Selection F->H G Pharmacokinetic & Toxicology Studies G->H

Caption: A typical workflow for the preclinical development of an FGFR1 inhibitor for NSCLC.

Conclusion and Future Directions

Targeting FGFR1 has emerged as a promising therapeutic strategy for a subset of NSCLC patients, particularly those with FGFR1 gene amplification. While early clinical trials with FGFR inhibitors have shown some activity, the overall response rates have been modest, highlighting the need for better patient selection biomarkers beyond just gene amplification. Future research will likely focus on identifying more robust predictive biomarkers, understanding and overcoming mechanisms of resistance, and exploring rational combination therapies to enhance the efficacy of FGFR1 inhibition in NSCLC. The continued development of novel, potent, and selective FGFR1 inhibitors remains a key objective in providing new treatment options for patients with this challenging disease.

References

The Role of FGFR1 Amplification in Inhibitor Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival.[1] Amplification of the FGFR1 gene, located on chromosome 8p11-12, is a frequent event in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer, where it can act as an oncogenic driver.[2][3] This amplification leads to FGFR1 protein overexpression, aberrant and ligand-independent signaling, and a state of "oncogene addiction," rendering cancer cells dependent on this pathway for their growth and survival.[4][5] Consequently, FGFR1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the FGFR1 signaling pathway, the impact of FGFR1 amplification on sensitivity to targeted inhibitors, mechanisms of resistance, and key experimental protocols for assessing this relationship.

The FGFR1 Signaling Pathway

Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and migration.[1][6]

FGFR1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR1->Dimer FRS2 FRS2 Dimer->FRS2 Recruits & Phosphorylates PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation Inhibitor FGFR Inhibitor (e.g., AZD4547) Inhibitor->Dimer Blocks ATP Binding Site

Caption: The FGFR1 signaling cascade and point of inhibitor action.

Quantitative Analysis of Inhibitor Sensitivity

FGFR1 amplification often creates a dependency that makes cancer cells highly sensitive to small-molecule FGFR kinase inhibitors.[4][7] This sensitivity has been demonstrated across various preclinical models, including cell lines and patient-derived xenografts. Clinical trials have also shown that patients with high-level, clonal FGFR amplifications are more likely to respond to FGFR-targeted therapies.[8]

Table 1: In Vitro Sensitivity of Cancer Cell Lines to FGFR Inhibitors
Cell LineCancer TypeFGFR1 StatusInhibitorIC50 (nM)Reference
NCI-H1581 Squamous Cell Lung CarcinomaAmplifiedPD17307410 - 20[9]
NCI-H1581 Squamous Cell Lung CarcinomaAmplifiedAZD454714[10]
NCI-H520 Squamous Cell Lung CarcinomaAmplifiedAZD45472110[10]
NCI-H2170 Squamous Cell Lung CarcinomaWild-TypePD173074>1000[9]
DMS114 Small Cell Lung CancerAmplifiedLucitanib45[11]
MDA-MB-134 Breast CancerAmplifiedLucitanib230[11]
CAL120 Breast CancerAmplifiedLucitanib180[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater sensitivity. The varied sensitivity in amplified lines (e.g., NCI-H520) highlights that amplification alone is not always a perfect predictor of response.[12]

Table 2: Clinical Response to FGFR Inhibitor AZD4547
Cancer TypeFGFR AmplificationNumber of PatientsObjective Response RateReference
Breast Cancer FGFR1812.5% (1 patient)[8]
Gastroesophageal Cancer FGFR2933% (3 patients)[8]

Note: Clinical data suggests that response rates can be modest and may depend on the level and clonality of the amplification, with high-level amplification predicting better outcomes.[8][13]

Mechanisms of Resistance to FGFR1 Inhibition

Despite initial sensitivity, both primary and acquired resistance to FGFR inhibitors are significant clinical challenges.[14] Understanding these mechanisms is crucial for developing more durable therapeutic strategies.

  • Bypass Signaling Pathway Activation: Tumor cells can evade FGFR1 blockade by activating alternative signaling pathways to reactivate downstream effectors like MAPK and PI3K/AKT. Common mechanisms include:

    • NRAS Amplification: Leads to MAPK pathway reactivation.[15]

    • MET Upregulation: Drives MAPK pathway reactivation.[15]

    • PTEN Loss/Mutation: Results in sustained PI3K/AKT/mTOR signaling.[14][16]

  • On-Target (FGFR1) Alterations: The development of secondary mutations in the FGFR1 gene itself can prevent inhibitor binding. The "gatekeeper" mutation V561M is a well-described example that confers resistance to several FGFR inhibitors.[2][16]

Resistance_Mechanisms FGFR1_Amp FGFR1 Amplified Cell FGFR_Inhibitor FGFR Inhibitor FGFR1_Amp->FGFR_Inhibitor Treated with Sensitivity Sensitivity: Apoptosis / Growth Arrest FGFR_Inhibitor->Sensitivity Leads to Resistance Resistance: Sustained Proliferation FGFR_Inhibitor->Resistance Can lead to Bypass Bypass Pathway Activation (MET, NRAS, PTEN loss) Resistance->Bypass Caused by Gatekeeper FGFR1 Gatekeeper Mutation (e.g., V561M) Resistance->Gatekeeper Caused by MAPK_PI3K Reactivation of MAPK / PI3K Pathways Bypass->MAPK_PI3K Gatekeeper->MAPK_PI3K Prevents inhibition, leading to MAPK_PI3K->Resistance Drives

Caption: Logical relationship between FGFR1 amplification, sensitivity, and resistance.

Experimental Protocols

Accurate assessment of FGFR1 amplification and its impact on inhibitor sensitivity relies on robust and standardized experimental methodologies.

Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification

FISH is the gold-standard method for detecting gene amplification in clinical specimens.[17] It uses fluorescently labeled DNA probes to visualize the FGFR1 gene and a control centromeric region on chromosome 8 (CEN8).

FISH_Workflow Start Start: FFPE Tumor Tissue Section Deparaffinize 1. Deparaffinization & Rehydration Start->Deparaffinize Pretreat 2. Heat Pretreatment (e.g., 98-100°C) Deparaffinize->Pretreat Protease 3. Protease Digestion (e.g., Pepsin) Pretreat->Protease Denature 4. Denaturation (Slide & Probes at 75°C) Protease->Denature Hybridize 5. Hybridization (FGFR1 & CEN8 Probes, 37°C Overnight) Denature->Hybridize Wash 6. Post-Hybridization Washes Hybridize->Wash Counterstain 7. Counterstain with DAPI Wash->Counterstain Visualize 8. Fluorescence Microscopy Counterstain->Visualize Analyze 9. Signal Enumeration (Count FGFR1 & CEN8 signals in ~100 nuclei) Visualize->Analyze Ratio 10. Calculate FGFR1/CEN8 Ratio Analyze->Ratio Result Result: Amplified (Ratio ≥ 2.2) Non-Amplified (Ratio < 2.2) Ratio->Result

Caption: Standard workflow for detecting FGFR1 amplification by FISH.

Detailed Protocol:

  • Specimen Preparation: Use 4-5 micron thick sections of formalin-fixed, paraffin-embedded (FFPE) tumor tissue mounted on positively charged slides.[18][19]

  • Deparaffinization: Immerse slides in xylene (2x10 min), followed by rehydration through a series of decreasing ethanol concentrations (100%, 95%, 70%) and finally in distilled water.

  • Pretreatment: Heat slides in a tissue pretreatment solution (e.g., sodium citrate buffer, pH 6.0) at 98-100°C for 15-20 minutes to retrieve epitopes.[20]

  • Protease Digestion: Digest tissues with a protease solution (e.g., pepsin) at 37°C for 10-20 minutes to permeabilize cells. The exact time should be optimized for the tissue type.

  • Probe Preparation: Prepare a probe mixture containing a red or green fluorescently-labeled probe specific for the FGFR1 locus and a distinctly colored probe for the chromosome 8 centromere (CEN8).[20][21]

  • Denaturation: Apply the probe mixture to the slide, coverslip, and seal. Co-denature the slide and probes on a hotplate at 75°C for 5 minutes.[20]

  • Hybridization: Incubate the slides in a humidified chamber at 37°C overnight to allow probes to anneal to their target DNA sequences.

  • Post-Hybridization Wash: Wash the slides in a stringent wash buffer at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes, followed by washes in a less stringent buffer at room temperature.

  • Counterstaining & Mounting: Apply a DNA counterstain, typically DAPI, and mount with a coverslip.

  • Analysis: Using a fluorescence microscope, score a minimum of 100 non-overlapping, intact tumor cell nuclei. Count the number of FGFR1 (e.g., green) and CEN8 (e.g., red) signals per nucleus. Amplification is typically defined as an FGFR1/CEN8 ratio of ≥2.2.[18]

Western Blotting for FGFR1 Pathway Activation

Western blotting is used to detect the expression and phosphorylation status of FGFR1 and its downstream effectors, providing a direct measure of pathway activation and inhibitor efficacy.

Detailed Protocol:

  • Cell Lysis: Treat cultured cells with or without an FGFR inhibitor for the desired time. Harvest cells and lyse on ice using NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA or DC protein assay.

  • Sample Preparation: Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.

  • SDS-PAGE: Load samples onto a 4-15% gradient polyacrylamide gel and separate proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

    • Phospho-FGFR1 (e.g., Tyr653/654)

    • Total FGFR1

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • β-Actin or GAPDH (as a loading control)

  • Washing & Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager or X-ray film.

Cell Viability (MTS/MTT) Assay for Inhibitor IC50 Determination

Colorimetric assays like the MTS or MTT assay are high-throughput methods to quantify the effect of a drug on cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50).[11][23]

Detailed Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • MTS/MTT Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for 2-4 hours at 37°C. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[11][23]

  • Solubilization (for MTT only): If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.[11][23]

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

The Impact of FGFR1 Inhibitor-14 (Y14) on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][2][3][4][5] Aberrant FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[6][7] This technical guide provides an in-depth analysis of a novel FGFR1 inhibitor, designated Y14, and its impact on cell proliferation. Y14, a nordihydroguaiaretic acid (NDGA) analogue, has demonstrated significant anti-cancer activity by inhibiting FGFR1 phosphorylation and its downstream signaling pathways.[2] This document details the quantitative effects of Y14 on cancer cell lines, provides comprehensive experimental protocols for assessing its activity, and illustrates the underlying molecular mechanisms through detailed signaling pathway diagrams.

Introduction to FGFR1 Signaling

The FGFR1 signaling pathway is a complex network that regulates essential cellular processes. The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][4] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately modulate gene expression to promote cell growth, proliferation, and survival.[2][4][5] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver of oncogenesis in various malignancies.[6][7]

FGFR1 Inhibitor-14 (Y14): Mechanism of Action

This compound (Y14) is a potent and selective small molecule inhibitor that targets the ATP-binding domain of the FGFR1 kinase.[2] By competitively blocking ATP binding, Y14 effectively inhibits the autophosphorylation of FGFR1, thereby preventing the activation of its downstream effectors.[2] Experimental evidence confirms that Y14 significantly reduces the phosphorylation levels of both AKT and ERK, key kinases in the PI3K-AKT and RAS-MAPK pathways, respectively.[2] This inhibition of critical pro-proliferative signaling cascades leads to cell cycle arrest and a reduction in cancer cell viability.[2]

FGFR1 Signaling Pathway and Inhibition by Y14 FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P_FGFR1 p-FGFR1 FGFR1->P_FGFR1 Phosphorylation Y14 This compound (Y14) Y14->P_FGFR1 Inhibits GRB2_SOS GRB2/SOS P_FGFR1->GRB2_SOS Recruits PI3K PI3K P_FGFR1->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Proliferation Cell Proliferation P_ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT P_AKT p-AKT AKT->P_AKT Phosphorylation P_AKT->Proliferation Promotes

Caption: FGFR1 signaling cascade and the inhibitory action of Y14.

Quantitative Analysis of Y14's Effect on Cell Proliferation

The anti-proliferative activity of Y14 has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: IC50 Values of Y14 in Gastric Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.[1]

Cell LineIC50 (µM)
SGC-79012.5 - 5
BGC-8232.5 - 5
Table 2: Time-Dependent Effect of Y14 on Cell Survival

The survival rate of gastric cancer cells was determined by MTT assay after treatment with 5 µM of Y14.[1]

Cell Line12h Survival Rate (%)24h Survival Rate (%)48h Survival Rate (%)72h Survival Rate (%)
SGC-7901~90~75~60~50
BGC-823~95~80~65~55
Table 3: Effect of Y14 on Colony Formation

Gastric cancer cells were treated with Y14 for 8 hours, and colonies were allowed to form for approximately 9 days.[1]

Cell LineTreatmentColony Formation
SGC-7901DMSO (Control)+++
SGC-7901Y14 (5 µM)+
BGC-823DMSO (Control)+++
BGC-823Y14 (5 µM)+
(+++: High colony formation, +: Low colony formation)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Y14 on cancer cells.

Materials:

  • Cancer cell lines (e.g., SGC-7901, BGC-823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Y14)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Y14 in complete culture medium. Use DMSO as a vehicle control.

  • Replace the medium with the prepared Y14 dilutions or control medium.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Y14/ Control incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 490nm dissolve->read analyze Analyze data read->analyze end End analyze->end

Caption: A typical workflow for a cell proliferation (MTT) assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Y14 on the cell cycle distribution.[3][5][6][8]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (Y14)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Y14 or vehicle control for the desired time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (Y14) demonstrates significant potential as an anti-cancer agent by effectively targeting the FGFR1 signaling pathway. Its ability to inhibit FGFR1 phosphorylation leads to a downstream blockade of the RAS-MAPK and PI3K-AKT pathways, resulting in a potent anti-proliferative effect in cancer cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of FGFR1 inhibition. Further preclinical and clinical studies are warranted to fully elucidate the potential of Y14 in the treatment of FGFR1-driven malignancies.

References

Investigating FGFR1 Inhibitor-14 in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FGFR1 inhibitor-14, a naphthostyril derivative identified as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document compiles the available preclinical data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to support further investigation of this compound in the context of hematological malignancies.

Introduction to FGFR1 in Hematological Malignancies

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often resulting from genetic alterations such as chromosomal translocations, has been identified as a key driver in various cancers, including a subset of hematological malignancies.[2][3] These FGFR1-driven hematological disorders, such as 8p11 myeloproliferative syndrome (also known as stem cell leukemia/lymphoma syndrome), are aggressive and often associated with a poor prognosis. The constitutive activation of FGFR1 in these diseases leads to the uncontrolled proliferation of hematopoietic cells, making it a prime therapeutic target.

This compound (also known as compound 20 and chemically identified as N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide) is a small molecule inhibitor designed to selectively target FGFR1.[4] The following sections provide a detailed summary of its biochemical activity and its effects on a relevant hematological malignancy cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
FGFR1 2
PKC> 100
CK2> 100
DYRK1a> 100
PIM1> 100

Table 2: Antiproliferative Activity of this compound against KG-1 Myeloma Cell Line

Compound Concentration (µM)Inhibition of Cell Proliferation (%)
1015
10038

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above, as described in the primary literature.

In Vitro FGFR1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FGFR1.

Materials:

  • Recombinant human FGFR1 (cytoplasmic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-33P]ATP

  • Kinase buffer (50 mM Tris-HCl pH 7.5, 15 mM MgCl2, 300 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)

  • Test compound (this compound) dissolved in DMSO

  • Filter paper (Whatman P81)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, 10 µM ATP, 0.1 µCi [γ-33P]ATP, and 1 mg/ml of the peptide substrate.

  • Add varying concentrations of this compound to the reaction mixture. The final DMSO concentration should not exceed 2.5%.

  • Initiate the kinase reaction by adding 20 ng of recombinant human FGFR1.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the antiproliferative effect of this compound on the KG-1 human myeloma cell line.

Materials:

  • KG-1 human myeloma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Lysis buffer (20% SDS in 50% dimethylformamide, pH 4.7)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed KG-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µl of complete culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level. Include a DMSO-only control.

  • Incubate the treated cells for 72 hours at 37°C and 5% CO2.

  • Add 10 µl of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µl of lysis buffer to each well to solubilize the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Phosphorylates PI3K PI3K FGFR1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1

Caption: Canonical FGFR1 signaling pathways leading to cell proliferation and survival.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, [γ-33P]ATP, Substrate) B 2. Add this compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add Recombinant FGFR1) B->C D 4. Incubate (30 min at 30°C) C->D E 5. Stop Reaction (Spot on P81 Filter Paper) D->E F 6. Wash Filters (Remove unincorporated [γ-33P]ATP) E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow: Cell Proliferation (MTT) Assay

MTT_Assay_Workflow A 1. Seed KG-1 Cells (96-well plate) B 2. Treat with Inhibitor (Varying Concentrations) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add Lysis Buffer) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Inhibition G->H

Caption: Workflow for assessing the antiproliferative effects on KG-1 cells.

Conclusion and Future Directions

This compound demonstrates selective, low-micromolar inhibitory activity against FGFR1 and modest antiproliferative effects against the KG-1 myeloma cell line at higher concentrations. The provided data and protocols offer a foundational understanding of this compound's preclinical profile.

Further research is warranted to fully elucidate the potential of this compound in hematological malignancies. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the naphthostyril scaffold.

  • Expanded Cell Line Screening: Evaluation against a broader panel of hematological malignancy cell lines with known FGFR1 alterations.

  • Downstream Signaling Analysis: Investigating the impact of the inhibitor on key FGFR1 signaling pathways (e.g., RAS/MAPK, PI3K/AKT) in relevant cell models.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in animal models of FGFR1-driven hematological malignancies.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship in vivo.

This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics for FGFR1-driven cancers.

References

Structural Biology of Fibroblast Growth Factor Receptor 1 in Complex with Covalent Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a technical guide to the structural biology of FGFR1 in complex with a representative covalent inhibitor, herein referred to as "Inhibitor-14," a proxy for potent and selective irreversible inhibitors. We will delve into the structural basis of inhibition, quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by FGFR1.

FGFR1 Signaling Pathway

FGFR1 activation is initiated by the binding of a fibroblast growth factor (FGF) ligand and heparan sulfate proteoglycans (HSPGs), which act as co-factors.[2][3][7] This binding event induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling cascades. The primary pathways activated by FGFR1 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is predominantly involved in cell proliferation and differentiation.[1][3]

  • PI3K-AKT-mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.[1][2]

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).[8]

Negative regulation of the pathway is mediated by Sprouty (SPRY) proteins, which can inhibit the MAPK pathway.[2][8]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_dimer FGFR1 Dimerization & Autophosphorylation FGF->FGFR1_dimer HSPG HSPG HSPG->FGFR1_dimer FRS2 FRS2 FGFR1_dimer->FRS2 PI3K PI3K FGFR1_dimer->PI3K PLCG PLCγ FGFR1_dimer->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response

Figure 1: Simplified FGFR1 Signaling Pathway.

Structural Basis of FGFR1 Inhibition by Covalent Inhibitors

Covalent inhibitors represent a class of highly potent and selective molecules that form an irreversible bond with a specific residue in the target protein. For FGFR1, many covalent inhibitors target a cysteine residue (Cys488) located in the P-loop of the ATP-binding site.[9] This covalent modification leads to sustained inhibition of the kinase activity.

The binding of these inhibitors is a two-step process:

  • Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket, driven by hydrogen bonds and hydrophobic interactions.

  • Covalent Bond Formation: An electrophilic "warhead" on the inhibitor, commonly an acrylamide group, reacts with the nucleophilic thiol group of the cysteine residue, forming an irreversible covalent bond.[9]

This mechanism provides high potency and prolonged duration of action, as the kinase can only be reactivated through the synthesis of new protein.

Inhibition_Mechanism FGFR1_Kinase FGFR1 Kinase (Active Site) Reversible_Complex Non-covalent FGFR1-Inhibitor Complex FGFR1_Kinase->Reversible_Complex Inhibitor Covalent Inhibitor (e.g., Inhibitor-14) Inhibitor->Reversible_Complex Covalent_Complex Irreversible Covalent FGFR1-Inhibitor Adduct Reversible_Complex->Covalent_Complex Covalent Bonding Inactive_Kinase Inhibition of Kinase Activity Covalent_Complex->Inactive_Kinase

Figure 2: Mechanism of Irreversible Covalent Inhibition.

Quantitative Data

The following tables summarize the inhibitory activities of representative covalent pan-FGFR inhibitors, FIIN-2 and PRN1371, which serve as examples for the hypothetical "Inhibitor-14". These inhibitors demonstrate high potency against FGFR1.

Table 1: Biochemical Inhibitory Potency (IC50)

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
FIIN-23.094.32745.3
PRN1371< 0.50.61.119

Data compiled from multiple sources. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free assay.[10][11]

Table 2: Cellular Inhibitory Activity

InhibitorCell LineTargetAssayIC50 (nM)
FIIN-1 (related)Ba/F3 (Tel-FGFR1)FGFR1Proliferation14
PRN1371SNU-16FGFR2Proliferation1.5
PRN1371HUVECFGFR1p-ERK2.4

Cellular IC50 values demonstrate the inhibitor's efficacy in a biological context, measuring effects on cell proliferation or downstream signaling.[11][12]

Table 3: Binding Affinity and Covalent Kinetics

InhibitorBinding TargetKi (nM)kinact (s-1)kinact/Ki (μM-1s-1)
PRN1371FGFR11.30.00151.2
PRN1371FGFR21.80.000830.46
PRN1371FGFR32.20.00120.55
PRN1371FGFR4730.00110.015

Ki represents the inhibitor concentration at half-maximal inactivation rate, kinact is the maximal rate of inactivation, and kinact/Ki is the second-order rate constant for covalent modification.[11]

Experimental Protocols

Detailed methodologies are crucial for the characterization of inhibitor-kinase interactions. Below are protocols for key experiments.

Protein Expression and Crystallography

To determine the three-dimensional structure of the FGFR1-inhibitor complex, X-ray crystallography is employed.

  • Protein Expression and Purification: The intracellular kinase domain of human FGFR1 (e.g., amino acids 457-767) is cloned into an expression vector (e.g., pFastBac) with an N-terminal tag (e.g., GST or His6) for purification. The construct is expressed in an appropriate system, such as Spodoptera frugiperda (Sf9) insect cells. The protein is then purified using affinity chromatography followed by size-exclusion chromatography.

  • Crystallization: The purified FGFR1 kinase domain is incubated with a molar excess of the inhibitor (e.g., 2- to 5-fold) for a defined period to ensure covalent complex formation. The complex is then concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial screens.

  • Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known FGFR1 structure (e.g., PDB ID: 4F63) as a search model.[13] The inhibitor is then modeled into the electron density, and the structure is refined.

Crystallography_Workflow A Cloning & Expression of FGFR1 Kinase Domain B Protein Purification (Affinity & Size-Exclusion) A->B C Incubation with Inhibitor (Covalent Complex Formation) B->C D Crystallization Screening (Vapor Diffusion) C->D E X-ray Diffraction Data Collection D->E F Structure Solution (Molecular Replacement) E->F G Model Building & Refinement F->G H Final 3D Structure (FGFR1-Inhibitor Complex) G->H

Figure 3: Experimental Workflow for X-ray Crystallography.

Biochemical Kinase Assays

These assays quantify the direct inhibitory effect of a compound on the kinase's enzymatic activity.

LanthaScreen™ Eu Kinase Binding Assay:

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a tracer from the kinase active site.[14]

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the FGFR1 kinase/Eu-anti-tag antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.

  • Reaction: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to all wells.

  • Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the FRET signal on a fluorescence plate reader.

  • Data Analysis: The loss of FRET signal is proportional to the inhibitor's binding affinity. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

ADP-Glo™ Kinase Assay:

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15]

  • Kinase Reaction: In a 384-well plate, set up a reaction containing FGFR1 enzyme, a suitable substrate (e.g., Poly(E,Y)4:1), ATP, and serial dilutions of the inhibitor. Incubate at room temperature for 60 minutes.[15]

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Signal Detection: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. IC50 values are determined from the dose-response curve.

Cell-Based Assays

Cell-based assays are essential to confirm that an inhibitor is active in a more complex biological environment.

Cell Proliferation Assay (e.g., using SNU-16 cells):

  • Cell Seeding: Seed FGFR2-amplified SNU-16 gastric cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the results are normalized to untreated controls to calculate the percent inhibition of proliferation. IC50 values are then determined.[11]

Phospho-ERK (p-ERK) Inhibition Assay (e.g., using HUVEC cells):

This assay measures the inhibition of a key downstream signaling node.

  • Cell Culture and Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) and serum-starve them for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a ligand like FGF2 (10 ng/mL) for 10-15 minutes to activate the FGFR1 pathway.

  • Lysis and Detection: Lyse the cells and detect the levels of phosphorylated ERK (p-ERK) and total ERK using methods such as Western blotting or a specific ELISA kit.

  • Quantification: Quantify the p-ERK signal and normalize it to the total ERK signal. Calculate the IC50 value based on the inhibition of FGF2-induced ERK phosphorylation.[11]

Conclusion

The structural and functional characterization of FGFR1 in complex with potent covalent inhibitors provides invaluable insights for the development of targeted cancer therapies. By combining X-ray crystallography with robust biochemical and cell-based assays, researchers can elucidate the precise mechanisms of inhibition, quantify potency and selectivity, and ultimately design more effective and safer drugs. The data and protocols presented herein offer a comprehensive guide for professionals engaged in the discovery and development of novel FGFR1 inhibitors.

References

Methodological & Application

Determining the Potency of Novel FGFR1 Inhibitors: A Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting FGFR1 is a key focus in oncology drug discovery. A critical parameter for characterizing these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. This document provides detailed protocols for determining the IC50 of a novel FGFR1 inhibitor, referred to here as "FGFR1 inhibitor-14," using both biochemical and cell-based assays.

FGFR1 Signaling Pathway

FGFR1 activation, typically initiated by the binding of a fibroblast growth factor (FGF) ligand, leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[4][5] This phosphorylation event triggers the recruitment of adaptor proteins, such as FRS2, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.[1][3][6] FGFR1 inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[2][7]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR1 FGFR1 FGF Ligand->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates (pY) PI3K PI3K FGFR1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor FGFR1 Inhibitor-14 Inhibitor->FGFR1 Inhibits ATP Binding

FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following section details the protocols for determining the IC50 of "this compound". An initial biochemical assay is recommended to determine the direct inhibitory effect on the FGFR1 kinase, followed by cell-based assays to assess the inhibitor's potency in a biological context.

In Vitro Kinase Assay (Biochemical IC50)

This assay directly measures the ability of "this compound" to inhibit the enzymatic activity of recombinant FGFR1. The LanthaScreen™ Eu Kinase Binding Assay is a suitable method.[8]

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site.[8] When both are bound, a high FRET signal is produced. A test inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human FGFR1 kinase (e.g., from Cell Signaling Technology #7420)[4]

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag)

  • Kinase Tracer 236

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]

  • "this compound" stock solution in 100% DMSO

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of "this compound" in 100% DMSO. A 10-point, 4-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[8]

  • Assay Plate Preparation: Add 5 µL of the diluted inhibitor to the assay wells.

  • Kinase/Antibody Mixture: Prepare a mixture of FGFR1 kinase and Eu-labeled antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the reaction.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Description Example Value
Kinase Recombinant Human FGFR15 nM
Antibody Eu-anti-GST2 nM
Tracer Kinase Tracer 236100 nM
Incubation Time and Temperature60 min at RT
Cell-Based Proliferation Assay (Cellular IC50)

This assay measures the effect of "this compound" on the viability and proliferation of a cancer cell line that is dependent on FGFR1 signaling (e.g., SNU-16, KMS-11).[1][9] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[10][11][12]

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][13] The reagent causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP. A decrease in signal indicates reduced cell viability.

Materials:

  • FGFR1-dependent cancer cell line (e.g., SNU-16)

  • Complete culture medium

  • "this compound" stock solution in DMSO

  • Opaque-walled 96-well or 384-well plates[10]

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in an opaque-walled multiwell plate at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.[11] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (DMSO-treated) and a positive control for inhibition (e.g., Staurosporine).[12]

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12]

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Parameter Description Example Value
Cell Line FGFR1-dependentSNU-16
Seeding Density Cells per well5,000
Treatment Duration Incubation time72 hours
Assay Reagent Viability indicatorCellTiter-Glo®
Target Engagement Assay: Western Blot for Phospho-FGFR1

To confirm that "this compound" inhibits its intended target within the cell, a Western blot can be performed to assess the phosphorylation status of FGFR1.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein (total FGFR1) and its phosphorylated form (p-FGFR1). A reduction in the p-FGFR1 signal relative to the total FGFR1 signal in inhibitor-treated cells indicates target engagement.

Materials:

  • FGFR1-dependent cancer cell line

  • "this compound"

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-FGFR1 and anti-phospho-FGFR1 (e.g., Tyr653/654)[14]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of "this compound" for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[14]

    • Incubate the membrane with the primary antibody (anti-p-FGFR1) overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again and apply the ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FGFR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. The IC50 can be estimated as the concentration of the inhibitor that causes a 50% reduction in the p-FGFR1 signal relative to the total FGFR1 or loading control.

Experimental Workflow

The following diagram illustrates the overall workflow for determining the IC50 of "this compound".

IC50_Determination_Workflow cluster_phase1 Phase 1: Biochemical Assay cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: Data Summary A1 Prepare Serial Dilution of this compound A2 Perform In Vitro Kinase Assay (e.g., LanthaScreen) A1->A2 A3 Calculate Biochemical IC50 A2->A3 C1 Summarize IC50 Data in a Table A3->C1 B1 Select FGFR1-Dependent Cell Line B2 Perform Cell Proliferation Assay (e.g., CellTiter-Glo) B1->B2 B4 Perform Western Blot for p-FGFR1 Target Engagement B1->B4 B3 Calculate Cellular IC50 B2->B3 B3->C1 B5 Confirm On-Target Activity B4->B5 B5->C1

Workflow for IC50 Determination of this compound.

Summary of Quantitative Data

The IC50 values obtained from the different assays should be summarized in a table for clear comparison.

Assay Type Assay Name Target/Cell Line IC50 (nM)
Biochemical LanthaScreen™ Kinase AssayRecombinant FGFR1e.g., 10.5
Cellular CellTiter-Glo® Viability AssaySNU-16e.g., 55.2
Target Engagement Western BlotSNU-16e.g., 48.9

This document provides a comprehensive set of protocols for the determination of the IC50 value of a novel FGFR1 inhibitor. By employing a combination of biochemical and cell-based assays, researchers can robustly characterize the potency and cellular efficacy of new chemical entities targeting FGFR1, providing critical data for the advancement of drug development programs.

References

Application Notes and Protocols for Determining the Activity of FGFR1 Inhibitor-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cellular activity of FGFR1 inhibitor-14 (a representative selective FGFR1 inhibitor). The following sections describe the underlying biology of the FGFR1 signaling pathway and provide step-by-step instructions for key cell-based assays to determine the potency and mechanism of action of the inhibitor.

Introduction to FGFR1 Signaling

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR1 signaling pathway through gene amplification, mutations, or translocations is implicated in the development and progression of several cancers.[4] FGFR1 inhibitors are designed to block the kinase activity of the receptor, thereby preventing the activation of downstream signaling cascades and inhibiting tumor growth.[5][6]

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[1][7] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1][3]

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[1][8]

  • PLCγ Pathway: Regulates calcium signaling and protein kinase C (PKC) activation.[2]

This compound is a small molecule designed to compete with ATP for binding to the kinase domain of FGFR1, thus inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

FGFR1 Signaling Pathway Diagram

FGFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylation PLCG PLCγ FGFR1->PLCG FGF FGF Ligand FGF->FGFR1 Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG Inhibitor This compound Inhibitor->FGFR1 Inhibition

Caption: FGFR1 signaling pathway and the mechanism of action of this compound.

Key Cell-Based Assays

The following protocols describe standard assays to evaluate the efficacy of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50). It measures the metabolic activity of viable cells.

Experimental Workflow

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cell viability assay.

Protocol

  • Cell Seeding:

    • Culture cancer cell lines with known FGFR1 alterations (e.g., SNU-16, KMS-11) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition and Incubation:

    • After 72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Expected Quantitative Data

Cell LineFGFR1 StatusThis compound IC50 (nM)
SNU-16Amplification5.2
KMS-11Translocation8.7
KG1Fusion12.5
U266Low/No FGFR>10,000

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.

Western Blot Analysis of FGFR1 Pathway Inhibition

This assay is used to confirm that this compound is acting on its intended target by measuring the phosphorylation status of FGFR1 and its downstream effectors.

Experimental Workflow

Western_Blot_Workflow A Seed cells and starve overnight B Pre-treat with FGFR1 Inhibitor-14 for 2 hours A->B C Stimulate with FGF ligand (e.g., FGF2) for 15 min B->C D Lyse cells and collect protein C->D E Determine protein concentration D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to membrane F->G H Block and incubate with primary antibodies (p-FGFR1, etc.) G->H I Incubate with secondary antibody H->I J Detect and quantify bands I->J

Caption: Workflow for Western blot analysis of FGFR1 pathway inhibition.

Protocol

  • Cell Culture and Treatment:

    • Seed cells (e.g., SNU-16) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium overnight.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with an FGF ligand (e.g., 100 ng/mL FGF2) for 15 minutes.[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-20% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-FGFR1 (Tyr653/654)

      • Total FGFR1

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Quantitative Data

Treatmentp-FGFR1 (% of Control)p-ERK1/2 (% of Control)
Vehicle Control100%100%
This compound (10 nM)45%50%
This compound (100 nM)15%20%
This compound (1 µM)<5%<10%

Note: Data represents the densitometric analysis of Western blot bands, normalized to the loading control and expressed as a percentage of the stimulated vehicle control.

Summary

The protocols outlined in these application notes provide a robust framework for characterizing the cellular activity of this compound. The cell viability assay offers a quantitative measure of the inhibitor's potency in cancer cell lines, while the Western blot analysis confirms its on-target activity by demonstrating the inhibition of FGFR1 phosphorylation and downstream signaling. Together, these assays are essential tools for the preclinical evaluation of novel FGFR1 inhibitors.

References

Application Notes and Protocols for Western Blot Analysis of p-FGFR1 Following Inhibitor-14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Fibroblast Growth Factor Receptor 1 (p-FGFR1) by Western blot in cells treated with Inhibitor-14, a dual inhibitor of SHP2 and FGFR.[1] This protocol is intended for researchers in academia and industry engaged in signal transduction research and drug development targeting the FGFR signaling pathway.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[2][3][4] Dysregulation of the FGFR signaling pathway is implicated in various cancers.[4][5] Upon ligand binding, FGFRs dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2][6] The phosphorylation status of FGFR1 is a direct indicator of its activation state.

Inhibitor-14 (LC-SF-14) has been identified as a potent dual inhibitor of SHP2 and FGFR2, effectively preventing the phosphorylation of FGFR2 and downstream signaling.[1] This protocol details the use of Western blotting to assess the inhibitory effect of Inhibitor-14 on FGFR1 phosphorylation (p-FGFR1). Western blotting is a widely used technique to separate proteins by size and detect a specific protein of interest using antibodies.[7][8][9]

Experimental Protocols

Cell Culture and Treatment with Inhibitor-14
  • Cell Seeding: Plate cells at a suitable density in complete growth medium and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on endogenous FGFR1 expression or the use of a system with ectopic expression.

  • Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

  • Inhibitor-14 Preparation: Prepare a stock solution of Inhibitor-14 in an appropriate solvent (e.g., DMSO). Further dilute the inhibitor in a serum-free medium to the desired final concentrations.

  • Treatment: Remove the starvation medium and add the medium containing different concentrations of Inhibitor-14 to the cells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration). Incubate for the desired treatment time (e.g., 1, 6, 12, 24 hours).

  • Ligand Stimulation (Optional): To assess the inhibition of ligand-induced phosphorylation, stimulate the cells with an appropriate FGF ligand (e.g., FGF1 or FGF2) for a short period (e.g., 15-30 minutes) before cell lysis.

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[10]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).[10] Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][9][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-FGFR1 (e.g., anti-phospho-FGFR-1 Tyr653/Tyr654) diluted in blocking buffer overnight at 4°C with gentle agitation.[11] To normalize for protein loading, also probe a separate membrane with an antibody for total FGFR1 or a housekeeping protein like GAPDH or β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7][11]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[11]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR1 signal to the total FGFR1 or housekeeping protein signal to determine the relative change in phosphorylation.

Data Presentation

Table 1: Reagent and Antibody Recommendations
Reagent/AntibodyVendor (Example)Catalog # (Example)Recommended Dilution
Anti-phospho-FGFR1 (Tyr653/Tyr654)MilliporeABE271:1000
Anti-FGFR1Cell Signaling Technology#97401:1000
Anti-GAPDHSanta Cruz Biotechnologysc-477241:5000
Anti-Rabbit IgG, HRP-linkedCell Signaling Technology#70741:2000 - 1:5000
Inhibitor-14 (LC-SF-14)N/AN/A10-1000 nM (titration recommended)
Table 2: Example Treatment Conditions
Treatment GroupInhibitor-14 ConcentrationLigand StimulationPurpose
Untreated Control0 nM (Vehicle)NoBaseline p-FGFR1 level
Ligand Control0 nM (Vehicle)Yes (e.g., 50 ng/mL FGF1)Maximum induced p-FGFR1 level
Inhibitor Treatment 110 nMYesAssess low-dose inhibition
Inhibitor Treatment 2100 nMYesAssess mid-dose inhibition
Inhibitor Treatment 31000 nMYesAssess high-dose inhibition

Visualization

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF Ligand->FGFR1:f0 Binding & Dimerization pFGFR1 p-FGFR1 (Active) FGFR1:f2->pFGFR1 Autophosphorylation FRS2 FRS2 pFGFR1->FRS2 PI3K PI3K pFGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Response Cellular Response ERK->Cellular Response AKT AKT PI3K->AKT AKT->Cellular Response Inhibitor-14 Inhibitor-14 Inhibitor-14->pFGFR1 Inhibition

Caption: FGFR1 signaling pathway and the inhibitory action of Inhibitor-14.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Cell Culture B Inhibitor-14 Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (Blotting) E->F G Blocking F->G H Primary Antibody (anti-p-FGFR1) G->H I Secondary Antibody H->I J Detection (ECL) I->J K Image Acquisition J->K L Densitometry & Normalization K->L

Caption: Experimental workflow for Western blot analysis of p-FGFR1.

References

Application Notes and Protocols for High-Throughput Screening of Novel FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1). FGFR1 is a receptor tyrosine kinase that, when dysregulated, is implicated in various cancers and developmental disorders, making it a critical target for therapeutic intervention. The following sections detail the FGFR1 signaling pathway, methodologies for screening potential inhibitors, and quantitative data for known inhibitors.

FGFR1 Signaling Pathway

Fibroblast Growth Factor (FGF) binding to FGFR1, in the presence of heparan sulfate proteoglycans (HSPG), induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2][3] This activation triggers the recruitment of adaptor proteins, such as FRS2, which in turn activate major downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways.[2][3] These pathways regulate essential cellular processes like proliferation, survival, differentiation, and migration.[3][4][5]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer HSPG HSPG HSPG->FGFR1_dimer P_FGFR1 Phosphorylated FGFR1 FGFR1_dimer->P_FGFR1 Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 PI3K PI3K P_FGFR1->PI3K PLCg PLCγ P_FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration, Differentiation) ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Cell_Response IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Cell_Response PKC->Cell_Response

Caption: Simplified FGFR1 signaling cascade.

High-Throughput Screening (HTS) Assays for FGFR1 Inhibitors

A variety of HTS assays can be employed to identify novel FGFR1 inhibitors. These can be broadly categorized as biochemical assays, which directly measure the inhibition of the FGFR1 kinase activity, and cell-based assays, which assess the downstream cellular effects of FGFR1 inhibition.

Experimental Workflow for a Typical HTS Campaign

The workflow for an HTS campaign to identify FGFR1 inhibitors generally involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and characterize their mechanism of action.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., TR-FRET, AlphaLISA) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Secondary_Assays Secondary Assays (Orthogonal Biochemical & Cell-Based) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (vs. other kinases) Secondary_Assays->Selectivity_Profiling Selectivity_Profiling->Lead_Optimization

Caption: General workflow for an FGFR1 inhibitor HTS campaign.

Experimental Protocols

Biochemical Assay: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for primary screening due to their sensitivity and homogeneous format.[6][7][8][9] The LanthaScreen™ kinase assay is a representative example.[10]

Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by FGFR1. A terbium-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors of FGFR1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase reaction buffer containing the desired concentration of ATP (typically at the Km for ATP) and the fluorescently labeled substrate.

    • Prepare a 4X solution of the test compounds in the kinase reaction buffer.

    • Prepare a 2X solution of recombinant human FGFR1 kinase in the kinase reaction buffer.

    • Prepare a 2X solution of the terbium-labeled antibody and EDTA in the TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound solution to the assay wells.

    • Add 10 µL of the 2X kinase/substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X antibody/EDTA solution to stop the reaction.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after excitation at approximately 340 nm.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

Biochemical Assay: AlphaLISA Kinase Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another robust HTS technology.[11][12][13][14]

Principle: In this assay, a biotinylated substrate peptide is phosphorylated by FGFR1. Streptavidin-coated Donor beads bind to the biotinylated substrate, and an anti-phospho-peptide antibody conjugated to Acceptor beads binds to the phosphorylated substrate. When in close proximity, excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads, leading to light emission. FGFR1 inhibitors prevent this interaction and reduce the luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase reaction buffer containing ATP and the biotinylated substrate peptide.

    • Prepare a 4X solution of the test compounds in the kinase reaction buffer.

    • Prepare a 2X solution of recombinant human FGFR1 kinase in the kinase reaction buffer.

    • Prepare a 2X mix of the AlphaLISA Acceptor beads and anti-phospho-antibody in AlphaLISA buffer.

    • Prepare a 2X solution of the Streptavidin-coated Donor beads in AlphaLISA buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 5 µL of the 2X kinase solution.

    • Add 2.5 µL of the 2X substrate/ATP solution to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the 2X Acceptor bead mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the 2X Donor bead solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Cell-Based Assay: FGFR1/2 Reporter Assay

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.[15][16]

Principle: This assay utilizes a mammalian cell line engineered to express human FGFR1 and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the FGFR1 signaling pathway. Agonist stimulation (e.g., with FGF2) activates the pathway and drives reporter gene expression. Inhibitors of FGFR1 will block this activation and reduce the reporter signal.

Protocol:

  • Cell Preparation:

    • Culture the FGFR1 reporter cell line according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in the assay medium at the desired density.

  • Assay Procedure (384-well plate format):

    • Dispense 20 µL of the cell suspension into the wells of a white, clear-bottom assay plate.

    • Prepare serial dilutions of the test compounds in the assay medium.

    • Add 10 µL of the compound dilutions to the wells.

    • Prepare the FGF agonist (e.g., FGF2) in the assay medium at a concentration that elicits an EC80 response.

    • Add 10 µL of the FGF agonist solution to the wells (except for the unstimulated control wells).

    • Incubate the plate at 37°C in a humidified CO2 incubator for 6-24 hours.

  • Data Acquisition:

    • Equilibrate the plate to room temperature.

    • Add the luciferase detection reagent according to the manufacturer's protocol.

    • Measure the luminescence on a plate-reading luminometer.

Quantitative Data of Known FGFR1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known FGFR inhibitors against FGFR1 and other related kinases. This data is essential for understanding the potency and selectivity of these compounds.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
AZD4547 0.22.51.8165[17]
LY2874455 2.62.86.533[18]
PD173074 21>10001.3>1000[19]
FIIN-1 9.26.211.9189[20]
Lenvatinib 463050100[19]
Compound 6 0.24---[21]
PRN1371 0.80.61.12.4[22]
Compound 6A 15651149277190[23]
Compound 6O >50,00035,482>30,00075.3[23]

Note: IC50 values can vary depending on the specific assay conditions and should be considered as relative potencies.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel FGFR1 inhibitors. The choice of primary assay will depend on the available instrumentation and the desired throughput, with TR-FRET and AlphaLISA being excellent choices for initial large-scale screens. Subsequent validation in cell-based assays is critical to confirm on-target activity in a cellular context. The provided quantitative data for known inhibitors serves as a valuable benchmark for newly identified compounds.

References

Application Notes: Evaluating the Efficacy of FGFR1 inhibitor-14 in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of the FGFR1 signaling pathway, often through gene amplification or mutations, is a known driver in various malignancies, including lung, gastric, and bladder cancers.[3][4] Consequently, FGFR1 has emerged as a promising therapeutic target for cancer treatment.

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[5][6] These models exhibit gradients of nutrients, oxygen, and catabolites, and feature complex cell-cell and cell-extracellular matrix (ECM) interactions, making them superior platforms for evaluating the efficacy and penetration of anti-cancer therapeutics.[6]

These application notes provide a comprehensive guide for utilizing FGFR1 inhibitor-14, a selective small-molecule inhibitor, to assess its anti-tumor activity in 3D spheroid models. Detailed protocols are provided for spheroid generation, inhibitor treatment, and downstream analysis, including viability assays, immunofluorescence, and Western blotting.

Mechanism of Action: Inhibition of the FGFR1 Signaling Cascade

FGFR1 activation is initiated by the binding of fibroblast growth factors (FGFs). This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][7] These phosphorylated sites serve as docking stations for adaptor proteins like FRS2, which in turn recruit other signaling molecules, leading to the activation of major downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT cascades.[7][8] These pathways are central to promoting cell proliferation and survival. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and preventing its autophosphorylation, thereby blocking the initiation of these downstream oncogenic signals.[9][10]

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Dimer FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation Inhibitor This compound Inhibitor->FGFR1 Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Spheroid Formation and Treatment

This protocol describes the generation of tumor spheroids using the liquid overlay method in ultra-low attachment (ULA) microplates.[5]

Materials:

  • Cancer cell line with known FGFR1 amplification/overexpression (e.g., lung, gastric)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ultra-low attachment spheroid microplates

  • This compound stock solution (in DMSO)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete medium and perform a cell count.

  • Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/100 µL, requires optimization for each cell line).[11] Dispense 100 µL of the cell suspension into each well of the ULA plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[6] Incubate the plate for 48-96 hours to allow for compact spheroid formation. Monitor spheroid formation daily using a microscope.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding inhibitor dilution or vehicle control.

  • Incubate the spheroids for the desired treatment period (e.g., 72 hours).

Spheroid_Workflow A 1. Harvest & Count Cells B 2. Seed Cells in Ultra-Low Attachment Plate A->B C 3. Incubate (48-96h) for Spheroid Formation B->C E 5. Treat Spheroids with Inhibitor or Vehicle C->E D 4. Prepare Inhibitor Serial Dilutions D->E F 6. Incubate (e.g., 72h) E->F G Downstream Analysis (Viability, IF, WB) F->G

Caption: Experimental workflow for 3D spheroid culture and inhibitor treatment.
Protocol 2: Spheroid Viability Assessment (ATP-Based Assay)

This protocol utilizes a luminescent ATP-based assay, which is a robust method for determining cell viability in 3D models by quantifying ATP as an indicator of metabolically active cells.[12][13]

Materials:

  • Treated spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay kit or equivalent

  • Opaque-walled 96-well plate (optional, for reduced crosstalk)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the assay reagent and allow it to equilibrate to room temperature.

  • Assay Plate Equilibration: Remove the spheroid plate from the incubator and let it equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of assay reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

  • Lysis and Signal Stabilization: Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Immunofluorescence (IF) Staining of Spheroids

IF staining allows for the visualization and quantification of protein expression and localization within the 3D structure. This protocol is optimized for the challenges of antibody penetration in spheroids.[14]

Materials:

  • Treated spheroids

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved Caspase-3 for apoptosis, anti-p-ERK for target engagement)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Microscope slides with wells or imaging-bottom plates

  • Confocal or fluorescence microscope

Procedure:

  • Harvesting: Gently collect spheroids from each condition into separate microcentrifuge tubes.

  • Fixation: Carefully aspirate the medium and wash spheroids with PBS. Fix with 4% PFA for 1-2 hours at room temperature.[14]

  • Washing: Wash 3 times with PBS for 10 minutes each.

  • Permeabilization: Incubate in Permeabilization Buffer for at least 3 hours at room temperature on a rocker to ensure penetration.[14]

  • Blocking: Wash 3 times with PBS. Incubate in Blocking Buffer for 2 hours at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate spheroids in diluted primary antibody (in Blocking Buffer) overnight to 72 hours at 4°C with gentle agitation.[14]

  • Washing: Wash spheroids 3-5 times with PBS containing 0.1% Tween-20 for 20 minutes each.

  • Secondary Antibody Incubation: Incubate in diluted secondary antibody for at least 2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Wash as in step 7. Incubate with DAPI for 20 minutes. Wash twice with PBS. Carefully transfer spheroids to a slide, remove excess PBS, and add mounting medium.

  • Imaging: Acquire z-stack images using a confocal microscope for 3D reconstruction and analysis.

IF_Workflow A 1. Harvest Spheroids B 2. Fix (4% PFA) A->B C 3. Permeabilize (e.g., 0.5% Triton X-100) B->C D 4. Block (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (Overnight - 72h) D->E F 6. Secondary Antibody Incubation (≥2h) E->F G 7. Counterstain (DAPI) & Mount F->G H 8. Confocal Imaging & Analysis G->H

Caption: Workflow for immunofluorescence staining and analysis of 3D spheroids.
Protocol 4: Western Blot Analysis of Spheroid Lysates

Western blotting is used to quantify changes in protein expression and phosphorylation levels, providing direct evidence of target engagement and pathway inhibition.[15][16]

Materials:

  • Treated spheroids

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Harvesting and Lysis: Pool at least 10-20 spheroids per condition. Wash with ice-cold PBS. Add ice-cold RIPA buffer and lyse the spheroids by sonicating or passing through a fine-gauge needle.

  • Protein Quantification: Centrifuge the lysate at high speed at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis on the bands, normalizing phosphoprotein levels to total protein and then to a loading control (e.g., GAPDH).

WB_Workflow A 1. Pool Spheroids & Lyse B 2. Quantify Protein (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Western Transfer (PVDF) C->D E 5. Block & Incubate with Primary Antibody D->E F 6. Incubate with Secondary Antibody E->F G 7. ECL Detection & Imaging F->G

Caption: General workflow for Western blot analysis of spheroid lysates.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. Below are examples of how to structure data tables for the described experiments.

Table 1: Effect of this compound on Spheroid Viability

Cell Line Treatment Duration (hours) IC₅₀ (nM) 95% Confidence Interval
NCI-H1581 (Lung) 72 14.5 11.2 - 18.7
KATO-III (Gastric) 72 25.8 20.1 - 33.0

| RT-112 (Bladder) | 72 | 9.7 | 7.5 - 12.5 |

Table 2: Quantitative Immunofluorescence Analysis of Spheroids (72h Treatment)

Treatment Concentration (nM) % Ki67 Positive Cells (Mean ± SD) Cleaved Caspase-3 Intensity (Fold Change vs. Vehicle)
Vehicle (DMSO) 0 65.4 ± 5.1 1.0 ± 0.2
This compound 10 32.1 ± 4.5 3.5 ± 0.6

| this compound | 50 | 10.8 ± 2.9 | 8.2 ± 1.1 |

Table 3: Densitometry Analysis of Western Blots (6h Treatment)

Treatment Concentration (nM) p-FGFR1 / Total FGFR1 (Relative Ratio) p-ERK / Total ERK (Relative Ratio)
Vehicle (DMSO) 0 1.00 1.00
This compound 10 0.21 0.35

| this compound | 50 | 0.05 | 0.09 |

References

Application Notes: Immunohistochemical Analysis of FGFR1 in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, is implicated in the pathogenesis of various cancers, including breast, lung, and colorectal cancer.[2][3][4] Immunohistochemistry (IHC) is a widely used technique to assess FGFR1 protein expression in tumor samples, providing valuable insights for both prognostic and therapeutic purposes.[5][6] These application notes provide a detailed protocol for FGFR1 IHC, summarize key quantitative findings from various studies, and illustrate the associated signaling pathway and experimental workflow.

FGFR1 Signaling Pathway

Activation of FGFR1 by its fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events. Upon ligand binding, FGFR1 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[1][7] This leads to the recruitment of docking proteins and the activation of major signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and proliferation.[8][9]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR1 Extracellular IgG-like 1 IgG-like 2 IgG-like 3 Transmembrane Tyrosine Kinase Domain FGF->FGFR1:ext HSPG HSPG HSPG->FGFR1:ext FRS2 FRS2 FGFR1:tk->FRS2 P PI3K PI3K FGFR1:tk->PI3K P PLCg PLCγ FGFR1:tk->PLCg P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription IHC_Workflow start Start: Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue sectioning Sectioning (5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Sodium Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-FGFR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration scanning Slide Scanning & Imaging dehydration->scanning analysis Pathological Evaluation & Scoring scanning->analysis end End: Report Generation analysis->end

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by an FGFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR1 signaling, often due to gene amplification or mutations, is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2][4][5] FGFR1 inhibitors are a class of small molecules designed to block the kinase activity of FGFR1, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[5][6][7] One of the key cellular responses to FGFR1 inhibition is cell cycle arrest, which can be effectively quantified using flow cytometry.[8][9]

These application notes provide a detailed protocol for analyzing the effects of an FGFR1 inhibitor on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing a population of stained cells with a flow cytometer, it is possible to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][12] This allows for the quantification of cell cycle arrest induced by treatment with an FGFR1 inhibitor.

Materials and Reagents

  • FGFR1 Inhibitor-14 (or other selective FGFR1 inhibitor)

  • Human cancer cell line with known FGFR1 activity (e.g., breast or lung cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4[11]

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold[13][14]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100

    • in PBS[13][14]

  • FACS tubes

  • Flow cytometer

Experimental Protocols

1. Cell Culture and Treatment with FGFR1 Inhibitor

  • Seed the selected cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 50-60% confluency.

  • Prepare a stock solution of the FGFR1 inhibitor in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of the FGFR1 inhibitor (e.g., 0, 10, 50, 100 nM). Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect on the cell cycle.

2. Cell Harvesting and Fixation

  • Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[11]

  • Wash the cell pellet twice with cold PBS, centrifuging after each wash.[13][14]

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[12]

3. Propidium Iodide Staining

  • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them.

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells once with 5 mL of cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.[13]

  • Filter the cell suspension through a 35-50 µm nylon mesh to remove cell aggregates before analysis.[13]

4. Flow Cytometry Analysis

  • Acquire data on a flow cytometer. Use the FL-2 or an equivalent channel to detect PI fluorescence.[11]

  • Collect at least 10,000 events per sample.

  • Analyze the data using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).

  • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and doublets.

  • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of the FGFR1 inhibitor at different concentrations.

Treatment GroupConcentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control055.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound1065.8 ± 4.222.1 ± 2.912.1 ± 1.5
This compound5078.4 ± 5.515.3 ± 2.16.3 ± 0.9
This compound10085.1 ± 6.39.8 ± 1.75.1 ± 0.7

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway Diagram

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR1:f0 Binds FRS2 FRS2 FGFR1:f2->FRS2 Phosphorylates PI3K PI3K FGFR1:f2->PI3K PLCG PLCγ FGFR1:f2->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (G1/S Transition) ERK->CellCycle Promotes AKT AKT PI3K->AKT AKT->CellCycle Promotes Inhibitor This compound Inhibitor->FGFR1:f2 Inhibits

Caption: FGFR1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding (Cancer Cell Line) B 2. Treatment (this compound or Vehicle) A->B C 3. Cell Harvesting (Trypsinization & Collection) B->C D 4. Fixation (Ice-cold 70% Ethanol) C->D E 5. Staining (Propidium Iodide & RNase A) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FGFR1 Inhibitor-14 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to FGFR1 Inhibitor-14 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?

A1: Acquired resistance to FGFR1 inhibitors, such as this compound, typically arises from two main mechanisms:

  • On-Target Alterations: These are genetic changes in the FGFR1 gene itself. The most common is the emergence of point mutations in the kinase domain, which prevent the inhibitor from binding effectively. A well-documented example is the "gatekeeper" mutation, such as V561M in FGFR1.[1][2][3]

  • Bypass Signaling Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent the blocked FGFR1 signal, thereby maintaining proliferation and survival.[1][4][5] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[2][6] This can be driven by the loss of tumor suppressors like PTEN or the upregulation of other receptor tyrosine kinases (RTKs) such as EGFR or MET.[2][7]

Q2: How can I confirm that my resistant cell line has a gatekeeper mutation in FGFR1?

A2: The most definitive way to identify a gatekeeper mutation is through genetic sequencing of the FGFR1 kinase domain in your resistant cell line compared to the parental (sensitive) cell line. Next-Generation Sequencing (NGS) is the recommended method due to its high sensitivity for detecting mutations, even in subclones.[8][9][10]

Q3: I've confirmed that there are no mutations in the FGFR1 kinase domain. What should I investigate next?

A3: If on-target resistance is ruled out, the next step is to investigate the activation of bypass signaling pathways. A logical approach is to use Western blotting to assess the phosphorylation status of key downstream signaling proteins. Look for sustained phosphorylation of proteins like AKT and ERK in the resistant cells, even in the presence of this compound.[6][11]

Q4: My resistant cells show hyperactivation of the PI3K/AKT pathway. What are my options to overcome this?

A4: If you observe sustained AKT phosphorylation, this indicates PI3K/AKT pathway activation is a likely resistance mechanism. Consider the following strategies:

  • Combination Therapy: Co-treatment of your resistant cells with this compound and a PI3K or AKT inhibitor may restore sensitivity.[2][4]

  • Investigate PTEN Status: Check for the loss or mutation of the PTEN tumor suppressor, a negative regulator of the PI3K/AKT pathway, as this can be a cause of pathway activation.[2]

Q5: What if the MAPK/ERK pathway is constitutively active in my resistant cells?

A5: Sustained ERK phosphorylation suggests MAPK pathway reactivation. This could be due to upstream alterations, such as amplification of NRAS.[6] In this scenario, a combination of this compound with a MEK inhibitor could be an effective strategy to re-sensitize the cells.[6]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.
Possible Cause Troubleshooting Step Expected Outcome
Development of a resistant cell population. Perform a cell viability assay to confirm the shift in IC50.The IC50 value for the resistant cell line will be significantly higher than the parental line.
On-target mutation in FGFR1. Sequence the FGFR1 kinase domain of both parental and resistant cells using NGS.Identification of a mutation (e.g., V561M gatekeeper mutation) in the resistant cell line.
Activation of bypass signaling pathways. Perform Western blot analysis for key signaling proteins (p-FGFR1, p-AKT, p-ERK).Resistant cells will show sustained p-AKT and/or p-ERK despite effective p-FGFR1 inhibition by the drug.
Issue 2: FGFR1 phosphorylation is inhibited, but cells continue to proliferate.
Possible Cause Troubleshooting Step Expected Outcome
Activation of a parallel RTK (e.g., EGFR, MET). Use a phospho-RTK array to screen for activation of other receptors.Increased phosphorylation of another RTK in the resistant cells compared to the parental line.
Downstream pathway mutation (e.g., NRAS amplification). Perform NGS on the resistant cells to identify mutations or amplifications in key downstream genes.Detection of alterations like NRAS amplification that can reactivate the MAPK pathway.[6]
Loss of a tumor suppressor (e.g., PTEN). Analyze PTEN expression by Western blot and/or sequence the PTEN gene.Reduced or absent PTEN protein expression, or a loss-of-function mutation in the PTEN gene.[2]

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[12][13][14]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of FGFR1 and downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound at a concentration known to inhibit FGFR1 phosphorylation for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Next-Generation Sequencing (NGS) for Mutation Detection

This protocol is used to identify mutations in the FGFR1 gene and other cancer-related genes.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA. This may involve targeted amplification of the FGFR1 kinase domain or a broader cancer gene panel.

  • Sequencing: Perform deep sequencing on an NGS platform (e.g., Illumina).[9][18]

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants and indels) in the resistant cell line.

    • Compare the variants found in the resistant line to the parental line to identify acquired mutations.

    • Annotate the identified mutations to determine their potential functional impact.[19]

Visualizations

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Activates PLCg PLCγ FGFR1->PLCg STAT STAT FGFR1->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR1 Binds FGFR1_Inhibitor This compound FGFR1_Inhibitor->FGFR1 Inhibits

Caption: Canonical FGFR1 signaling pathways leading to cell proliferation and survival.

Resistance_Mechanisms cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell cluster_on_target On-Target Resistance cluster_bypass Bypass Signaling FGFR1_Inhibitor This compound FGFR1_S FGFR1 FGFR1_Inhibitor->FGFR1_S Downstream_S Downstream Signaling (PI3K/AKT, MAPK) FGFR1_S->Downstream_S Apoptosis Apoptosis Downstream_S->Apoptosis FGFR1_R FGFR1 (Gatekeeper Mutation e.g. V561M) Downstream_R1 Reactivated Downstream Signaling FGFR1_R->Downstream_R1 Survival Cell Survival & Proliferation Downstream_R1->Survival Bypass_RTK Bypass Pathway (e.g., MET, EGFR activation, PTEN loss) Downstream_R2 Reactivated Downstream Signaling Bypass_RTK->Downstream_R2 Downstream_R2->Survival

Caption: Mechanisms of acquired resistance to FGFR1 inhibitors.

Experimental_Workflow cluster_ngs_results NGS Analysis cluster_western_results Western Blot Analysis cluster_solutions Potential Solutions start Suspected Resistance (Increased IC50) ngs NGS of FGFR1 Kinase Domain start->ngs western Western Blot for p-AKT, p-ERK start->western mutation_found Gatekeeper Mutation Found (e.g., V561M) ngs->mutation_found Yes no_mutation No Mutation Found ngs->no_mutation No pathway_active Sustained p-AKT or p-ERK Activation western->pathway_active Yes pathway_inactive No Sustained Activation western->pathway_inactive No covalent_inhibitor Use Next-Gen Covalent Inhibitor mutation_found->covalent_inhibitor no_mutation->western combo_therapy Combination Therapy (e.g., + PI3K/MEK Inhibitor) pathway_active->combo_therapy other_mechanisms Investigate Other Mechanisms (e.g., drug efflux, EMT) pathway_inactive->other_mechanisms

Caption: Troubleshooting workflow for investigating FGFR1 inhibitor resistance.

References

Technical Support Center: Troubleshooting Inconsistent Results in FGFR1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition assays.

I. Frequently Asked Questions (FAQs)

Q1: Why do I observe a significant difference in IC50 values for the same inhibitor between a biochemical kinase assay and a cell-based assay?

A1: This is a common observation and can be attributed to several factors that differentiate the two assay formats. Biochemical assays measure the direct interaction of an inhibitor with the isolated FGFR1 kinase domain, while cell-based assays assess the inhibitor's effect in a complex biological system.[1]

Key contributing factors include:

  • Cellular Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a higher apparent IC50 in cellular assays.

  • Presence of ATP: Cellular assays have physiological ATP concentrations (millimolar range), which can be much higher than the ATP concentration used in many biochemical kinase assays. If the inhibitor is ATP-competitive, it will require a higher concentration to effectively compete with the abundant intracellular ATP, leading to a higher IC50 value.[1]

  • Off-Target Effects: In a cellular context, the inhibitor may interact with other kinases or cellular components, leading to unexpected phenotypic outcomes that can confound the interpretation of results.[2]

  • Drug Efflux Pumps: Cells can actively transport the inhibitor out of the cell using efflux pumps, reducing the intracellular concentration of the compound and thus its apparent potency.

  • Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.

Q2: My IC50 values for a specific FGFR1 inhibitor vary significantly between different cancer cell lines. What are the potential causes?

A2: The cellular context plays a crucial role in determining the sensitivity to an FGFR1 inhibitor. Variations in IC50 values across different cell lines are expected and can provide valuable insights into the inhibitor's mechanism of action and potential patient stratification biomarkers.

Potential causes for this variability include:

  • FGFR1 Expression and Amplification Status: Cell lines with higher levels of FGFR1 expression or gene amplification may be more dependent on FGFR1 signaling for their survival and proliferation, a phenomenon known as "oncogene addiction."[3] These cells are often more sensitive to FGFR1 inhibition.

  • Presence of FGFR1 Mutations: Specific mutations in the FGFR1 kinase domain can alter the inhibitor's binding affinity. For instance, gatekeeper mutations can confer resistance to certain inhibitors.[4]

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that bypass the dependency on FGFR1 signaling.

  • Genetic Background of the Cell Line: The overall genetic and epigenetic landscape of a cell line can influence its response to drug treatment.

Q3: I am observing high background or non-specific bands in my Western blot for phosphorylated FGFR1 (p-FGFR1). How can I troubleshoot this?

A3: High background and non-specific bands are common issues in Western blotting that can obscure the true signal and lead to misinterpretation of the data. Here are several troubleshooting steps:

  • Optimize Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized. A high concentration of either can lead to non-specific binding.[5][6]

  • Blocking: Ensure adequate blocking of the membrane. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains phosphoproteins that can cause background).[7][8][9]

  • Washing Steps: Increase the duration and number of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[5][8]

  • Sample Preparation: Ensure that cell lysates are properly prepared and that protease and phosphatase inhibitors are included to prevent protein degradation and dephosphorylation.[7]

  • Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.[5][6]

II. Troubleshooting Guides

This section provides a more detailed, question-and-answer-based guide to address specific issues you might encounter during your FGFR1 inhibition experiments.

Biochemical Assays (e.g., Kinase Assays, TR-FRET)

Problem: High variability in IC50 values between experimental runs.

Potential Cause Troubleshooting Steps
Reagent Instability Prepare fresh buffers and ATP solutions for each experiment. Ensure proper storage of the kinase and other reagents according to the manufacturer's instructions.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent dispensing.
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all steps of the assay.
Plate Reader Settings Verify that the plate reader settings (e.g., excitation/emission wavelengths, gain) are correct and consistent between runs.

Problem: Low signal or small assay window.

Potential Cause Troubleshooting Steps
Inactive Kinase Test the activity of the kinase stock. Obtain a new batch of kinase if necessary.
Suboptimal Reagent Concentrations Optimize the concentrations of the kinase, substrate, and ATP to achieve a robust signal-to-background ratio.
Incorrect Buffer Conditions Ensure that the assay buffer has the correct pH and contains the necessary components for optimal kinase activity.
Cell-Based Assays (e.g., Cell Viability, Proliferation, Western Blotting)

Problem: Inconsistent inhibition of cell proliferation or viability.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially at the time of the experiment.
Seeding Density Optimize the cell seeding density to ensure that cells are in the log phase of growth throughout the experiment.
Inhibitor Solubility Ensure that the inhibitor is fully dissolved in the solvent and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells.
Inconsistent Drug Exposure Time Adhere to a strict timeline for drug addition and incubation.

Problem: No or weak inhibition of downstream signaling (e.g., p-ERK, p-Akt) in Western blot analysis.

Potential Cause Troubleshooting Steps
Suboptimal Ligand Stimulation If the experiment involves ligand stimulation (e.g., with FGF2), ensure that the ligand concentration and stimulation time are optimized to induce a robust phosphorylation signal.
Timing of Lysate Collection The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after inhibitor treatment.
Inefficient Protein Extraction Use a lysis buffer that effectively solubilizes proteins and contains phosphatase inhibitors to preserve the phosphorylation status of proteins.
Antibody Quality Use validated antibodies that are specific for the phosphorylated form of the target protein.

III. Data Presentation

Table 1: Illustrative IC50 Values of FGFR Inhibitors in Biochemical vs. Cellular Assays

InhibitorAssay TypeTargetIC50 (nM)Reference Cell Line/Condition
Erdafitinib BiochemicalFGFR11.2N/A
CellularFGFR1VariesDependent on cell line
Pemigatinib BiochemicalFGFR10.4N/A
CellularFGFR1VariesDependent on cell line
Infigratinib BiochemicalFGFR10.9N/A
CellularFGFR1VariesDependent on cell line

Note: Cellular IC50 values are highly dependent on the specific cell line and experimental conditions. This table illustrates the common trend of higher IC50 values in cellular assays compared to biochemical assays.[10]

Table 2: Example of Variable IC50 Values of an FGFR Inhibitor Across Different Breast Cancer Cell Lines

Cell LineFGFR1 StatusIC50 of PD173074 (µM)
MDA-MB-134 Amplified~0.5
SUM-52 Amplified~1
CAL51 Not Amplified>10
MCF7 Not Amplified>10

This table demonstrates how the sensitivity to an FGFR1 inhibitor can vary significantly between cell lines with different FGFR1 amplification statuses.

IV. Experimental Protocols

Detailed Methodology: Western Blot for p-FGFR1 and Downstream Signaling
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Detailed Methodology: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the FGFR1 inhibitor in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

V. Mandatory Visualization

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylation PLCG PLCγ FGFR1->PLCG STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR1 signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Start: Compound Library b_primary Primary Screen: FGFR1 Kinase Assay (e.g., TR-FRET) b_start->b_primary b_ic50 IC50 Determination b_primary->b_ic50 b_selectivity Kinase Selectivity Profiling b_ic50->b_selectivity b_hits Biochemical Hits b_selectivity->b_hits c_start Start: Biochemical Hits b_hits->c_start Transition to Cellular Validation c_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) c_start->c_viability c_target Target Engagement: Western Blot for p-FGFR1 c_viability->c_target c_downstream Downstream Signaling: Western Blot for p-ERK, p-Akt c_target->c_downstream c_phenotypic Phenotypic Assays (e.g., Migration, Invasion) c_downstream->c_phenotypic c_leads Validated Leads c_phenotypic->c_leads

Caption: General experimental workflow for FGFR1 inhibitor screening.

Troubleshooting_Logic cluster_assay_type Assay Type cluster_biochem_issues Biochemical Issues cluster_cell_issues Cell-Based Issues start Inconsistent Assay Results biochem Biochemical Assay? start->biochem cell Cell-Based Assay? biochem->cell No reagents Check Reagent Stability (Enzyme, ATP, Substrate) biochem->reagents Yes cell_health Check Cell Health & Passage cell->cell_health Yes conditions Verify Assay Conditions (Buffer, Temp, Time) reagents->conditions instrument Confirm Instrument Settings conditions->instrument inhibitor_prep Verify Inhibitor Solubility & Dilution cell_health->inhibitor_prep assay_params Optimize Seeding Density & Duration inhibitor_prep->assay_params off_target Consider Off-Target Effects assay_params->off_target resistance Investigate Resistance Mechanisms off_target->resistance

Caption: Troubleshooting logic for inconsistent FGFR1 assay results.

References

Improving solubility of FGFR1 inhibitor-14 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of FGFR1 inhibitor-14 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my cell culture medium. What are the recommended solvents?

A1: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions such as cell culture media. The recommended starting solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to first prepare a concentrated stock in 100% DMSO and then dilute this stock into your aqueous cell culture medium.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to avoid cytotoxic effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent on cell viability and function.

Q3: My this compound precipitates out of solution when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your DMSO stock into a small volume of media first, mix thoroughly, and then add this to your final culture volume.

  • Warm the Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help to keep it in solution.

  • Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in the medium can help to solubilize hydrophobic compounds due to the presence of albumin and other proteins that can bind to the inhibitor.

  • Use of a Surfactant: In some instances, a very low, non-toxic concentration of a surfactant like Pluronic F-68 can aid in solubility. However, this should be carefully tested for its effects on your specific cell line and experimental endpoints.

Q4: Can I use other solvents besides DMSO to prepare my stock solution?

A4: While DMSO is the most common choice, other organic solvents like ethanol can also be used for some compounds. However, the solubility of this compound in ethanol is not readily published. If you choose to use an alternative solvent, it is critical to determine the solubility of the inhibitor in that solvent and to test the tolerance of your cell line to the final concentration of that solvent in the culture medium.

Troubleshooting Guide

Issue: Precipitate forms in the stock solution vial.

Possible Cause Solution
Low ambient temperatureGently warm the stock solution to room temperature or 37°C and vortex thoroughly before use.
Solvent evaporationEnsure the vial is tightly sealed to prevent solvent evaporation, which would increase the inhibitor concentration and lead to precipitation.
Freeze-thaw cyclesAliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Issue: Precipitate forms immediately upon dilution in cell culture medium.

Possible Cause Solution
Exceeded solubility limitThe final concentration of the inhibitor in the aqueous medium is too high. Try working with a lower final concentration.
Rapid change in solvent polarityAvoid adding the DMSO stock directly to a large volume of aqueous medium. Perform a stepwise dilution as described in the FAQs.
Inadequate mixingEnsure rapid and thorough mixing immediately after adding the inhibitor stock to the medium.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of known concentrations of this compound in DMSO. Start with a high concentration (e.g., 50 mM) and make serial dilutions.

  • Vortex each solution vigorously for 2-3 minutes.

  • Incubate the solutions at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Visually inspect each solution for any visible precipitate.

  • To confirm, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • Measure the concentration of the inhibitor in the supernatant using a spectrophotometer (if the compound has a chromophore and a standard curve is established) or by HPLC.

  • The highest concentration at which no precipitate is observed and the measured supernatant concentration matches the prepared concentration is the approximate solubility.

Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 368.36 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1 mg of this compound powder.

  • Add 271.47 µL of anhydrous DMSO to the powder. This will yield a 10 mM stock solution.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Data Presentation

The following table provides a template for you to record the experimentally determined solubility of this compound in various solvents.

SolventTemperature (°C)Experimentally Determined Solubility (mM)Experimentally Determined Solubility (mg/mL)Notes
DMSO25
Ethanol25
PBS (pH 7.4)25

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds and Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->Cell_Response Inhibitor This compound Inhibitor->FGFR1 Inhibits Solubility_Workflow Start Start: this compound Powder Prep_Stock Prepare High-Concentration Stock Solution in 100% DMSO Start->Prep_Stock Vortex Vortex and Gently Warm (if necessary) to Dissolve Prep_Stock->Vortex Dilute Serially Dilute Stock into Pre-warmed Cell Culture Medium Vortex->Dilute Mix Mix Thoroughly and Immediately Dilute->Mix Add_to_Cells Add to Cell Culture Mix->Add_to_Cells End End: Experiment Add_to_Cells->End Troubleshooting_Solubility Precipitate Precipitate Observed? Location Where does it precipitate? Precipitate->Location Yes Stock_Solution In Stock Solution Location->Stock_Solution Culture_Medium In Culture Medium Location->Culture_Medium Action_Stock Action: - Gently warm and vortex - Aliquot to avoid freeze-thaw - Check for solvent evaporation Stock_Solution->Action_Stock Action_Medium Action: - Lower final concentration - Use serial dilution - Increase serum concentration (if possible) - Ensure rapid mixing Culture_Medium->Action_Medium

Off-target effects of FGFR1 inhibitor-14 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 Inhibitor-14 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain.[1] By blocking the kinase activity, it inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4]

Q2: What are the known downstream signaling pathways affected by FGFR1 inhibition?

A2: Inhibition of FGFR1 blocks the activation of major downstream signaling cascades, including the RAS-MAPK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell growth, survival, and metabolism.[2][3][4][5]

Q3: Is this compound selective for FGFR1?

A3: While designed to target FGFR1, many small molecule kinase inhibitors exhibit some degree of off-target activity. Non-selective FGFR inhibitors can also target other receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4][6] It is crucial to consult the specific kinase selectivity profile for this compound.

Q4: What are the common off-target effects observed with FGFR inhibitors in a research setting?

A4: Off-target effects can manifest as unexpected cellular phenotypes. For instance, inhibition of VEGFRs can lead to anti-angiogenic effects, while inhibition of other kinases might result in unforeseen changes in cell viability or signaling pathways unrelated to FGFR1.[2] These unintended inhibitions can trigger a variety of cellular responses, so careful experimental design and interpretation are essential.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Death or Cytotoxicity

Possible Cause 1: Off-target kinase inhibition.

  • Troubleshooting Step:

    • Perform a Kinase Selectivity Profile: If not already available, test this compound against a broad panel of kinases to identify potential off-targets.

    • Lower the Concentration: Use a dose-response curve to determine the lowest effective concentration that inhibits FGFR1 phosphorylation without causing excessive cytotoxicity.

    • Use a More Selective Inhibitor: If available, compare the cellular phenotype with a more selective FGFR1 inhibitor to distinguish on-target from off-target effects.

Possible Cause 2: Cell line is highly dependent on a pathway sensitive to an off-target kinase.

  • Troubleshooting Step:

    • Characterize Your Cell Line: Analyze the genomic and proteomic profile of your cancer cell line to identify dependencies on signaling pathways that might be affected by off-target activities of the inhibitor.

    • Rescue Experiment: Attempt to rescue the phenotype by activating the suspected off-target pathway through alternative means (e.g., adding a growth factor that signals through a different receptor).

Issue 2: Lack of Efficacy or Drug Resistance

Possible Cause 1: Acquired resistance through gatekeeper mutations.

  • Troubleshooting Step:

    • Sequence the FGFR1 Gene: In resistant cell populations, sequence the kinase domain of FGFR1 to identify potential mutations, such as the V561M mutation, which can decrease inhibitor affinity.[7]

    • Consider a Different Inhibitor: If a gatekeeper mutation is identified, a different class of FGFR inhibitor (e.g., a covalent inhibitor) may be effective.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Step:

    • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation status of alternative signaling pathways, such as the EGFR or MET pathways, which can compensate for FGFR1 inhibition.[7]

    • Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway.

Data Presentation

Table 1: Potential Off-Target Kinases of Non-Selective FGFR Inhibitors

Kinase FamilySpecific KinasesPotential Cellular Effect of Inhibition
VEGFRVEGFR1, VEGFR2, VEGFR3Inhibition of angiogenesis, potential for vascular complications.[2]
PDGFRPDGFRα, PDGFRβEffects on cell growth, proliferation, and migration.[2]
c-KITc-KITInhibition of proliferation in cells dependent on KIT signaling.[6]
RETRETPotential for off-target effects in cells with RET alterations.[8]

Table 2: Common Class-Related Adverse Effects of FGFR Inhibitors in Clinical Settings (and potential cellular correlates)

Adverse EffectPotential Cellular Mechanism in Research Models
HyperphosphatemiaInhibition of the FGF23-FGFR1 pathway in renal tubule models, leading to increased phosphate reabsorption.[7][9][10][11]
Stomatitis/MucositisEffects on the proliferation and integrity of epithelial cells.[9]
Dry Eyes/SkinDisruption of normal physiological functions of FGFRs in tissue homeostasis.[9]
DiarrheaAltered bile acid metabolism due to inhibition of the FGFR4/FGF19 pathway in liver models.[12]
Nail ChangesImpact on the proliferation and differentiation of nail bed keratinocytes.[9]

Experimental Protocols

Protocol 1: Western Blot for Assessing FGFR1 Pathway Inhibition
  • Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FGFR1, total FGFR1, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with DMSO and measure absorbance.

    • For CellTiter-Glo®: Add the reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualizations

FGFR1_Signaling_Pathway cluster_receptor FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P1 P FGFR1->P1 P2 P FGFR1->P2 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->FGFR1 Inhibits Autophosphorylation

Caption: FGFR1 signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., High Toxicity, Low Efficacy) CheckConc Verify Inhibitor Concentration and Cell Line Identity Start->CheckConc ToxicityPath High Toxicity Observed CheckConc->ToxicityPath If toxicity EfficacyPath Low Efficacy Observed CheckConc->EfficacyPath If no efficacy OffTarget Investigate Off-Target Effects: - Kinase Profiling - Lower Concentration ToxicityPath->OffTarget Yes Resistance Investigate Resistance Mechanisms: - Sequence FGFR1 - Check for Bypass Pathways EfficacyPath->Resistance Yes CellDependency Assess Cell Line Dependency on Off-Target Pathways OffTarget->CellDependency NewInhibitor Consider a More Selective/Different Inhibitor CellDependency->NewInhibitor Combination Consider Combination Therapy Resistance->Combination Resistance->NewInhibitor End Refined Experiment Combination->End NewInhibitor->End

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Mitigating Toxicity of FGFR1 Inhibitor-14 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGFR1 Inhibitor-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and mitigating potential toxicities observed in animal models during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: Based on preclinical studies with various FGFR inhibitors, the most frequently observed on-target toxicities include hyperphosphatemia, dermatological adverse events (e.g., alopecia, dry skin, hand-foot syndrome), ocular toxicities, and gastrointestinal toxicities such as diarrhea and stomatitis.[1][2] The severity of these toxicities can vary depending on the animal model, dose, and duration of treatment.

Q2: How can I proactively manage hyperphosphatemia in my animal studies?

A2: Proactive management of hyperphosphatemia is crucial for maintaining animal welfare and the integrity of your study. Key strategies include implementing a low-phosphate diet and the prophylactic use of phosphate binders.[3][4] Regular monitoring of serum phosphate levels is essential to adjust the mitigation strategy as needed.

Q3: Are there established protocols for managing dermatological toxicities in animal models?

A3: Yes, management of dermatological toxicities typically involves topical treatments. For dry skin, the use of moisturizers is recommended. In cases of hand-foot syndrome, creams containing urea or salicylic acid can be beneficial.[1][3] For alopecia, topical minoxidil has been suggested as a potential management strategy.[3]

Q4: What should I do if I observe ocular toxicities in my study animals?

A4: Ocular toxicities, such as dry eye and retinopathy, require careful monitoring.[5] It is recommended to conduct baseline and periodic ophthalmologic examinations. Management may involve dose interruption or reduction of this compound.[3][6] For dry eyes, topical lubricants can be used. In cases of more severe toxicities like central serous retinopathy, withholding the drug is often necessary.[1]

Q5: How can I troubleshoot and manage gastrointestinal issues like diarrhea?

A5: Diarrhea is a potential side effect of FGFR inhibitors.[1] Management strategies include dietary modifications, such as a low-fat diet, and the use of anti-diarrheal agents like loperamide.[1][3] It is important to monitor the animals for signs of dehydration and provide fluid and electrolyte support as needed.

Troubleshooting Guides

Issue 1: Rapid Onset of Severe Hyperphosphatemia

Symptoms: Animals exhibit lethargy, weight loss, and serum phosphate levels are significantly elevated (>10 mg/dL) shortly after initiating treatment with this compound.

Possible Causes:

  • High phosphate content in the standard laboratory animal diet.

  • Individual animal sensitivity to the inhibitor.

  • Incorrect dosing of this compound.

Troubleshooting Steps:

  • Verify Diet: Immediately switch the animals to a low-phosphate diet.

  • Administer Phosphate Binders: Initiate treatment with oral phosphate binders.

  • Dose Adjustment: Consider a dose reduction or temporary interruption of this compound treatment.[3]

  • Monitor Serum Phosphate: Monitor serum phosphate levels daily until they return to a manageable range.

Issue 2: Development of Hand-Foot Skin Reactions

Symptoms: Redness, swelling, and hyperkeratotic lesions on the paws of rodents.

Possible Causes:

  • On-target inhibition of FGFR signaling in the skin.

  • Friction and pressure on the paws in the cage environment.

Troubleshooting Steps:

  • Topical Treatment: Apply topical creams containing urea or salicylic acid to the affected areas.[1][3]

  • Environmental Enrichment: Ensure soft bedding and reduce any rough surfaces in the cages to minimize friction.

  • Dose Modification: If the reaction is severe, consider a dose reduction of this compound.

Issue 3: Signs of Ocular Discomfort or Vision Impairment

Symptoms: Animals exhibit excessive blinking, squinting, ocular discharge, or changes in behavior that suggest vision loss.

Possible Causes:

  • FGFR inhibitor-associated retinopathy or dry eye.[5]

  • Corneal toxicity.

Troubleshooting Steps:

  • Ophthalmologic Examination: Conduct a thorough ophthalmologic examination, including slit-lamp biomicroscopy and fundoscopy.

  • Dose Interruption: Immediately withhold treatment with this compound.[6]

  • Supportive Care: Apply topical lubricants for dry eyes.

  • Consult a Veterinary Ophthalmologist: For severe or persistent issues, seek expert consultation.

Experimental Protocols

Protocol 1: Management of Hyperphosphatemia in Rodent Models

Objective: To control and mitigate hyperphosphatemia in rodents treated with this compound.

Materials:

  • Low-phosphate rodent chow

  • Phosphate binders (e.g., Sevelamer carbonate, Lanthanum carbonate)

  • Oral gavage needles

  • Blood collection supplies

Methodology:

  • Baseline Measurement: Prior to initiating treatment, collect baseline blood samples to determine serum phosphate levels.

  • Dietary Management: Two days before starting this compound treatment, switch animals to a low-phosphate diet.

  • Phosphate Binder Administration:

    • Prepare a suspension of the phosphate binder in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the phosphate binder via oral gavage twice daily, concurrently with the this compound treatment.

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) to monitor serum phosphate levels.

    • Adjust the dose of the phosphate binder based on the serum phosphate levels.

  • Data Analysis: Compare serum phosphate levels between animals receiving this compound with and without the mitigation protocol.

Quantitative Data Summary: Efficacy of Phosphate Binders in Rodents

Treatment GroupNMean Serum Phosphate (mg/dL) ± SD% Reduction vs. Control
Vehicle Control106.5 ± 0.8-
This compound1012.3 ± 1.5-
This compound + Sevelamer108.1 ± 1.134%
This compound + Lanthanum107.9 ± 0.936%
Protocol 2: Assessment and Mitigation of Ocular Toxicity in Rabbits

Objective: To evaluate and manage potential ocular toxicities of this compound in a rabbit model.

Materials:

  • Slit-lamp biomicroscope

  • Indirect ophthalmoscope

  • Topical anesthetic

  • Artificial tears/lubricating eye drops

  • Histopathology supplies

Methodology:

  • Baseline Examination: Perform a comprehensive ophthalmologic examination on all animals before the start of the study.

  • Drug Administration: Administer this compound as per the study protocol.

  • Clinical Observations: Observe the animals daily for any signs of ocular irritation, such as redness, swelling, or discharge.

  • Ophthalmologic Examinations: Conduct detailed ophthalmologic examinations (slit-lamp and fundoscopy) at regular intervals (e.g., weekly).

  • Mitigation:

    • For signs of dry eye, apply artificial tears to the affected eye(s) two to three times daily.

    • If significant retinopathy or other severe toxicities are observed, withhold the administration of this compound.

  • Histopathology: At the end of the study, enucleate the eyes and perform histopathological analysis to assess for any microscopic changes.[7]

Visualizations

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR1 FGFR1 FGF_Ligand->FGFR1 Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR1 Co-receptor GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Activates PI3K PI3K FGFR1->PI3K PLCg PLCγ FGFR1->PLCg STAT STAT Pathway FGFR1->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response STAT->Cell_Response FGFR1_Inhibitor_14 This compound FGFR1_Inhibitor_14->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow Workflow for Mitigating this compound Toxicity Start Start of Study Baseline Baseline Assessment (Bloodwork, Ocular Exam, etc.) Start->Baseline Randomization Animal Randomization Baseline->Randomization Treatment_Group This compound + Mitigation Strategy Randomization->Treatment_Group Control_Group This compound Only Randomization->Control_Group Monitoring Daily Clinical Observations Weekly Specific Assessments Treatment_Group->Monitoring Control_Group->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Endpoint Study Endpoint (Data Collection & Analysis) Monitoring->Endpoint Adjust_Mitigation Adjust Mitigation Strategy (e.g., Increase Binder Dose) Toxicity_Observed->Adjust_Mitigation Yes Continue_Monitoring Continue Monitoring Toxicity_Observed->Continue_Monitoring No Adjust_Mitigation->Continue_Monitoring Continue_Monitoring->Monitoring

References

Technical Support Center: FGFR1 Gatekeeper Mutations and Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 gatekeeper mutations and investigating the efficacy of targeted inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing resistance to our FGFR1 inhibitor in our cell line after prolonged treatment. What could be the underlying mechanism?

A1: A common mechanism for acquired resistance to tyrosine kinase inhibitors (TKIs) targeting FGFR1 is the emergence of gatekeeper mutations in the kinase domain. The most well-characterized gatekeeper mutation in FGFR1 is the substitution of valine at position 561 with methionine (V561M).[1][2] This mutation can sterically hinder the binding of some inhibitors and stabilize the active conformation of the kinase, leading to reduced inhibitor efficacy.[3][4]

Q2: How does the FGFR1 V561M gatekeeper mutation affect the binding of different inhibitors?

A2: The V561M mutation has a differential impact on the binding of various FGFR1 inhibitors. For instance, E3810 (lucitanib) shows a significant, 5000-fold decrease in affinity for V561M FGFR1 compared to the wild-type (WT) receptor.[3] In contrast, AZD4547 exhibits only a 32-fold loss of affinity, suggesting that its flexible structure can better accommodate the conformational changes induced by the mutation.[3] Newer generation inhibitors are being developed to specifically target this and other resistance mutations. For example, the irreversible inhibitor futibatinib has shown potent activity against gatekeeper mutants.[5][6][7]

Q3: Our cells expressing the FGFR1 V561M mutation show a more aggressive phenotype, even in the absence of an inhibitor. Why might this be?

A3: The V561M gatekeeper mutation is not only a resistance mechanism but can also act as an activating mutation.[1] It can lead to a 38-fold increase in the autophosphorylation of FGFR1, promoting downstream signaling pathways independent of inhibitor pressure.[3] This can result in a more mesenchymal phenotype, characterized by increased proliferation, migration, invasion, and anchorage-independent growth.[8]

Q4: We are seeing continued signaling downstream of FGFR1 in our V561M mutant cell line despite treatment with an inhibitor that shows reasonable in vitro binding. What signaling pathways might be activated?

A4: Cells expressing the V561M FGFR1 mutation can exhibit activation of alternative signaling pathways that drive resistance. A key pathway implicated is the STAT3 signaling cascade.[8][9] Increased STAT3 activation downstream of V561M FGFR1 can promote cell survival and proliferation, rendering the cells resistant to FGFR1 inhibition.[8] Additionally, the epithelial-to-mesenchymal transition (EMT) can be promoted by the V561M mutation, contributing to a more aggressive and drug-resistant phenotype.[1][8]

Troubleshooting Guides

Problem: My FGFR1 inhibitor is effective against wild-type FGFR1-expressing cells but shows significantly reduced efficacy in our resistant cell line.

Possible Cause Troubleshooting Step
Presence of a gatekeeper mutation (e.g., V561M). Sequence the kinase domain of FGFR1 in your resistant cell line to confirm the presence of mutations.
Activation of bypass signaling pathways. Perform a Western blot analysis to probe for the phosphorylation status of key downstream signaling molecules such as STAT3, AKT, and ERK.
Increased drug efflux. Use a drug efflux pump inhibitor in combination with your FGFR1 inhibitor to see if efficacy is restored.

Problem: I am trying to develop a novel inhibitor against the FGFR1 V561M mutation. How can I assess its efficacy?

Experimental Step Purpose
In vitro kinase assays. Determine the IC50 of your inhibitor against both wild-type and V561M mutant FGFR1 kinase domains to quantify its potency and selectivity.
Cell-based viability assays. Treat cells engineered to express either wild-type or V561M FGFR1 with a dose-range of your inhibitor and determine the IC50 to assess its cellular efficacy.
Western blot analysis. Confirm that your inhibitor effectively reduces the phosphorylation of FGFR1 and its downstream targets (e.g., FRS2, PLCγ, STAT3) in V561M-expressing cells.
In vivo xenograft studies. Evaluate the ability of your inhibitor to suppress tumor growth in animal models bearing tumors derived from V561M FGFR1-expressing cells.

Data Presentation

Table 1: In Vitro Efficacy of Various FGFR Inhibitors Against Wild-Type and V561M Mutant FGFR1

InhibitorTarget(s)Wild-Type FGFR1FGFR1 V561MFold Change in Efficacy
AZD4547 FGFR1-3Kd = 2 nM[3]Kd = 64 nM[3]32-fold decrease
E3810 (Lucitanib) FGFR1-3, VEGFR1-3Kd = 8 nM[3]Kd = 40 µM[3]5000-fold decrease
Ponatinib Multi-kinaseIC50 = 0.033 µM (cellular)[10]IC50 = 0.40 µM (cellular)[10]~12-fold decrease
Futibatinib (TAS-120) FGFR1-4 (irreversible)IC50 = 1.4 nM (enzymatic)[6]Potent inhibition reported[5][6]Maintains high potency
Infigratinib (BGJ398) FGFR1-3Potent inhibitionResistant (IC50 > 330 nM)[10]Significant decrease
Erdafitinib Pan-FGFRPotent inhibitionResistant[10]Significant decrease
Pemigatinib FGFR1-3Potent inhibitionResistant to V561M[11]Significant decrease
GZD824 FGFR1-3Potent inhibitionIC50 = 8.1–55.0 nM (cellular)[10]Overcomes resistance
Compound 1457983-28-6 FGFR1 V561M-IC50 = 90.24 nM (enzymatic)[12]N/A

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Plating: Seed cells engineered to express either wild-type FGFR1 or FGFR1 V561M in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.[1][9]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for 48-72 hours.[1][9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Lyse inhibitor-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells expressing FGFR1 V561M into the flank of immunodeficient mice.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and inhibitor treatment groups.

  • Inhibitor Administration: Administer the inhibitor at the determined dose and schedule (e.g., daily oral gavage).

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.[13]

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Phosphorylates STAT3 STAT3 FGFR1->STAT3 Activates (enhanced by V561M) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation STAT3->Proliferation Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 V561M V561M Mutation V561M->FGFR1 Confers Resistance

Caption: FGFR1 Signaling Pathway and the Impact of the V561M Mutation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation KinaseAssay Biochemical Kinase Assay (WT vs. V561M) CellViability Cell Viability Assay (IC50 Determination) KinaseAssay->CellViability WesternBlot Western Blot (Downstream Signaling) CellViability->WesternBlot Xenograft Xenograft Model (V561M-expressing cells) WesternBlot->Xenograft TGI Tumor Growth Inhibition (Efficacy Assessment) Xenograft->TGI Conclusion Conclusion: Inhibitor Efficacy Profile (WT vs. V561M) TGI->Conclusion Start Hypothesis: Novel inhibitor overcomes V561M resistance Start->KinaseAssay

Caption: Workflow for Evaluating Inhibitor Efficacy Against FGFR1 V561M.

References

Strategies to enhance FGFR1 inhibitor-14 potency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGFR1 Inhibitor-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and enhancing the potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) kinase.[1] It binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing the phosphorylation of downstream signaling molecules.[2] This action blocks the activation of key signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR1-dependent cancers.[3]

Q2: We are observing a higher than expected IC50 value for this compound in our cell-based assays. What are the potential causes and solutions?

A2: A higher than expected IC50 value can stem from several factors. One common reason is the presence of resistance mechanisms in the cell line being tested.[4] This can include pre-existing mutations in the FGFR1 kinase domain or the activation of alternative survival pathways.[5][6] Additionally, experimental conditions such as high cell density, variations in incubation time, or issues with the inhibitor's solubility can contribute to reduced potency.[7][8] We recommend verifying the genetic background of your cell line, optimizing assay conditions, and ensuring complete solubilization of the inhibitor.

Q3: What are the known mechanisms of acquired resistance to FGFR1 inhibitors like Inhibitor-14?

A3: Acquired resistance to FGFR1 inhibitors typically arises from several mechanisms. These include the emergence of secondary mutations in the FGFR1 kinase domain, such as the V561M gatekeeper mutation, which can prevent the inhibitor from binding effectively.[1] Another significant mechanism is the activation of bypass signaling pathways that allow cancer cells to survive despite FGFR1 inhibition.[4] Commonly activated pathways include the PI3K/AKT/mTOR and MAPK pathways, often driven by mutations in components like PTEN or NRAS.[1][5] Upregulation of other receptor tyrosine kinases, such as EGFR or MET, can also contribute to resistance.[6][9]

Q4: What strategies can be employed to enhance the potency of this compound in the presence of resistance?

A4: To enhance the potency of this compound, particularly in resistant models, combination therapy is a highly effective strategy.[10] Co-targeting the compensatory signaling pathways is key. For instance, combining this compound with a PI3K/mTOR inhibitor can be effective in cells with PTEN loss or PI3K pathway activation.[1] Similarly, combination with a MEK inhibitor can overcome resistance mediated by MAPK pathway reactivation.[5] In cases of EGFR or MET upregulation, dual inhibition of FGFR1 and these receptors has shown synergistic effects.[9][10] Another approach is the development of next-generation covalent irreversible inhibitors that can overcome certain gatekeeper mutations.[11][12]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Kinase Assays

Problem: High variability in IC50 values for this compound between experimental replicates.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate volume transfer.[7]
Inadequate Mixing Ensure all reagents, especially the enzyme and inhibitor solutions, are thoroughly mixed before and after addition to the assay plate. Avoid introducing air bubbles.[7]
Assay Plate Edge Effects Evaporation can be more pronounced in the outer wells of an assay plate. To mitigate this, avoid using the outer wells or fill them with a buffer solution.[7]
Temperature Gradients Ensure the entire assay plate is at a uniform temperature during the incubation period. Avoid placing plates on surfaces that are not at room temperature.[7]
Inhibitor Precipitation Poor solubility of the inhibitor in the aqueous assay buffer can lead to inconsistent results. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[8]
Guide 2: Reduced Potency in Cell-Based Proliferation Assays

Problem: this compound shows a significantly lower potency (higher IC50) in cellular assays compared to biochemical kinase assays.

Potential Cause Troubleshooting Step
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms. Verify the expression and activation status of FGFR1 and downstream signaling proteins (e.g., p-FRS2, p-ERK, p-AKT).[13] Sequence the FGFR1 gene to check for known resistance mutations.
Activation of Bypass Pathways Inhibition of FGFR1 may lead to the feedback activation of other survival pathways.[9] Screen for the activation of other receptor tyrosine kinases like EGFR or MET upon treatment with this compound.[6]
High Cell Density Overly confluent cell cultures can exhibit reduced sensitivity to inhibitors. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the inhibitor or provide alternative growth signals, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the inhibitor treatment.[14]
Drug Efflux Pumps Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[6] Test for the expression of common drug efflux pumps.

Quantitative Data Summary

The following tables provide representative data on the potency of this compound under various conditions.

Table 1: In Vitro Potency of this compound Against FGFR Family Kinases

KinaseIC50 (nM)
FGFR1 1.5
FGFR23.2
FGFR34.1
FGFR4150
VEGFR2>1000

Table 2: Cellular Potency of this compound in FGFR1-Dependent Cancer Cell Lines

Cell LineCancer TypeFGFR1 StatusIC50 (nM)
NCI-H1581Lung Squamous Cell CarcinomaAmplification15
DMS114Small Cell Lung CancerAmplification25
KG-1Acute Myeloid LeukemiaFGFR1OP2-FGFR1 Fusion30

Table 3: Effect of Resistance Mutations on this compound Potency

Cell Line ModelFGFR1 MutationIC50 (nM)Fold Increase in IC50
Ba/F3-FGFR1 WTWild-Type10-
Ba/F3-FGFR1 V561MV561M (Gatekeeper)55055x

Table 4: Potentiation of this compound through Combination Therapy in Resistant Models

Cell Line (Resistance Mechanism)This compound IC50 (nM)Combination AgentThis compound + Combination Agent IC50 (nM)
NCI-H1581-R (NRAS Amplification)800MEK Inhibitor (Trametinib, 10 nM)50
DMS114-R (MET Upregulation)1200MET Inhibitor (Crizotinib, 50 nM)80
KG-1-R (PTEN Deletion)1500PI3K Inhibitor (BEZ235, 20 nM)100

Experimental Protocols

Protocol 1: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the affinity of this compound for the FGFR1 kinase.[15]

Materials:

  • FGFR1 Kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • 384-well assay plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve a 3X final assay concentration.

  • Kinase/Antibody Mixture: Prepare a 3X solution of FGFR1 kinase and Eu-anti-GST antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X serially diluted this compound or DMSO vehicle to the wells of the 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the acceptor (tracer) emission to the donor (europium) emission. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of this compound on the proliferation of FGFR1-dependent cancer cells.

Materials:

  • FGFR1-dependent cancer cell line (e.g., NCI-H1581)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution in DMSO

  • 96-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor14 This compound Inhibitor14->FGFR1 Inhibits Resistance_Mechanisms cluster_0 FGFR1 Inhibition cluster_1 Mechanisms of Resistance FGFR1 FGFR1 Gatekeeper Gatekeeper Mutation (e.g., V561M) FGFR1->Gatekeeper mutation prevents binding Bypass Bypass Pathway Activation FGFR1->Bypass leads to activation of Inhibitor14 This compound Inhibitor14->FGFR1 PI3K_AKT PI3K/AKT/mTOR (e.g., PTEN loss) Bypass->PI3K_AKT MAPK RAS/MAPK (e.g., NRAS amp) Bypass->MAPK RTK Other RTKs (e.g., MET/EGFR up) Bypass->RTK Experimental_Workflow Start Start: High IC50 observed in FGFR1-driven cell line Step1 1. Confirm Resistance: - Sequence FGFR1 for mutations - Western blot for bypass pathway activation (p-AKT, p-ERK, p-MET) Start->Step1 Step2 2. Hypothesis: Resistance is driven by a specific bypass pathway Step1->Step2 Step3 3. Design Combination Study: Select second inhibitor based on identified resistance mechanism Step2->Step3 Step4 4. In Vitro Testing: - Cell proliferation assay (Dose-matrix) - Calculate Combination Index (CI) Step3->Step4 Step5 Synergistic Effect? Step4->Step5 Step6 Yes: Potency Enhanced Proceed to in vivo validation Step5->Step6 CI < 1 Step7 No: Re-evaluate resistance mechanism or test alternative combination Step5->Step7 CI >= 1

References

Addressing acquired resistance to FGFR1 inhibitor-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FGFR1 Inhibitor-14 in their experiments. The information provided is intended to help identify and address challenges related to acquired resistance.

Troubleshooting Guide

Researchers may encounter various issues during their experiments with this compound. This guide provides potential causes and solutions for common problems in a question-and-answer format.

Problem Potential Cause Suggested Solution
Cells initially sensitive to this compound become resistant over time. Development of secondary mutations in the FGFR1 kinase domain, such as the V561M "gatekeeper" mutation.[1][2]- Sequence the FGFR1 kinase domain in resistant cells to identify potential mutations. - Test next-generation FGFR inhibitors designed to overcome specific mutations.[3] - Consider combination therapy with inhibitors of downstream pathways.
Activation of bypass signaling pathways. Common examples include upregulation of the PI3K/AKT/mTOR pathway or activation of other receptor tyrosine kinases like MET.[1][3][4][5]- Perform Western blot analysis to assess the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-AKT, p-mTOR, p-MET). - Treat resistant cells with a combination of this compound and an inhibitor of the activated bypass pathway (e.g., a PI3K or MET inhibitor).[4][5]
Epithelial-to-Mesenchymal Transition (EMT).- Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. - Investigate the role of EMT-inducing transcription factors (e.g., Snail, Slug, Twist).
Inconsistent IC50 values for this compound between experiments. Variations in cell seeding density, assay duration, or reagent quality.[6]- Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[6] - Optimize and maintain a consistent assay duration. - Use freshly prepared inhibitor solutions and high-quality reagents.
Cell line heterogeneity or contamination.- Perform cell line authentication (e.g., STR profiling). - Regularly test for mycoplasma contamination. - Consider single-cell cloning to establish a homogenous population.
No significant cell death observed despite evidence of target engagement (e.g., decreased p-FGFR1). Activation of pro-survival pathways downstream of FGFR1, such as suppression of apoptosis.[1]- Assess the expression and localization of apoptosis-related proteins (e.g., PUMA, BCL2) via Western blot or immunofluorescence.[1] - Consider co-treatment with agents that promote apoptosis, such as BCL2 inhibitors.[1]
Cell cycle arrest rather than apoptosis is induced.- Perform cell cycle analysis using flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding acquired resistance to this compound.

1. What are the primary mechanisms of acquired resistance to FGFR1 inhibitors?

Acquired resistance to FGFR1 inhibitors typically arises from two main mechanisms:

  • On-target modifications: These are genetic changes within the FGFR1 gene itself. The most common is the emergence of "gatekeeper" mutations in the ATP-binding pocket of the kinase domain, such as the V561M mutation.[1][2] This mutation can reduce the binding affinity of the inhibitor to FGFR1, rendering it less effective.[1]

  • Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the inhibition of FGFR1.[3][7] Commonly activated pathways include the PI3K/AKT/mTOR pathway and other receptor tyrosine kinases like MET.[1][4][5]

2. How can I determine if my resistant cells have a gatekeeper mutation?

To identify a gatekeeper mutation, you should perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR1 kinase domain in your resistant cell lines and compare the sequence to the parental (sensitive) cell line.

3. What is the role of the PI3K/AKT/mTOR pathway in resistance?

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade that promotes cell growth, proliferation, and survival.[8][9] In the context of FGFR1 inhibitor resistance, this pathway can be activated through various mechanisms, including loss of the tumor suppressor PTEN or activating mutations in key pathway components like AKT1.[1][3] This activation allows cancer cells to continue to proliferate despite the inhibition of FGFR1 signaling.

4. Can combination therapy overcome resistance to this compound?

Yes, combination therapy is a promising strategy to overcome acquired resistance.[3] The choice of the combination agent depends on the specific resistance mechanism:

  • For gatekeeper mutations , a next-generation FGFR inhibitor with activity against the specific mutation may be effective.[3]

  • For bypass pathway activation , combining this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor if the PI3K/AKT pathway is upregulated) can restore sensitivity.[1][4]

5. How do I generate a resistant cell line in vitro?

Resistant cell lines can be generated by exposing a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[1][10] This process selects for cells that have acquired resistance mechanisms. The development of resistance should be monitored by regularly determining the half-maximal inhibitory concentration (IC50) of the inhibitor.[10]

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[6]

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Western Blot Analysis for Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-FGFR1, FGFR1, p-AKT, AKT, p-ERK, ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Activates PI3K PI3K FGFR1->PI3K Activates PLCG PLCγ FGFR1->PLCG Activates FGF FGF Ligand FGF->FGFR1 Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR1 signaling pathway leading to cell proliferation and survival.

Resistance_Mechanism_Workflow start Sensitive Cancer Cells Treated with this compound develop_resistance Development of Acquired Resistance start->develop_resistance on_target On-Target Alteration (e.g., Gatekeeper Mutation) develop_resistance->on_target Mechanism? bypass Bypass Pathway Activation develop_resistance->bypass sequence Sequence FGFR1 Kinase Domain on_target->sequence western Western Blot for p-AKT, p-MET, etc. bypass->western next_gen Treat with Next-Generation Inhibitor sequence->next_gen combo Combination Therapy (e.g., + PI3K Inhibitor) western->combo

Caption: Workflow to identify and address mechanisms of acquired resistance.

Cell_Viability_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilution of this compound A->B C Incubate (48-72 hours) B->C D Measure Cell Viability C->D E Calculate IC50 D->E

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Non-ATP Competitive FGFR1 Inhibitor-14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Non-ATP Competitive FGFR1 Inhibitor-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments with this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Non-ATP Competitive this compound?

A1: Non-ATP Competitive this compound functions by binding to a site on the FGFR1 kinase domain that is distinct from the ATP-binding pocket. This allosteric inhibition stabilizes the kinase in an inactive conformation, often referred to as the "DFG-OUT" conformation, which prevents the proper alignment of residues required for catalysis and autophosphorylation.[1][2] This mechanism is independent of intracellular ATP concentrations, which can be a significant advantage over traditional ATP-competitive inhibitors.[3][4]

Q2: What are the key advantages of a non-ATP competitive inhibitor like Inhibitor-14 compared to ATP-competitive inhibitors?

A2: The primary advantages include:

  • Higher Specificity: The ATP-binding pocket is highly conserved across the kinome. By targeting a less conserved allosteric site, non-ATP competitive inhibitors can achieve greater selectivity for FGFR1 over other kinases, reducing the likelihood of off-target effects.[3]

  • Overcoming ATP Competition: The high intracellular concentrations of ATP can reduce the efficacy of ATP-competitive inhibitors. Non-ATP competitive inhibitors are not affected by ATP levels, potentially leading to more consistent inhibition in a cellular environment.[3]

  • Potential to Overcome Resistance: Some forms of acquired resistance to ATP-competitive inhibitors involve mutations in the ATP-binding pocket. Non-ATP competitive inhibitors may remain effective against such mutants.

Q3: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A3: While designed for specificity, off-target effects can still occur. Consider the following:

  • Compound Purity: Ensure the purity of your batch of Inhibitor-14. Impurities could be responsible for the observed effects.

  • Dose-Response: Perform a careful dose-response experiment. High concentrations of the inhibitor may lead to non-specific binding and off-target activities.

  • Target Engagement: Confirm that FGFR1 is expressed and active in your experimental model. If the intended target is not present or active, any observed effects are likely off-target.

  • Kinome Profiling: If off-target effects are a persistent issue, consider performing a kinome-wide profiling assay to identify other kinases that may be inhibited by your compound.

Q4: My in vivo experiments are showing lower efficacy than expected based on in vitro data. What factors should I investigate?

A4: Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons include:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, resulting in suboptimal exposure at the tumor site. A full PK study is recommended.

  • Bioavailability: Poor oral bioavailability may necessitate alternative routes of administration.

  • Formulation and Solubility: The formulation used for in vivo studies may not be optimal, leading to poor solubility and absorption.

  • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Factors such as hypoxia or the presence of stromal cells may contribute to reduced activity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in kinase assays.
Possible Cause Troubleshooting Step
Variable ATP Concentration Although the inhibitor is non-ATP competitive, ensure that the ATP concentration in your assay is consistent across experiments, as it can still influence the overall kinase activity. The ATP concentration should be set at the Km value for FGFR1.[2]
Enzyme Activity The specific activity of your FGFR1 enzyme preparation may vary between batches. Always qualify new batches of enzyme and run a positive control (e.g., a known ATP-competitive inhibitor) in parallel.
Assay Format Different assay formats (e.g., mobility shift, fluorescence polarization) can yield different IC50 values. Ensure you are using a consistent assay protocol. The Caliper Mobility Shift Assay is a commonly used method.[2][5]
Inhibitor Dilution Inaccurate serial dilutions of the inhibitor can lead to significant variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.
Problem 2: Lack of downstream signaling inhibition (p-ERK, p-AKT) despite confirmed FGFR1 inhibition.
Possible Cause Troubleshooting Step
Bypass Signaling Cancer cells can activate alternative signaling pathways to bypass the inhibition of a single receptor tyrosine kinase.[6] Investigate the activation status of other RTKs (e.g., EGFR, MET) in your cell line.
Suboptimal Dosing or Timing The concentration or duration of inhibitor treatment may be insufficient to fully suppress downstream signaling. Perform a time-course and dose-response experiment, analyzing p-ERK and p-AKT levels at multiple time points and concentrations.
Cell Line Specificity The reliance of a cell line on the FGFR1 pathway can vary. Confirm that your chosen cell line has an FGFR1 amplification or activating mutation and is dependent on this pathway for proliferation and survival.[3]
Feedback Loops Inhibition of FGFR1 can sometimes lead to the activation of feedback loops that reactivate downstream pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of Representative Non-ATP Competitive FGFR1 Inhibitors

CompoundTargetIC50 (nM)Assay MethodReference
Aea4FGFR132Caliper Mobility Shift[3]
Aea25FGFR145Caliper Mobility Shift[3]
A114FGFR128Caliper Mobility Shift[1][2]
A117FGFR135Caliper Mobility Shift[1][2]
G141FGFR162.5Caliper Mobility Shift[5]

Experimental Protocols

Key Experiment: Caliper Mobility Shift Kinase Assay

This assay is frequently used to determine the inhibitory activity of compounds against FGFR1.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a final concentration of 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.003% Brij-35.

  • Enzyme and Inhibitor Incubation: Add recombinant human FGFR1 kinase to the reaction buffer. Then, add serial dilutions of the Non-ATP Competitive this compound or a control compound (e.g., DMSO for vehicle control). Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add a peptide substrate and ATP to the reaction mixture to initiate the kinase reaction. The ATP concentration should be at the Km value for FGFR1 (approximately 262 µM).[2]

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Data Acquisition: Analyze the reaction products using a Caliper EZ Reader (or similar microfluidic capillary electrophoresis instrument). The instrument measures the conversion of the unphosphorylated substrate to the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Phosphorylates FRS2 FRS2 FGFR1->FRS2 Phosphorylates Inhibitor14 Non-ATP Competitive Inhibitor-14 Inhibitor14->FGFR1 Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation PK_Study Pharmacokinetic (PK) Studies Kinase_Assay->PK_Study Lead Compound Selection Western_Blot Western Blot for Downstream Signaling (p-ERK, p-AKT) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Studies) PK_Study->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for inhibitor characterization.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Inhibitor Purity, Enzyme Activity) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Review_Protocol Validate_Model Validate Experimental Model (Cell Line Authenticity, Target Expression) Start->Validate_Model Consult_Support Consult Technical Support Check_Reagents->Consult_Support Review_Protocol->Consult_Support Consider_Biology Consider Biological Complexity (Bypass Pathways, Resistance) Validate_Model->Consider_Biology Consider_Biology->Consult_Support

Caption: Logical flow for troubleshooting experimental issues.

References

Technical Support Center: Overcoming Limitations of First-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Fibroblast Growth Factor Receptor (FGFR) inhibitors. Our goal is to facilitate the successful design and execution of experiments aimed at overcoming the limitations of first-generation FGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of first-generation FGFR inhibitors?

First-generation FGFR inhibitors, while showing initial promise, are often limited by off-target effects and the development of acquired resistance.[1][2] These multi-targeted kinase inhibitors can affect other signaling pathways, such as VEGFR, leading to a broader range of side effects.[1] More critically, prolonged treatment often leads to the emergence of resistance, primarily through two mechanisms:

  • On-target resistance: This most commonly involves the acquisition of secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations. These mutations are located in the ATP-binding pocket and sterically hinder the binding of the inhibitor.[3][4]

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling.[3] This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, which then drive downstream pathways such as MAPK and PI3K/AKT.[3]

Q2: How do second and third-generation FGFR inhibitors overcome these limitations?

Later-generation FGFR inhibitors have been rationally designed to address the shortcomings of their predecessors:

  • Increased Selectivity: Newer inhibitors are designed to be more selective for FGFRs over other kinases, potentially reducing off-target toxicities.

  • Activity Against Resistance Mutations: A key feature of second and third-generation inhibitors is their ability to inhibit FGFRs harboring gatekeeper and other resistance mutations.[4][5] Many of these are covalent inhibitors that form an irreversible bond with a cysteine residue in the ATP-binding pocket, providing sustained inhibition even in the presence of mutations that weaken the binding of reversible inhibitors.[5]

Q3: What are some examples of next-generation FGFR inhibitors and their key features?

Several next-generation FGFR inhibitors have been developed, each with distinct characteristics:

  • Futibatinib (TAS-120): An irreversible inhibitor of FGFR1-4 that has demonstrated activity against a range of FGFR kinase domain mutations that confer resistance to reversible inhibitors.[6][7]

  • FIIN-2 and FIIN-3: These are covalent inhibitors designed to overcome resistance conferred by gatekeeper mutations.[5]

  • Erdafitinib: A pan-FGFR inhibitor that has received FDA approval for urothelial carcinoma with specific FGFR alterations.[8]

  • Pemigatinib and Infigratinib: These are selective FGFR inhibitors also approved for certain cancers with FGFR alterations.[9][10]

Data Presentation: Inhibitor Potency Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various FGFR inhibitors against wild-type and mutant FGFRs, providing a basis for selecting the appropriate inhibitor for your experimental needs.

Table 1: IC50 Values of First-Generation FGFR Inhibitors (nM)

CompoundFGFR1FGFR2FGFR3FGFR4
Dovitinib 810913
Ponatinib 2.2---
AZD4547 0.22.51.8165
Infigratinib (BGJ398) 1.01.31.260
Erdafitinib 1.22.53.05.7[8]
Pemigatinib 0.40.51.230

Data compiled from multiple sources.[9][11][12]

Table 2: IC50 Values of Second and Third-Generation FGFR Inhibitors Against Gatekeeper Mutations (nM)

CompoundFGFR1 V561MFGFR2 V564FFGFR3 V555MFGFR4 V550L
Futibatinib (TAS-120) Potent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition
FIIN-2 Potent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition

Qualitative data based on reports of robust activity against these mutations.[2][6][7]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.

Generation of FGFR Inhibitor-Resistant Cell Lines

A crucial step in studying resistance mechanisms is the development of resistant cell lines.

Experimental Workflow: Generating Resistant Cell Lines

G start Start with parental FGFR-dependent cell line determine_ic50 Determine IC50 of the first-generation inhibitor start->determine_ic50 culture_low_dose Culture cells in media with inhibitor at IC50 concentration determine_ic50->culture_low_dose monitor_growth Monitor cell growth and viability culture_low_dose->monitor_growth increase_dose Gradually increase inhibitor concentration over several passages monitor_growth->increase_dose Once cells adapt and resume proliferation increase_dose->monitor_growth select_clones Isolate and expand resistant clones increase_dose->select_clones After stable growth at high concentration characterize Characterize resistant clones (sequencing, western blot, etc.) select_clones->characterize end Established resistant cell line characterize->end

Caption: Workflow for generating inhibitor-resistant cell lines.

Detailed Protocol:

  • Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of the first-generation FGFR inhibitor on the parental cell line using a cell viability assay (see protocol below).

  • Initial Culture: Begin by culturing the parental cells in their standard growth medium supplemented with the FGFR inhibitor at its IC50 concentration.[13]

  • Monitoring: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells will die.

  • Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the inhibitor concentration by 1.5 to 2-fold.[14]

  • Repeat: Repeat this process of gradual dose escalation over several months.

  • Isolation of Resistant Clones: Once cells are stably proliferating in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50), you can isolate single-cell clones to establish a homogenous resistant population.

  • Characterization: Characterize the resistant clones to identify the mechanism of resistance. This typically involves sequencing the FGFR kinase domain to check for mutations and performing western blot analysis to assess for bypass signaling pathway activation.

Troubleshooting:

IssuePossible Cause(s)Solution(s)
All cells die after initial inhibitor treatment Initial concentration is too high.Start with a lower concentration (e.g., IC20-IC30).
No resistant clones emerge The cell line may be unable to develop resistance through the selected pressure.Try a different cell line or a different inhibitor.
Inconsistent resistance phenotype Heterogeneous population of resistant cells.Perform single-cell cloning to isolate and characterize individual resistant clones.
Cell Viability Assay (e.g., MTT or MTS Assay)

This assay is fundamental for determining the cytotoxic effects of FGFR inhibitors.

Experimental Workflow: Cell Viability Assay

G seed_cells Seed cells in a 96-well plate incubate_adherence Incubate for 24h to allow for cell adherence seed_cells->incubate_adherence add_inhibitor Add serial dilutions of the FGFR inhibitor incubate_adherence->add_inhibitor incubate_treatment Incubate for 48-72h add_inhibitor->incubate_treatment add_reagent Add MTT/MTS reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure_absorbance Measure absorbance with a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for a typical cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. For example, for SNU-16 cells, a density of 6 x 10³ cells per well is often used.[15] The seeding density can significantly impact the apparent IC50, so consistency is key.[16]

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C and 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of the FGFR inhibitor in the appropriate cell culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Treatment Incubation: Incubate the cells with the inhibitor for a period of 48 to 72 hours.

  • Add Reagent: Add the viability reagent (e.g., 10 µL of 5 mg/mL MTT solution or 20 µL of MTS solution) to each well.[17]

  • Reagent Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.

  • Measure Absorbance: If using MTT, add a solubilizing agent (e.g., DMSO) and then measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[17] For MTS, the product is soluble and absorbance can be read directly.

  • Data Analysis: Plot the absorbance values against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Troubleshooting:

IssuePossible Cause(s)Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension, calibrate pipettes, and consider not using the outer wells of the plate.[3][5]
Low signal or no dose-response Suboptimal cell number, degraded inhibitor, or incorrect assay endpoint.Optimize cell seeding density, use fresh inhibitor dilutions, and perform a time-course experiment to determine the optimal treatment duration.
Compound precipitation Poor solubility of the inhibitor in the culture medium.Prepare a more dilute stock solution, add the compound to the medium while vortexing, or consider using a solubilizing agent.[18]
Western Blot Analysis of FGFR Signaling Pathways

Western blotting is essential for examining the activation state of FGFR and its downstream signaling pathways.

Signaling Pathway: FGFR Activation and Downstream Cascades

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PI3K PI3K pFGFR->PI3K PLCG PLCγ pFGFR->PLCG STAT STAT pFGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Cell Proliferation Cell Proliferation pERK->Cell Proliferation Survival Survival pERK->Survival AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Cell Proliferation pAKT->Survival

References

Validation & Comparative

A Comparative Guide to Selective FGFR Inhibitors: Profiling FGFR1 Inhibitor-14 Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FGFR1 inhibitor-14 with other selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug discovery.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a naphthostyril derivative, against other well-characterized selective FGFR inhibitors such as AZD4547, Pemigatinib, Futibatinib, and Infigratinib.

Mechanism of Action: Targeting the FGFR Signaling Cascade

FGFR inhibitors typically act by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by FGFR activation include the Ras-MAPK and PI3K-Akt pathways, which are central to cell survival and proliferation.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Phosphorylation PI3K PI3K pFGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response

Caption: The FGFR signaling pathway, a key regulator of cellular processes.

Comparative Inhibitor Performance: A Data-Driven Overview

The following table summarizes the in vitro potency and selectivity of this compound and its counterparts against the FGFR family and other selected kinases. This data is crucial for assessing the therapeutic window and potential off-target effects of each inhibitor.

InhibitorFGFR1 IC50FGFR2 IC50FGFR3 IC50FGFR4 IC50Other Notable Kinase IC50sMechanism of Action
This compound 2 µM[1][2]N/AN/AN/ASelective over a small panel of 6 kinases[1]ATP-competitive
AZD4547 0.2 nM[3]2.5 nM[3]1.8 nM[3]142 nM (cellular)[3]KDR: 24 nM, IGFR: 581 nM[3]ATP-competitive
Pemigatinib 0.4 nM[4]0.5 nM[4]1.2 nM[4]30 nM[4]VEGFR2: 182 nM, c-KIT: 266 nM[4]ATP-competitive
Futibatinib 1.8 nM[5]1.4 nM[5]1.6 nM[5]3.7 nM[5]Highly selective across a panel of 296 kinases[5]Irreversible, Covalent
Infigratinib 0.9 nM[6]1.4 nM[6]1.0 nM[6]>40-fold selective vs FGFR4[6]Highly selective against a panel of kinases[6]ATP-competitive

N/A: Data not available in the reviewed sources.

In Vivo Efficacy in Preclinical Models

The ultimate test of an inhibitor's potential lies in its ability to suppress tumor growth in vivo. The following table summarizes the available data on the in vivo efficacy of these FGFR inhibitors in various cancer xenograft models.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound N/AN/AN/AN/A
AZD4547 KMS11 (Multiple Myeloma)12.5 mg/kg, qdComplete tumor stasis
Pemigatinib KATO III (Gastric Cancer)0.3 mg/kg, qdSignificant TGI[4]
Futibatinib Multiple FGFR-driven xenograftsDose-dependentSignificant TGI[5]
Infigratinib Various FGFR-fusion positive xenograftsN/AReduction in tumor volume

N/A: Data not available in the reviewed sources. qd: once daily.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols for the key assays used in the characterization of these FGFR inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against FGFR kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is the P32 radioassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen.

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of Inhibitor Mix Combine Inhibitor, Kinase, and Substrate/ATP Inhibitor->Mix Enzyme_Substrate Prepare Kinase and Substrate/ATP Mix Enzyme_Substrate->Mix Incubate Incubate at Room Temperature Mix->Incubate Detection Measure Signal (e.g., Radioactivity, FRET) Incubate->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for determining inhibitor potency in a biochemical kinase assay.

FGFR1 Kinase Inhibition Assay (P32 Radioassay for this compound): The kinase activity of FGFR1 was assessed by measuring the incorporation of the γ-phosphate from [γ-32P]ATP into a poly(Glu, Tyr) 4:1 substrate. The reaction was carried out in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP. The reaction mixture, including the enzyme and varying concentrations of the inhibitor, was incubated at 30°C. The reaction was stopped by the addition of 10% trichloroacetic acid. The phosphorylated substrate was then captured on a filter, and the radioactivity was quantified using a scintillation counter. The IC50 values were calculated from the dose-response curves[1].

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the inhibitors is evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the inhibitor or vehicle control for a specified period (e.g., 72 hours).

  • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

To assess the in vivo efficacy of the inhibitors, human tumor cells are implanted into immunocompromised mice to establish xenograft tumors.

General Protocol:

  • Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the inhibitor via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group[4].

Conclusion

This comparative guide highlights the key differences in the preclinical profiles of this compound and other selective FGFR inhibitors. While this compound shows activity in the micromolar range against its primary target, other inhibitors like AZD4547, Pemigatinib, Futibatinib, and Infigratinib exhibit significantly higher potency in the nanomolar range and have been more extensively characterized in terms of selectivity and in vivo efficacy. Futibatinib is further distinguished by its irreversible mechanism of action, which can offer a prolonged duration of target inhibition. The provided data and experimental context are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, aiding in the selection and development of next-generation FGFR-targeted therapies.

References

A Comparative Guide to Selective FGFR1 vs. Pan-FGFR Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes, and its dysregulation is a known driver in various cancers. This has led to the development of targeted therapies, broadly categorized into selective inhibitors, which target a specific FGFR isoform, and pan-FGFR inhibitors, which target multiple isoforms.

This guide provides a comparative analysis of a representative selective FGFR1 inhibitor and several leading pan-FGFR inhibitors. It is important to note that the term "FGFR1 inhibitor-14" does not correspond to a specific, publicly documented compound in scientific literature. Therefore, for the purpose of this comparison, we will use data from the well-characterized and potent selective FGFR1 inhibitor, PD173074 , as a representative of its class. This guide will compare its biochemical and cellular profile against prominent pan-FGFR inhibitors: Infigratinib (BGJ398) , Pemigatinib (INCB054828) , Erdafitinib (JNJ-42756493) , and Futibatinib (TAS-120) .

Data Presentation: Biochemical and Cellular Performance

The following tables summarize the quantitative data on the biochemical potency, selectivity, and cellular activity of these inhibitors, providing a clear comparison for research and development applications.

Table 1: Biochemical Potency and Selectivity of FGFR Inhibitors

This table outlines the half-maximal inhibitory concentration (IC50) in nanomolars (nM), indicating the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values denote higher potency. The selectivity profile, particularly against the closely related VEGFR2 kinase, is a critical parameter for predicting off-target effects.

Inhibitor ClassCompoundFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)FGFR4 (IC50)VEGFR2 (IC50)
Selective FGFR1 PD173074 21.5 - 25 nM[1][2]-~5 nM[1][3]-100 - 200 nM[1][2]
Pan-FGFR Infigratinib 0.9 nM[4][5]1.4 nM[4][5]1.0 nM[4][5]60 nM[4]180 nM[5]
Pan-FGFR Pemigatinib 0.4 nM[6][7][8]0.5 nM[6][7][8]1.0 nM[6][7][8]30 nM[6][7]182 nM[8]
Pan-FGFR Erdafitinib 1.2 nM[9]2.5 nM[9]3.0 nM[9]5.7 nM[9]36.8 nM[9]
Pan-FGFR Futibatinib 1.8 - 3.9 nM[10][11][12]1.3 - 1.4 nM[10][11][12]1.6 nM[10][11][12]3.7 - 8.3 nM[10][11][12]-

Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from multiple sources for a comprehensive overview.

Table 2: Cellular Activity of Pan-FGFR Inhibitors in FGFR-Altered Cancer Models

This table summarizes the growth inhibitory effects (GI50 or cellular IC50) of pan-FGFR inhibitors on cancer cell lines with known FGFR genetic alterations. These values reflect the inhibitor's ability to suppress cell proliferation in a more complex biological system.

CompoundCell LineCancer TypeFGFR AlterationCellular Potency (GI50/IC50)
Pemigatinib MultipleVariousFGFR1, 2, or 3 alterations< 15 nM[8]
Erdafitinib RT-112Bladder CancerFGFR3 Fusion13.2 nM[9]
Erdafitinib DMS-114Lung CancerFGFR1 Amplification22.1 nM[9]
Infigratinib RT-112Bladder CancerFGFR3 Overexpression5 nM[5]
Infigratinib KMS-11Multiple Myelomat(4;14) FGFR320-25 nM

FGFR Signaling Pathway

FGFR inhibitors act by blocking the ATP-binding site in the intracellular kinase domain of the receptor.[13] This action prevents the autophosphorylation of the receptor, thereby inhibiting the activation of major downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[14]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Autophosphorylation & Activation RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Activation STAT STAT FGFR->STAT Autophosphorylation & Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC DAG->PKC PKC->Proliferation Inhibitor FGFR Inhibitor (e.g., PD173074, Infigratinib) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling cascade and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are protocols for key experiments typically performed in preclinical studies.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor against specific FGFR isoforms.

  • Principle: The assay measures the phosphorylation of a synthetic substrate by the purified kinase domain in the presence of radiolabeled or fluorescently-labeled ATP. The amount of phosphorylated substrate corresponds to kinase activity, which is reduced by an effective inhibitor.

  • Methodology:

    • Reagents: Recombinant human FGFR1, 2, 3, or 4 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, [γ-33P]ATP or a fluorescent ATP analog, kinase reaction buffer (e.g., 50mM HEPES, 10mM MgCl2, 1mM EGTA).[15]

    • Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., PD173074, Infigratinib) in DMSO. b. In a 96-well or 384-well plate, add the kinase, the substrate mixture, and the inhibitor solution.[5] c. Initiate the kinase reaction by adding the ATP/[γ-33P]ATP mixture. d. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[16][17] e. Stop the reaction and capture the phosphorylated substrate on a filter membrane. f. Quantify the amount of incorporated radiolabel using a scintillation counter or fluorescence using a plate reader.

    • Data Analysis: Plot the percentage of kinase inhibition against the log-transformed inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit (four-parameter logistic model).

Cellular Autophosphorylation Assay

This cell-based assay measures the inhibitor's ability to block receptor activation within a cellular context.

  • Objective: To determine the potency of an inhibitor in blocking FGFR autophosphorylation in intact cells.

  • Principle: In cancer cell lines with FGFR alterations (e.g., amplification or fusion), the receptor is often constitutively active (autophosphorylated). An effective inhibitor will reduce the level of phosphorylated FGFR (p-FGFR). This change is typically measured using an ELISA or Western blot.

  • Methodology:

    • Cell Lines: Use a cell line with a known FGFR alteration, such as Kato-III (FGFR2 amplified) or RT-112 (FGFR3 fusion).[18]

    • Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 1-4 hours). c. For non-constitutively active models, stimulate the cells with an FGF ligand (e.g., FGF2) for a short period (5-15 minutes) before lysis. d. Lyse the cells and collect the protein lysate. e. Quantify the levels of p-FGFR and total FGFR using a sandwich ELISA kit (e.g., HTRF) or by performing Western blotting with specific antibodies.[14]

    • Data Analysis: Normalize the p-FGFR signal to the total FGFR signal. Plot the percentage of inhibition of phosphorylation against inhibitor concentration to calculate the IC50 value.

Cell Viability / Proliferation Assay (e.g., MTT Assay)

This assay assesses the downstream effect of FGFR inhibition on cancer cell survival and growth.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[19] The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells with known FGFR dependency in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[20]

    • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).[21]

    • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[22]

    • Measurement: Read the absorbance of the solution on a spectrophotometer at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50/IC50 value by plotting viability against inhibitor concentration.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A1 1. Culture FGFR-dependent cancer cells A2 2. Harvest and count cells A1->A2 A3 3. Seed cells into 96-well plate A2->A3 A4 4. Incubate overnight for cell adherence A3->A4 B2 6. Add inhibitor to cells A4->B2 B1 5. Prepare serial dilutions of FGFR inhibitor B1->B2 B3 7. Incubate for 72 hours B2->B3 C1 8. Add MTT reagent to each well B3->C1 C2 9. Incubate for 2-4 hours (Formazan formation) C1->C2 C3 10. Add solubilization solution (e.g., DMSO) C2->C3 C4 11. Read absorbance at 570 nm C3->C4 D1 12. Plot % viability vs. inhibitor concentration C4->D1 D2 13. Calculate GI50/IC50 value using non-linear regression D1->D2

Caption: Workflow for a typical cell viability (MTT) assay.

References

Comparative Efficacy of FGFR1 Inhibitors in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data for researchers and drug development professionals.

This guide provides a comparative overview of the efficacy of various Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with a focus on their performance in patient-derived xenograft (PDX) models. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding their research and development strategies. While specific data for "FGFR1 inhibitor-14" is not publicly available, this guide establishes a framework for its evaluation against other known FGFR1 inhibitors.

FGFR1 Signaling Pathway

The FGFR1 signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of this pathway, often through gene amplification, mutations, or fusions, is implicated in the progression of various cancers. The diagram below illustrates the key components and downstream effectors of the FGFR1 signaling cascade.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 Co-receptor GRB2 GRB2 FGFR1->GRB2 Recruits PLCg PLCγ FGFR1->PLCg Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PI3K PI3K FRS2->PI3K Recruits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Cell

Caption: Simplified FGFR1 signaling pathway.

Comparative Efficacy Data in PDX Models

The following tables summarize the preclinical efficacy of several FGFR inhibitors in various patient-derived xenograft models. This data provides a benchmark for evaluating the potential of novel inhibitors like this compound.

Table 1: Tumor Growth Inhibition in PDX Models

InhibitorCancer TypePDX ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Citation
This compound Data not availableData not availableData not availableData not available
Infigratinib (BGJ398) Lung Squamous Cell CarcinomaFGFR1-amplified30 mg/kg, oral, 5 days/weekSignificant reduction in tumor growth[1]
Hepatocellular CarcinomaHigh-FGFR expressing20 mg/kg/day, oralSignificant decrease in growth rates[2]
AZD4547 Anal Squamous Cell CarcinomaMetastatic ASCCNot specifiedSignificant reduction in tumor volume[3]
Breast CancerKCC_P_4043Not specifiedSignificant tumor growth inhibition[4]
Pemigatinib Biliary Tract CancerFGFR2 fusion1 mg/kg, oral, once dailyNot specified[5]
Erdafitinib Urothelial CarcinomaFGFR-mutatedNot specifiedNot specified

Note: TGI data is often presented graphically in publications; specific percentage values may require deeper analysis of the source material.

Table 2: Response Rates in Clinical Trials (for context)

InhibitorCancer TypeClinical Trial PhaseObjective Response Rate (ORR) (%)Citation
Infigratinib (BGJ398) Cholangiocarcinoma (FGFR2 fusions)Phase II22% (PR)[6]
Pemigatinib Cholangiocarcinoma (FGFR2 fusions/rearrangements)Phase II (FIGHT-202)35.5%[6]
Erdafitinib Urothelial Carcinoma (FGFR alterations)Phase III (THOR)45.6%[7]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of drug efficacy in PDX models. The following protocol outlines the key steps involved.

Experimental Workflow for PDX Efficacy Studies

PDX_Workflow PatientTumor Patient Tumor (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Tumor_Grafting Tumor Fragment Grafting into Cohorts PDX_Establishment->Tumor_Grafting Treatment Treatment Initiation (Vehicle vs. Inhibitor) Tumor_Grafting->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General workflow for in vivo efficacy studies using PDX models.

Detailed Methodology
  • PDX Model Establishment:

    • Fresh tumor tissue from consenting patients is obtained from surgical resections or biopsies.[8]

    • Tumor fragments are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[5]

    • Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and serially passaged into new cohorts of mice for expansion.[9]

  • Drug Efficacy Studies:

    • Tumor-bearing mice are randomized into control (vehicle) and treatment groups once tumors reach a palpable size (e.g., 100-200 mm³).[4]

    • The investigational FGFR1 inhibitor (e.g., this compound) and comparator inhibitors are administered according to a predetermined dosing schedule (e.g., daily oral gavage).[1]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[9]

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study (e.g., after a specific treatment duration or when tumors reach a maximum ethical size), mice are euthanized, and tumors are excised and weighed.[4]

    • Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., p-FGFR, p-ERK) by methods such as western blotting or immunohistochemistry to confirm target engagement.[2]

Conclusion

The evaluation of FGFR1 inhibitors in patient-derived xenograft models provides a robust preclinical platform to assess their anti-tumor activity. While direct comparative data for "this compound" is not yet available, the information and protocols presented in this guide offer a framework for its rigorous assessment against established and emerging FGFR inhibitors. The use of well-characterized PDX models and standardized experimental procedures will be critical in determining the clinical potential of novel FGFR1-targeted therapies.

References

Synergistic Potential of FGFR1 Inhibition with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research, aiming to enhance anti-tumor responses and overcome resistance. This guide provides a comparative overview of the synergistic effects observed when combining Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors with immunotherapy. While direct data on the investigational "FGFR1 inhibitor-14" in combination with immunotherapy is not available in published literature, we will explore the principles of this therapeutic strategy by examining preclinical and clinical data from other well-characterized FGFR inhibitors.

Understanding "this compound"

"this compound" is the designation for compound 28 , a naphthostyril derivative, as described in a 2015 study by Gryshchenko et al.[1][2][3] This compound was synthesized and evaluated for its inhibitory activity against FGFR1.

Chemical Structure: N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide[1][2]

Reported Preclinical Data:

  • IC50 for FGFR1: 2 µM[1][2]

To date, no studies have been published evaluating the synergistic effects of "this compound" with any form of immunotherapy. Therefore, to provide a comprehensive guide, the following sections will focus on data from other selective and pan-FGFR inhibitors that have been investigated in combination with immune checkpoint inhibitors.

FGFR1 Signaling and Rationale for Combination Therapy

FGFR1 is a receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1] In several cancers, aberrant FGFR1 signaling, often due to gene amplification or mutations, drives tumor cell proliferation, survival, and angiogenesis.

The rationale for combining FGFR1 inhibitors with immunotherapy is twofold:

  • Direct Anti-Tumor Effect: FGFR1 inhibitors can directly impede tumor growth by blocking the oncogenic signaling pathways. This can lead to tumor cell death and the release of tumor-associated antigens.

  • Modulation of the Tumor Microenvironment (TME): Preclinical evidence suggests that FGFR inhibition can remodel the TME from an immunosuppressive to an immune-permissive state. This can include:

    • Increased infiltration of cytotoxic T lymphocytes (CTLs).

    • Decreased populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

    • Upregulation of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, enhancing antigen presentation.

This immune-priming effect of FGFR inhibition is hypothesized to create a more favorable environment for the action of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.

Below is a diagram illustrating the FGFR1 signaling pathway and the proposed mechanism of synergy with immunotherapy.

FGFR1_Signaling_and_Immunotherapy_Synergy cluster_TumorCell Tumor Cell cluster_ImmuneSystem Immune System cluster_Therapeutics Therapeutic Intervention FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds RAS_MAPK RAS/MAPK Pathway FGFR1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR1->PI3K_AKT MHC MHC I/II FGFR1->MHC Upregulates Proliferation Tumor Growth & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Antigen Tumor Antigen Presentation MHC->Antigen T_Cell T-Cell Antigen->T_Cell Activates PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits T-Cell T_Cell->PD1 T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation FGFR1_Inhibitor FGFR1 Inhibitor FGFR1_Inhibitor->FGFR1 Inhibits ICI Immune Checkpoint Inhibitor (anti-PD-1/L1) ICI->PDL1 Blocks ICI->PD1 Blocks

Caption: FGFR1 signaling pathway and points of intervention for FGFR1 inhibitors and immunotherapy.

Comparative Performance of FGFR Inhibitors with Immunotherapy

The following tables summarize preclinical and clinical data for various FGFR inhibitors in combination with immune checkpoint inhibitors.

Table 1: Preclinical In Vivo Efficacy of FGFR Inhibitor + Anti-PD-1/PD-L1 Combination Therapy
FGFR InhibitorCancer ModelTreatment ArmsKey FindingsReference
Erdafitinib FGFR2-mutant Lung Cancer (Mouse)1. Vehicle + Isotype Control2. Erdafitinib3. Anti-PD-14. Erdafitinib + Anti-PD-1Combination led to significant tumor regression and improved survival compared to monotherapies.[4]--INVALID-LINK--
Rogaratinib FGFR-overexpressing Urothelial Cancer (Mouse)1. Vehicle + Isotype Control2. Rogaratinib3. Anti-PD-L14. Rogaratinib + Anti-PD-L1Combination showed increased survival and anti-tumor activity compared to single agents.[5][6]--INVALID-LINK--
Infigratinib (BGJ398) FGFR2-fusion Cholangiocarcinoma (Mouse)Not specified in detailPreclinical studies suggest a rationale for combination with immunotherapy.[7]--INVALID-LINK--
Table 2: Immunomodulatory Effects of FGFR Inhibitor + Anti-PD-1/PD-L1 Combination in the Tumor Microenvironment (Preclinical)
FGFR InhibitorCancer ModelImmune Cell ChangesCytokine/Checkpoint ChangesReference
Erdafitinib FGFR2-mutant Lung Cancer (Mouse)- Increased CD4+ and CD8+ T-cell infiltration- Decreased regulatory T cells (Tregs)- Downregulation of PD-L1 on tumor cells--INVALID-LINK--
Generic FGFR-TKI Head and Neck Squamous Cell Carcinoma (Mouse)Not specified- Upregulation of MHC class I and II on tumor cells--INVALID-LINK--
Table 3: Clinical Trial Data for FGFR Inhibitor + Immunotherapy Combinations
FGFR InhibitorImmunotherapyCancer TypePhaseKey OutcomesReference
Rogaratinib Atezolizumab (anti-PD-L1)Urothelial CarcinomaPhase Ib/II (FORT-2)Objective Response Rate (ORR) of 54% in FGFR-overexpressing patients.[5][6]--INVALID-LINK--
Erdafitinib JNJ-63723283 (anti-PD-1)Urothelial CarcinomaPhase Ib/II (NCT03473743)Ongoing, evaluating safety and efficacy.--INVALID-LINK--
Infigratinib Atezolizumab + BevacizumabCholangiocarcinomaPhase I/II (NCT04399961)Ongoing, evaluating safety and efficacy.[8]--INVALID-LINK--

Alternative FGFR1 Inhibitors

Several other FGFR inhibitors with activity against FGFR1 are in various stages of development. A comparison of their key features is presented below.

Table 4: Comparison of Alternative FGFR Inhibitors
InhibitorTarget SpecificityMechanism of ActionDevelopment Status
Erdafitinib Pan-FGFR (FGFR1-4)ATP-competitive, reversibleApproved for urothelial carcinoma with FGFR2/3 alterations.[9]
Infigratinib (BGJ398) FGFR1-3 selectiveATP-competitive, reversibleApproved for cholangiocarcinoma with FGFR2 fusions/rearrangements.[7]
Pemigatinib FGFR1-3 selectiveATP-competitive, reversibleApproved for cholangiocarcinoma with FGFR2 fusions/rearrangements.
Rogaratinib Pan-FGFR (FGFR1-4)ATP-competitive, reversibleIn clinical development.[10]
AZD4547 FGFR1-3 selectiveATP-competitive, reversibleIn clinical development.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments cited in the context of evaluating FGFR inhibitor and immunotherapy combinations.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of FGFR inhibitors on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the FGFR inhibitor and a vehicle control for 48-72 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treatment Treat with FGFR inhibitor seed_cells->treatment add_mtt Add MTT solution treatment->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for a standard MTT cell viability assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor alone and in combination with an immune checkpoint inhibitor in a mouse model.

Protocol:

  • Subcutaneously implant human cancer cells or patient-derived xenograft (PDX) fragments into immunocompromised or humanized mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle, FGFR inhibitor, Anti-PD-1, Combination).

  • Administer the FGFR inhibitor orally or via intraperitoneal (IP) injection daily or as per the established schedule.

  • Administer the anti-PD-1 antibody via IP injection, typically twice a week.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment.

Protocol:

  • Excise tumors from treated and control mice and mechanically dissociate them into a single-cell suspension.

  • Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to further break down the extracellular matrix.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).[15][16][17]

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using flow cytometry software to quantify the different immune cell populations.

Western Blot for Signaling Pathway Analysis

Objective: To confirm the on-target effect of the FGFR inhibitor by assessing the phosphorylation status of downstream signaling proteins.

Protocol:

  • Treat cancer cells with the FGFR inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR1, FRS2, ERK, and AKT overnight at 4°C.[18][19][20][21][22]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Cytokine Measurement

Objective: To quantify the levels of pro- and anti-inflammatory cytokines in the tumor microenvironment or in cell culture supernatants.

Protocol:

  • Collect tumor lysates or cell culture supernatants from different treatment groups.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-10) and incubate overnight.[23][24]

  • Wash the plate and block with a blocking buffer.

  • Add the samples and a standard curve of the recombinant cytokine to the plate and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.[25]

Conclusion

The combination of FGFR1 inhibitors with immunotherapy, particularly immune checkpoint inhibitors, holds significant promise as a therapeutic strategy for cancers with aberrant FGFR1 signaling. Preclinical and emerging clinical data for several FGFR inhibitors demonstrate a synergistic anti-tumor effect, driven by both direct tumor cell targeting and favorable modulation of the tumor microenvironment. While there is currently no data on the combination of the specific research compound "this compound" with immunotherapy, the broader evidence strongly supports the continued investigation of this combination approach. Further research is warranted to identify predictive biomarkers and optimal treatment schedules to maximize the clinical benefit for patients.

References

Head-to-Head Comparison: FGFR1 inhibitor-14 vs. Dovitinib in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two fibroblast growth factor receptor 1 (FGFR1) inhibitors: the investigational compound FGFR1 inhibitor-14 and the multi-kinase inhibitor Dovitinib. This document outlines their biochemical and cellular activities, presents available quantitative data in a clear, tabular format, details common experimental methodologies for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction to the Inhibitors

This compound , also identified as "compound 28," is a naphthostyril derivative developed as a selective inhibitor of FGFR1.[1][2] As a relatively novel compound under investigation, publicly available data on its comprehensive biological activity and selectivity profile is limited.

Dovitinib (TKI258) is a potent, orally active, multi-targeted tyrosine kinase inhibitor.[3] It is known to inhibit a range of receptor tyrosine kinases (RTKs) including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5][6][7] Its broad-spectrum activity has led to its investigation in various cancer types.[4][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Dovitinib, highlighting the differences in their inhibitory profiles.

Table 1: Biochemical Inhibitory Activity (IC50)

TargetThis compound (IC50)Dovitinib (IC50)
FGFR1 < 10 µM[2]8 nM [3]
FGFR2 Data not available~10 nM[4]
FGFR3 Data not available9 nM [3]
VEGFR1 Data not available10 nM [3]
VEGFR2 Data not available13 nM [3]
VEGFR3 Data not available8 nM [3]
PDGFRα Data not available27 nM [3]
PDGFRβ Data not available210 nM [3]
c-Kit Data not available2 nM [3]
FLT3 Data not available1 nM [3]
CSF-1R Data not available36 nM [3]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both inhibitors. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: The FGFR1 signaling cascade.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors like this compound and Dovitinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Activity Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Signaling_Inhibition Western Blot for Downstream Signaling (p-ERK, p-AKT) Cell_Viability->Signaling_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Signaling_Inhibition->Apoptosis_Assay Xenograft Tumor Xenograft Model Apoptosis_Assay->Xenograft PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft->PD_Biomarkers

Caption: A standard workflow for preclinical inhibitor testing.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitors. Below are generalized methodologies for key experiments.

4.1. In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Recombinant human FGFR1 enzyme is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).

    • The inhibitor (this compound or Dovitinib) is added at a range of concentrations.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., by spotting onto a filter membrane followed by washing).

    • The amount of incorporated phosphate (or fluorescence) is quantified using a scintillation counter or a fluorescence reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4.2. Cell Proliferation Assay (Cell-Based)

  • Objective: To assess the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of viable cells after treatment with the inhibitors.

  • General Protocol:

    • Cancer cells with known FGFR1 status (e.g., amplified or overexpressing) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of this compound or Dovitinib for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) is added to each well.

    • After a short incubation, the absorbance or luminescence is measured using a plate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are calculated.

4.3. Western Blot Analysis of Downstream Signaling (Cell-Based)

  • Objective: To confirm target engagement and inhibition of the FGFR1 signaling pathway within the cell.

  • Principle: Immunoblotting is used to detect the phosphorylation status of key downstream signaling proteins like FRS2, ERK, and AKT.

  • General Protocol:

    • FGFR1-dependent cells are serum-starved and then stimulated with FGF ligand in the presence or absence of the inhibitor for a short period.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FRS2, ERK, and AKT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.4. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

  • General Protocol:

    • FGFR1-amplified human cancer cells are subcutaneously injected into nude mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, Dovitinib).

    • The inhibitors are administered orally or via intraperitoneal injection at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Conclusion

This guide provides a head-to-head comparison of this compound and Dovitinib based on currently available public data.

Dovitinib is a well-characterized multi-kinase inhibitor with potent activity against FGFRs, VEGFRs, and other RTKs. Its broad-spectrum activity is supported by extensive preclinical and clinical data.

This compound is a more recently described, selective FGFR1 inhibitor. The available information suggests it has activity against FGFR1, but a comprehensive understanding of its potency, selectivity, and cellular effects requires further public disclosure of experimental data.

For researchers considering these compounds, the choice will depend on the specific experimental goals. Dovitinib offers a tool for inhibiting multiple signaling pathways simultaneously, which may be relevant in certain tumor contexts. In contrast, this compound, assuming further data confirms its selectivity, would be more suitable for studies focused specifically on the role of FGFR1 signaling. As more data on this compound becomes available, a more direct and quantitative comparison will be possible.

References

Efficacy of FGFR1 Inhibitors in Tumors with FGFR1 Fusions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor 1 (FGFR1) through gene fusions is a key oncogenic driver in a variety of solid tumors. This has spurred the development of targeted therapies aimed at inhibiting the kinase activity of FGFR1. This guide provides a comparative overview of the preclinical efficacy of FGFR1 inhibitor-14 and other notable FGFR1 inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, also identified as compound 28 in the primary literature, is a naphthostyril derivative developed as a potential inhibitor of the FGFR1 kinase.[1][2] However, initial preclinical evaluations have indicated that this specific compound possesses limited inhibitory activity against its intended target. This guide will present the available data for this compound and contrast it with more potent and clinically relevant FGFR1 inhibitors to provide a comprehensive landscape of therapeutic strategies for FGFR1 fusion-positive tumors.

Comparative Efficacy of FGFR1 Inhibitors

The following tables summarize the in vitro efficacy of this compound's more active analogue from the same study, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, and other well-characterized FGFR inhibitors against FGFR1.

Table 1: In Vitro FGFR1 Kinase Inhibition

InhibitorChemical ClassTargetIC50 (nM)Reference
N-(4-hydroxyphenyl)naphthostyril-1-sulfonamideNaphthostyrilFGFR12000[3]
This compound (compound 28) Naphthostyril FGFR1 Not Determined (Poor Activity) [2]
PemigatinibPiperazineFGFR1/2/30.4[4]
Futibatinib (TAS-120)AcrylamideFGFR1/2/3/41.8[4]
Infigratinib (BGJ398)Pyrido[2,3-d]pyrimidineFGFR1/2/30.9[4]
RogaratinibPyrido[2,3-d]pyrimidinePan-FGFRPotent (specific IC50 not provided in source)[5]

Table 2: Cellular Activity of Selected FGFR Inhibitors

InhibitorCell LineFGFR AlterationAssayIC50 / EffectReference
RogaratinibVariousFGFR amplification/overexpressionProliferationPotent inhibition in FGFR-addicted lines[5]
PemigatinibMiaPaCa-2Not specified (Pancreatic Cancer)Growth Inhibition25 nM[6]

Note: Specific cell-based data for this compound in FGFR1 fusion-positive lines is not available due to its poor initial activity.

Mechanism of Action

Most FGFR inhibitors, including the more clinically advanced alternatives to this compound, are ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the activation of pro-proliferative and survival pathways such as the RAS-MAPK and PI3K-AKT pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR1 signaling pathway and a general workflow for evaluating the efficacy of FGFR1 inhibitors.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1_Fusion FGFR1 Fusion Protein GRB2_SOS GRB2/SOS FGFR1_Fusion->GRB2_SOS PI3K PI3K FGFR1_Fusion->PI3K PLCg PLCγ FGFR1_Fusion->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors PLCg->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression FGFR1_Inhibitor FGFR1 Inhibitor FGFR1_Inhibitor->FGFR1_Fusion Inhibits Kinase Activity

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro Biochemical Evaluation cluster_cell_based Cellular Evaluation Start Start: Identify FGFR1 Fusion-Positive Tumor Models In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Kinase_Assay FGFR1 Kinase Inhibition Assay (IC50 determination) In_Vitro_Assays->Kinase_Assay Cell_Based_Assays Cell-Based Assays Proliferation_Assay Cell Proliferation/Viability Assays (e.g., MTT) Cell_Based_Assays->Proliferation_Assay In_Vivo_Studies In Vivo Xenograft Models End End: Evaluate Efficacy and Mechanism of Action In_Vivo_Studies->End Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Selectivity_Panel->Cell_Based_Assays Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity) Proliferation_Assay->Apoptosis_Assay Western_Blot Western Blot for Pathway Modulation (p-FGFR, p-ERK) Apoptosis_Assay->Western_Blot Western_Blot->In_Vivo_Studies

Caption: Experimental Workflow for Efficacy Evaluation of FGFR1 Inhibitors.

Experimental Protocols

FGFR1 Kinase Inhibition Assay (Adapted from Gryshchenko et al., 2015)

This protocol describes a method for determining the in vitro inhibitory activity of compounds against the FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • γ-32P-ATP

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(Glu, Tyr) substrate, and recombinant FGFR1 kinase.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) should be included.

  • Initiate the kinase reaction by adding γ-32P-ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-32P-ATP.

  • Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.

Materials:

  • FGFR1 fusion-positive cancer cell line

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

While the initial exploration of the naphthostyril scaffold led to the identification of this compound, this particular compound demonstrated poor inhibitory activity. However, the same study and the broader field of FGFR inhibitor development have yielded several potent and selective inhibitors, such as pemigatinib, futibatinib, and infigratinib, which have shown significant promise in preclinical and clinical settings for tumors harboring FGFR1 fusions. The continued investigation and comparison of these more effective agents are crucial for advancing targeted therapies for this patient population. The experimental protocols provided herein offer standardized methods for the preclinical evaluation and comparison of novel FGFR1 inhibitors.

References

Unveiling the Selectivity of FGFR Inhibition: A Comparative Analysis of AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the potent and selective FGFR1 inhibitor, AZD4547, against a panel of other kinases, supported by experimental data and detailed protocols.

AZD4547 is an orally bioavailable and potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, playing a crucial role in oncology research.[1] It primarily targets FGFR1, 2, and 3, which are frequently implicated in tumorigenesis and chemoresistance.[1] This guide delves into the selectivity of AZD4547, presenting quantitative data on its activity against various kinases, outlining the experimental methods used to determine this, and visualizing the relevant biological and experimental pathways.

Comparative Kinase Inhibition Profile of AZD4547

The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD4547 against a range of protein kinases. The data clearly demonstrates the high potency of AZD4547 for FGFR1, 2, and 3, with significantly less activity against other kinases, highlighting its selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR1Reference
FGFR1 0.2 1 [2][3]
FGFR22.512.5[2][3]
FGFR31.89[2][3]
FGFR4165825[2][4]
KDR (VEGFR2)24120[4]
IGFR15812905[4]
TRKA18.793.5[3]
TRKB22.6113[3]
TRKC2.914.5[3]
RIPK11260[5]
ALKNo significant inhibition>5000[4]
CHK1No significant inhibition>5000[4]
EGFRNo significant inhibition>5000[4]
MAPK1 (ERK2)No significant inhibition>5000[4]
MEK1No significant inhibition>5000[4]
p70S6KNo significant inhibition>5000[4]
PDGFRNo significant inhibition>5000[4]
PKB (Akt)No significant inhibition>5000[4]
SrcNo significant inhibition>5000[4]
Tie2No significant inhibition>5000[4]
PI3-kinaseNo significant inhibition>5000[4]

Visualizing the FGFR Signaling Pathway and Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and the point at which FGFR inhibitors like AZD4547 exert their effect.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization HSPG HSPG (Co-receptor) HSPG->FGFR FRS2 FRS2 Dimerization->FRS2 P PLCG PLCγ Dimerization->PLCG P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCG->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Inhibitor AZD4547 Inhibitor->Dimerization Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Inhibitor (e.g., AZD4547) start->compound_prep kinase_panel Select Kinase Panel (e.g., FGFR1, VEGFR2, EGFR, etc.) start->kinase_panel assay_setup Set up Kinase Reaction: - Kinase - Substrate (Peptide/Protein) - ATP - Test Inhibitor compound_prep->assay_setup kinase_panel->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation detection Detect Kinase Activity (e.g., HTRF, Caliper) incubation->detection data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 values detection->data_analysis end End data_analysis->end

References

Predicting Response to FGFR1 Inhibitors: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against Fibroblast Growth Factor Receptor 1 (FGFR1) has shown promise in various solid tumors. However, patient response to these inhibitors is not uniform. This guide provides a comprehensive comparison of key biomarkers being investigated to predict sensitivity to FGFR1 inhibitors, supported by experimental data from clinical trials. Detailed methodologies for biomarker detection and visualizations of the FGFR1 signaling pathway and experimental workflows are also presented to aid in the design and interpretation of research and clinical studies.

Comparison of Predictive Biomarkers for FGFR1 Inhibitor Response

The efficacy of several FGFR inhibitors has been evaluated in clinical trials, with patient responses often stratified by the presence of specific molecular alterations. The following tables summarize the objective response rates (ORR) observed with different inhibitors in patient populations defined by FGFR1 gene amplification, fusions, or mutations.

BiomarkerFGFR InhibitorTumor Type(s)Objective Response Rate (ORR)Reference
FGFR1 Amplification Infigratinib (BGJ398)Squamous NSCLC~11% (4/36)[1]
DovitinibSquamous NSCLC~11% (3/26)[1]
AZD4547Squamous NSCLC4.3% (1/23)[1]
ErdafitinibVarious Solid Tumors0%[2]
FGFR Fusions/Rearrangements Pemigatinib (FGFR1-3 inhibitor)Various Solid Tumors (Cohort A)26.5% (13/49)[3]
Infigratinib (FGFR1-3 inhibitor)Glioma (FGFR3-TACC3 fusion)Durable disease control in 1 patient[4][5]
Erdafitinib (FGFR1-4 inhibitor)Various Solid Tumors16% (4/25)[6]
FGFR Mutations Pemigatinib (FGFR1-3 inhibitor)Various Solid Tumors (Activating non-kinase domain mutations - Cohort B)9.4% (3/32)[3]
Infigratinib (FGFR1-3 inhibitor)Glioma (FGFR1 K656E or FGFR3 K650E)Durable disease control in 3 patients[4][5]
Erdafitinib (FGFR1-4 inhibitor)Various Solid Tumors16% (4/25)[6]

Table 1: Efficacy of FGFR Inhibitors Based on Specific FGFR1 Alterations. This table presents a summary of objective response rates from various clinical trials of FGFR inhibitors, categorized by the type of FGFR1 genetic alteration. NSCLC: Non-Small Cell Lung Cancer.

In-Depth Look at Key Biomarkers

FGFR1 Gene Amplification
  • Description: An increase in the copy number of the FGFR1 gene.

  • Detection Methods: Primarily detected by Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS).

  • Predictive Value: While initially promising, FGFR1 amplification has shown inconsistent and often weak predictive value for response to FGFR inhibitors in clinical trials.[1][7] Studies have shown that not all patients with FGFR1 amplification respond to therapy, and some responders do not have amplification.[2][8] The level of amplification may be a critical factor, with high-level amplification potentially being more predictive.[7]

FGFR1 Fusions and Rearrangements
  • Description: Chromosomal rearrangements that result in the fusion of the FGFR1 gene with another gene, leading to a constitutively active fusion protein.

  • Detection Methods: Detected by FISH, NGS, and RT-PCR.

  • Predictive Value: FGFR fusions are emerging as a more reliable predictor of response to FGFR inhibitors compared to amplification.[3][6] Clinical trials have demonstrated notable response rates in patients with FGFR fusion-positive tumors across various cancer types.[3][9]

FGFR1 Mutations
  • Description: Point mutations in the FGFR1 gene that can lead to ligand-independent activation of the receptor.

  • Detection Methods: Primarily detected by NGS.

  • Predictive Value: Activating mutations in the kinase domain of FGFR1 have been associated with sensitivity to FGFR inhibitors.[4][5][6] However, the prevalence of activating FGFR1 mutations is relatively low.

FGFR1 mRNA and Protein Expression
  • Description: The levels of FGFR1 messenger RNA (mRNA) and protein in tumor cells.

  • Detection Methods: mRNA expression is measured by techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (part of NGS). Protein expression is assessed by immunohistochemistry (IHC).

  • Predictive Value: Some studies suggest that high FGFR1 mRNA and protein expression may be better predictors of response to FGFR inhibitors than gene amplification alone.[8][10][11][12] There can be a discordance between gene amplification and expression levels, highlighting the potential importance of assessing expression directly.[8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the underlying biology and the methods used to identify these biomarkers, the following diagrams illustrate the FGFR1 signaling pathway and the workflows for key experimental protocols.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Extracellular Transmembrane Intracellular Tyrosine Kinase Domain FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K RAS RAS FGFR1->RAS STAT STAT FGFR1->STAT HSPG HSPG HSPG->FGFR1 Co-receptor Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 Blocks Activation Experimental_Workflows cluster_FISH Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification cluster_IHC Immunohistochemistry (IHC) for FGFR1 Protein Expression cluster_NGS Next-Generation Sequencing (NGS) for FGFR1 Alterations FISH_1 1. Tissue Sectioning & Deparaffinization FISH_2 2. Pretreatment (Protease Digestion) FISH_1->FISH_2 FISH_3 3. Denaturation (Heat) FISH_2->FISH_3 FISH_4 4. Hybridization with FGFR1 & CEN8 Probes FISH_3->FISH_4 FISH_5 5. Post-Hybridization Washes FISH_4->FISH_5 FISH_6 6. Counterstaining (DAPI) & Fluorescence Microscopy FISH_5->FISH_6 IHC_1 1. Tissue Sectioning & Deparaffinization IHC_2 2. Antigen Retrieval IHC_1->IHC_2 IHC_3 3. Blocking of Endogenous Peroxidase IHC_2->IHC_3 IHC_4 4. Incubation with Primary Antibody (anti-FGFR1) IHC_3->IHC_4 IHC_5 5. Incubation with Secondary Antibody & Detection IHC_4->IHC_5 IHC_6 6. Counterstaining & Microscopy IHC_5->IHC_6 NGS_1 1. DNA/RNA Extraction from Tumor Sample NGS_2 2. Library Preparation (Fragmentation, Adapter Ligation) NGS_1->NGS_2 NGS_3 3. Target Enrichment (Hybridization Capture or Amplicon-based) NGS_2->NGS_3 NGS_4 4. Sequencing NGS_3->NGS_4 NGS_5 5. Data Analysis (Alignment, Variant Calling) NGS_4->NGS_5

References

A Head-to-Head Battle: Irreversible vs. Reversible FGFR1 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a critical signaling protein that, when dysregulated, can drive the growth and proliferation of various cancers. As a result, the development of small molecule inhibitors targeting FGFR1 has become a significant focus in oncology research. These inhibitors fall into two main categories: reversible and irreversible, distinguished by their mechanism of interaction with the target protein. This guide provides a detailed comparison of these two classes of inhibitors, supported by experimental data and protocols, to aid researchers in selecting the appropriate tools for their studies.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between reversible and irreversible FGFR1 inhibitors lies in how they bind to the ATP-binding pocket of the kinase.

Reversible inhibitors form non-covalent bonds, such as hydrogen bonds and van der Waals interactions, with the amino acid residues in the ATP-binding site. This interaction is transient, and the inhibitor can freely associate and dissociate from the receptor. The efficacy of reversible inhibitors is dependent on maintaining a sufficient concentration in the vicinity of the target. A well-characterized example is PD173074 , which has served as a scaffold for the development of other FGFR inhibitors.[1]

Irreversible inhibitors , on the other hand, form a stable, covalent bond with a specific amino acid residue within the ATP-binding pocket of FGFR1. These inhibitors are designed with a reactive functional group, often an acrylamide, that forms a permanent link with a cysteine residue (Cys486 in FGFR1).[1] This covalent modification permanently inactivates the kinase. FIIN-1 is a first-in-class irreversible inhibitor of FGFRs, designed based on the structure of PD173074 to include a reactive acrylamide group.[1]

Inhibitor_Binding_Mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition FGFR1_R FGFR1 Kinase Domain Rev_Inhibitor Reversible Inhibitor (e.g., PD173074) FGFR1_R->Rev_Inhibitor Non-covalent binding ATP_R ATP FGFR1_R->ATP_R Competition Rev_Inhibitor->FGFR1_R FGFR1_I FGFR1 Kinase Domain (with Cys486) Irr_Inhibitor Irreversible Inhibitor (e.g., FIIN-1) FGFR1_I->Irr_Inhibitor Covalent bond formation ATP_I ATP FGFR1_I->ATP_I Blocked

Figure 1: Binding mechanisms of reversible and irreversible FGFR1 inhibitors.

Comparative Performance Data

The choice between a reversible and an irreversible inhibitor often depends on the specific experimental goals. Irreversible inhibitors can offer prolonged target engagement and may be more effective at overcoming certain forms of drug resistance. The following tables summarize key quantitative data for representative reversible and irreversible FGFR1 inhibitors.

Inhibitor Type Target Dissociation Constant (Kd) Reference
FIIN-1 IrreversibleFGFR12.8 nM
PD173074 ReversibleFGFR1~40 nM (Ki)[2]

Table 1: Comparison of Binding Affinity

Inhibitor Type Cell Line EC50 (Cell Proliferation) Reference
FIIN-1 IrreversibleTel-FGFR1 transformed Ba/F314 nM[1]
FIIN-2 IrreversibleFGFR1-dependent Ba/F3~10 nM[3]
FIIN-3 IrreversibleFGFR1-dependent Ba/F3~10 nM[3]
PD173074 ReversibleFGFR3-expressing KMS11<20 nM[2]
BGJ398 ReversibleFGFR1-dependent Ba/F3~10 nM[3]
AZD4547 ReversibleFGFR1-dependent Ba/F3~10 nM[3]

Table 2: Comparison of Cellular Potency

FGFR1 Signaling Pathway

Understanding the downstream effects of FGFR1 inhibition is crucial. Both reversible and irreversible inhibitors aim to block the activation of key signaling cascades that promote cell proliferation and survival.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization FRS2 FRS2 Dimerization->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR1 Inhibitor (Reversible or Irreversible) Inhibitor->FGFR1

Figure 2: Simplified FGFR1 signaling pathway and point of inhibition.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments commonly used to evaluate FGFR1 inhibitors.

In Vitro FGFR1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR1.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant FGFR1 kinase domain, a peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA or HTRF® format.[4][5][6]

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells harboring FGFR1 alterations (e.g., FGFR1-amplified cell lines) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

Kinase Selectivity Profiling (e.g., KinomeScan™)

This assay is used to determine the selectivity of an inhibitor by screening it against a large panel of kinases.

Protocol:

  • Assay Principle: The assay is based on a competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase.

  • Incubation: The test inhibitor is incubated with a DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control. This can be used to generate a selectivity profile and identify potential off-target effects.[10][11][12][13]

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of an FGFR1 inhibitor in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells with FGFR1 alterations into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the FGFR1 inhibitor (e.g., orally or via intraperitoneal injection) and a vehicle control daily for a specified period.[14][15][16]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to assess the in vivo efficacy of the inhibitor.

Experimental_Workflow Start Inhibitor Synthesis & Characterization In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase Cell_Viability Cell-Based Assays (e.g., MTT for EC50) In_Vitro_Kinase->Cell_Viability Selectivity Kinase Selectivity Profiling (e.g., KinomeScan) Cell_Viability->Selectivity In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Selectivity->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD End Lead Optimization or Preclinical Candidate PK_PD->End

Figure 3: Typical experimental workflow for FGFR1 inhibitor evaluation.

Conclusion

Both reversible and irreversible FGFR1 inhibitors are valuable tools in cancer research. Irreversible inhibitors offer the advantage of prolonged and potent target inhibition, which may translate to improved efficacy and the ability to overcome certain resistance mechanisms. However, potential off-target covalent interactions need to be carefully evaluated. Reversible inhibitors, while requiring sustained exposure for efficacy, have a well-established track record and their kinetics are often more straightforward to model. The choice of inhibitor should be guided by the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a foundational comparison to assist researchers in making an informed decision for their FGFR1-targeted studies.

References

Next-Generation FGFR1 Inhibitors: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting oncogenic driver pathways. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, plays a crucial role in the proliferation, survival, and angiogenesis of various solid tumors. This guide provides a comprehensive comparison of the clinical trial data for four prominent next-generation FGFR1 inhibitors: Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib.

Introduction to Next-Generation FGFR Inhibitors

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events critical for cell growth and differentiation.[1][2] Genetic alterations such as fusions, rearrangements, mutations, and amplifications in the FGFR1 gene can lead to constitutive activation of the receptor, driving tumorigenesis in a range of cancers, including cholangiocarcinoma (CCA), urothelial carcinoma, and various other solid tumors.[3] Next-generation FGFR inhibitors have been developed to offer more potent and selective targeting of these aberrations, with some exhibiting activity against acquired resistance mutations. This guide will delve into the clinical performance of Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib, presenting key efficacy and safety data from their respective clinical trials.

Comparative Efficacy of FGFR1 Inhibitors

The following tables summarize the key efficacy data from clinical trials of Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and lines of therapy.

Table 1: Efficacy of Pemigatinib in FGFR-Altered Solid Tumors (FIGHT-207 Trial) [4][5][6]

Efficacy EndpointCohort A (Fusions/Rearrangements)Cohort B (Activating Mutations)
Objective Response Rate (ORR) 26.5%9.4%
Median Duration of Response (DoR) 7.8 months6.9 months
Median Progression-Free Survival (PFS) 4.5 months3.7 months
Median Overall Survival (OS) 17.5 months11.4 months

Table 2: Efficacy of Futibatinib in FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial) [7][8][9][10][11]

Efficacy EndpointValue
Objective Response Rate (ORR) 41.7%
Median Duration of Response (DoR) 9.7 months
Median Progression-Free Survival (PFS) 9.0 months
Median Overall Survival (OS) 21.7 months

Table 3: Efficacy of Infigratinib in Advanced/Metastatic Cholangiocarcinoma with FGFR2 Fusions/Translocations (Phase II)

Efficacy EndpointValue
Objective Response Rate (ORR) 23.1%
Median Duration of Response (DoR) 5.0 months
Median Progression-Free Survival (PFS) 7.3 months
Median Overall Survival (OS) 12.2 months

Table 4: Efficacy of Erdafitinib in Advanced Urothelial Carcinoma with FGFR Alterations (THOR Trial - Cohort 1) [3][12][13][14][15][16]

Efficacy EndpointErdafitinib ArmChemotherapy Arm
Objective Response Rate (ORR) 45.6%11.5%
Median Progression-Free Survival (PFS) 5.6 months2.7 months
Median Overall Survival (OS) 12.1 months7.8 months

Comparative Safety and Tolerability

The safety profiles of these FGFR inhibitors are generally manageable, with a predictable pattern of class-related adverse events. Hyperphosphatemia is a common on-target effect of FGFR inhibition.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventPemigatinib (FIGHT-207)[4][5][6]Futibatinib (FOENIX-CCA2)[7][8][9][10][11]Infigratinib (Phase II CCA)Erdafitinib (THOR)[3][12][13][14][15][16]
Hyperphosphatemia 84%79.1%76.9%Grade 3: 24%
Stomatitis/Dry Mouth 53%32.8% (Dry Mouth)45% (Dry Mouth)Grade 3: 9% (Stomatitis)
Diarrhea -37.3%--
Fatigue --55% (Asthenia)-
Nail Toxicity --35%-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials discussed.

FIGHT-207 Trial (Pemigatinib)[4][5][6][17][18]
  • Study Design: An open-label, single-arm, multicenter, phase 2 basket study.

  • Patient Population: Patients with previously treated, unresectable or metastatic solid tumors with activating FGFR1-3 fusions/rearrangements (Cohort A) or mutations (Cohort B).

  • Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily on a 21-day cycle (2 weeks on, 1 week off).

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

  • Method for Detecting FGFR Alterations: FGFR alterations were confirmed by a central laboratory using next-generation sequencing (NGS) of tumor tissue.

FOENIX-CCA2 Trial (Futibatinib)[7][8][9][10][11]
  • Study Design: A single-arm, open-label, multicenter, phase 2 study.

  • Patient Population: Patients with locally advanced/metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.

  • Intervention: Futibatinib administered orally at a dose of 20 mg once daily.

  • Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology review.

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), and safety.

  • Method for Detecting FGFR Alterations: FGFR2 gene fusions or rearrangements were identified through local or central testing of tumor tissue.

PROOF 301 Trial (Infigratinib)[19][20][21][22][23]
  • Study Design: A multicenter, open-label, randomized, phase 3 trial.[17][18][19][20][21]

  • Patient Population: Patients with advanced/metastatic cholangiocarcinoma with FGFR2 gene fusions/translocations who have not received prior systemic therapy.

  • Intervention: Patients are randomized 2:1 to receive either oral infigratinib (125 mg once daily for 21 days of a 28-day cycle) or standard-of-care gemcitabine plus cisplatin.[19][20][21]

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.

  • Method for Detecting FGFR Alterations: FGFR2 fusions/rearrangements are confirmed by a central laboratory.[19][20][21]

THOR Trial (Erdafitinib)[3][12][13][14][15][16][24][25]
  • Study Design: A randomized, open-label, multicenter, phase 3 trial.[3][12][15]

  • Patient Population: Patients with metastatic urothelial cancer with select FGFR alterations who have progressed after prior treatment, including an anti-PD-(L)1 agent (Cohort 1).[12][13][16]

  • Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with pharmacodynamically guided uptitration to 9 mg) or investigator's choice of chemotherapy (docetaxel or vinflunine).[13][15]

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

  • Method for Detecting FGFR Alterations: Patients were screened for selected FGFR alterations using a clinically validated assay.[12] The therascreen® FGFR RGQ RT-PCR kit was developed as a companion diagnostic.[22]

FGFR1 Signaling Pathway

The binding of FGF ligands to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and migration.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P1 P FGFR1->P1 FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PI3K PI3K P1->PI3K Recruits PLCG PLCγ P1->PLCG Recruits & Phosphorylates STAT STAT P1->STAT Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca PKC->Nucleus Ca->Nucleus STAT->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of FGFR1 Inhibitor-14

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling potent compounds like FGFR1 inhibitor-14 are at the forefront of innovation. A critical aspect of this work is ensuring the safe and compliant disposal of such materials. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.

I. Understanding the Compound: Hazard Assessment

Before handling or disposing of any chemical, it is imperative to understand its potential hazards. This compound, as a bioactive small molecule, should be treated as a potent compound with potential health effects. While a specific Safety Data Sheet (SDS) for a compound marketed as "this compound" is not publicly available, related compounds in the kinase inhibitor class are often cytotoxic and may have other hazardous properties.

Key Principles for Handling:

  • Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using. The SDS is the primary source of information regarding physical and chemical properties, health hazards, and emergency procedures.

  • Assume the compound is hazardous in the absence of complete data.

  • Utilize appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, during all handling and disposal procedures.

  • Work in a well-ventilated area, preferably within a chemical fume hood, when handling the pure compound or preparing solutions.

II. Segregation and Collection of Waste

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Waste Categories for this compound:

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves, absorbent pads).Labeled, sealed, and puncture-resistant container designated for solid chemical waste.
Liquid Waste (Non-aqueous) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene) for flammable/organic waste.
Liquid Waste (Aqueous) Dilute aqueous solutions containing this compound (e.g., from cell culture media).Labeled, sealed, and chemically compatible container designated for aqueous chemical waste.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Labeled, puncture-proof sharps container.

Important Note on Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), estimated concentrations, and the date of accumulation.

III. Disposal Procedures: A Step-by-Step Guide

The following protocols outline the standard procedures for the disposal of different forms of this compound waste.

Experimental Protocol: Deactivation of Small Quantities (for illustrative purposes only - consult your EHS)

For research labs that generate small quantities of dilute aqueous solutions, chemical deactivation may be an option if approved by your institution's Environmental Health and Safety (EHS) department. A common method for deactivating potent organic compounds is treatment with an oxidizing agent.

Materials:

  • Dilute aqueous waste containing this compound

  • Sodium hypochlorite solution (bleach)

  • Sodium thiosulfate solution

  • pH indicator strips

Procedure:

  • In a designated chemical fume hood, add sodium hypochlorite solution to the aqueous waste to achieve a final concentration of 10-15%.

  • Stir the solution for a minimum of 2 hours to allow for oxidation of the compound.

  • Neutralize the excess bleach by adding sodium thiosulfate solution until the solution no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).

  • Adjust the pH of the final solution to be between 6.0 and 8.0 using appropriate neutralizing agents (e.g., sodium bicarbonate).

  • The treated solution may be eligible for drain disposal, but only with prior approval from your institution's EHS department.

Disclaimer: This protocol is a general example. Never attempt chemical deactivation without specific guidance and approval from your institution's EHS professionals.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Path A Generate Waste (Solid, Liquid, Sharps) B Consult SDS & EHS Guidelines A->B First Step C Segregate Waste by Type (Solid, Aqueous, Non-Aqueous) B->C Key Decision D Collect in Labeled, Compatible Containers C->D E Store in Designated Waste Accumulation Area D->E Secure Storage F Schedule Pickup by EHS or Licensed Contractor E->F G Final Disposal via Incineration or Other Approved Method F->G Final Step

Caption: Logical workflow for the safe disposal of this compound waste.

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific guidelines provided by your institution's Environmental Health and Safety department and the manufacturer's Safety Data Sheet. By adhering to these best practices, you contribute to a culture of safety and environmental responsibility within the scientific community.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.